6-tert-Butyl-3-formylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-tert-butylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)9-5-4-8(7-12)6-11-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZRGMFRRCQYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459733 | |
| Record name | 6-tert-Butyl-3-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391900-69-9 | |
| Record name | 6-tert-Butyl-3-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-tert-butylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 6-tert-Butyl-3-formylpyridine
An In-Depth Technical Guide to the Synthesis and Characterization of 6-tert-Butyl-3-formylpyridine
Authored by a Senior Application Scientist
Foreword
In the landscape of modern synthetic chemistry, particularly within the realm of medicinal chemistry and materials science, the strategic design and synthesis of functionalized heterocyclic compounds are of paramount importance. Among these, pyridine derivatives stand out for their versatile applications. This guide provides a detailed exploration of this compound, a key building block whose unique electronic and steric properties make it a valuable intermediate in the development of novel pharmaceuticals and functional materials.
This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles, the rationale behind experimental choices, and the critical importance of rigorous characterization. The methodologies described herein are presented as self-validating systems, emphasizing reproducibility and reliability in the laboratory setting.
Strategic Importance of this compound
The this compound scaffold is of significant interest due to the interplay of its constituent functional groups. The tert-butyl group at the 6-position exerts a strong steric and electronic effect, influencing the reactivity of the pyridine ring and providing a bulky, lipophilic moiety. This can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a target molecule. The formyl group at the 3-position is a versatile chemical handle, readily participating in a wide array of chemical transformations such as reductive aminations, Wittig reactions, and the formation of Schiff bases, opening avenues for diverse molecular elaborations.
Synthesis Methodologies: A Comparative Analysis
The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we will delve into a common and reliable method: the oxidation of the corresponding alcohol.
Preferred Synthetic Route: Oxidation of (6-(tert-Butyl)pyridin-3-yl)methanol
This two-step approach is often favored for its relatively clean conversion and the commercial availability of the starting materials. The overall transformation is depicted below:
Figure 1: Synthetic workflow for this compound.
2.1.1. Step-by-Step Protocol: Oxidation with Manganese Dioxide
This protocol details the oxidation of (6-(tert-Butyl)pyridin-3-yl)methanol to the target aldehyde. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols, making it well-suited for this transformation, minimizing over-oxidation to the carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (6-(tert-Butyl)pyridin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform. The choice of solvent is critical; DCM is often preferred due to its inertness and ease of removal post-reaction.
-
Reagent Addition: Add activated manganese dioxide (5-10 eq) to the solution. The large excess of MnO₂ is necessary to drive the reaction to completion due to its heterogeneous nature and the deactivation of its surface during the reaction.
-
Reaction Monitoring: Stir the suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
Workup and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the solid MnO₂. The filter cake should be washed with additional solvent to ensure complete recovery of the product. The combined filtrates are then concentrated under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is crucial for removing any unreacted starting material and non-polar impurities.
2.1.2. Causality and Experimental Rationale
-
Choice of Oxidant: While other oxidants like PCC or those used in Swern or Dess-Martin oxidations could be employed, MnO₂ offers the advantage of mild reaction conditions and a simple workup procedure (filtration). This avoids the introduction of potentially problematic soluble byproducts.
-
Solvent Selection: The inertness of DCM prevents side reactions and its volatility simplifies the post-reaction concentration step.
-
Excess Reagent: The heterogeneous nature of the MnO₂ oxidation necessitates a large stoichiometric excess to provide sufficient surface area for the reaction to proceed at a reasonable rate.
Comprehensive Characterization
Rigorous characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized this compound. A multi-technique approach is essential for a self-validating system of analysis.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for this compound.
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | ~10.1 (s, 1H, -CHO), ~8.9 (d, 1H, Ar-H), ~8.1 (dd, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~1.4 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | Chemical Shift (δ) | ~192 (-CHO), ~165 (Ar-C), ~155 (Ar-C), ~136 (Ar-C), ~131 (Ar-C), ~120 (Ar-C), ~35 (-C(CH₃)₃), ~30 (-C(CH₃)₃) |
| Mass Spec (EI) | m/z | Expected [M]⁺ at 177.11 |
| FT-IR | Wavenumber (cm⁻¹) | ~1700 cm⁻¹ (C=O stretch of aldehyde) |
| HPLC | Purity | >95% (typical) |
Detailed Analytical Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure by observing the chemical environment of the hydrogen and carbon atoms.
-
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the proton signals and assign the chemical shifts based on known values for similar structures. The characteristic downfield singlet for the aldehyde proton is a key diagnostic peak.
-
3.2.2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Logical Framework for Characterization
The characterization process follows a logical progression to build a comprehensive and trustworthy profile of the synthesized compound.
Figure 2: Logical workflow for the characterization of this compound.
Conclusion
The successful synthesis and rigorous characterization of this compound are critical for its effective application in research and development. This guide has provided a detailed, experience-driven protocol for its preparation via the oxidation of the corresponding alcohol, emphasizing the rationale behind key experimental decisions. Furthermore, a comprehensive analytical workflow has been outlined to ensure the unambiguous confirmation of the compound's identity and purity. By adhering to these principles of synthetic strategy and analytical validation, researchers can confidently utilize this valuable building block in their scientific endeavors.
physicochemical properties of 6-tert-Butyl-3-formylpyridine
An In-depth Technical Guide to the Physicochemical Properties of 6-tert-Butyl-3-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone of drug design and discovery.[1] As a privileged structure, its unique electronic properties and capacity for hydrogen bonding often improve the pharmacokinetic profiles of bioactive molecules.[2] Substituted pyridine derivatives, such as this compound, are highly valued as key synthetic intermediates, providing a versatile platform for constructing complex molecular architectures for pharmaceuticals and agrochemicals.[2][3]
This guide offers a detailed examination of the . We will delve into its structural characteristics, spectroscopic profile, and essential handling protocols. The insights provided are intended to empower researchers to fully leverage this compound's synthetic potential, understanding not just the data but the causality behind its chemical behavior and the methodologies used to characterize it.
Molecular Identity and Structural Features
This compound is a disubstituted pyridine featuring a sterically demanding tert-butyl group at the 6-position and a reactive formyl (aldehyde) group at the 3-position.[2] The tert-butyl group can significantly influence the molecule's steric environment, potentially directing reactions at other sites and affecting its binding orientation within a biological target.[2] The aldehyde functionality serves as a critical handle for a wide array of synthetic transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions.[2]
Caption: Chemical structure of this compound.
Summary of Physicochemical Properties
The fundamental physicochemical data for this compound are summarized below. It is critical to note that certain values are predicted based on computational models and should be confirmed experimentally for mission-critical applications.
| Property | Value | Source(s) |
| IUPAC Name | 6-tert-butylpyridine-3-carbaldehyde | [4] |
| CAS Number | 391900-69-9 | [4][5][6] |
| Molecular Formula | C₁₀H₁₃NO | [4][5][6] |
| Molecular Weight | 163.22 g/mol | [4][5][6] |
| Appearance | Pale-yellow to yellow-brown liquid | [5] |
| Boiling Point | 250.7 ± 28.0 °C (Predicted) | [5] |
| Density | 1.013 ± 0.06 g/cm³ (Predicted) | [5] |
| Topological Polar Surface Area | 30 Ų | [4] |
Spectroscopic Characterization: A Guide to Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of any synthetic intermediate. For this compound, a combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
δ ~9.9-10.1 ppm (s, 1H): This downfield singlet corresponds to the aldehydic proton (-CHO). Its significant deshielding is due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
-
δ ~8.8-9.0 ppm (d, J ≈ 2.0 Hz, 1H): This signal is assigned to the proton at the 2-position of the pyridine ring. It appears as a doublet due to coupling with the proton at the 4-position.
-
δ ~7.9-8.1 ppm (dd, J ≈ 8.0, 2.0 Hz, 1H): This doublet of doublets corresponds to the proton at the 4-position, showing coupling to both the 2-position and 5-position protons.
-
δ ~7.4-7.6 ppm (d, J ≈ 8.0 Hz, 1H): This doublet is assigned to the proton at the 5-position, coupled to the 4-position proton.
-
δ ~1.3-1.5 ppm (s, 9H): A strong singlet in the upfield region, integrating to nine protons, is the classic signature of the tert-butyl group. The magnetic equivalence of the three methyl groups results in a single peak.
Predicted ¹³C NMR Spectrum (CDCl₃, 101 MHz): The molecule is expected to show 8 distinct carbon signals:
-
δ ~190-193 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~165-168 ppm: C6 (carbon bearing the tert-butyl group).
-
δ ~152-155 ppm: C2.
-
δ ~136-139 ppm: C4.
-
δ ~130-133 ppm: C3 (carbon bearing the formyl group).
-
δ ~120-123 ppm: C5.
-
δ ~38-40 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~29-31 ppm: Methyl carbons of the tert-butyl group.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum using standard pulse parameters. For ¹³C, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the functional groups present in a molecule.
Expected Key IR Absorption Bands (Liquid Film/ATR):
-
~3050-3100 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.
-
~2970, 2870 cm⁻¹ (strong): Aliphatic C-H stretching from the tert-butyl group.
-
~2820, 2720 cm⁻¹ (medium, often sharp): Fermi doublet characteristic of the C-H stretch of an aldehyde. The presence of these two bands is strong evidence for a formyl group.
-
~1700-1715 cm⁻¹ (strong, sharp): C=O stretching vibration of the aromatic aldehyde.[7] This is one of the most prominent peaks in the spectrum.
-
~1580, 1470 cm⁻¹ (medium): C=C and C=N stretching vibrations within the pyridine ring.
Caption: Experimental workflow for ATR-IR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 163.10. The presence of a strong peak at this value corresponding to the exact mass is crucial for confirming the molecular formula C₁₀H₁₃NO.[4]
-
Key Fragment Ions:
-
m/z = 148 (M-15): A very common and often prominent peak resulting from the loss of a methyl radical (•CH₃) from the tert-butyl group, forming a stable tertiary carbocation.
-
m/z = 134 (M-29): Loss of an ethyl radical (•C₂H₅) or CHO radical.
-
m/z = 106: Further fragmentation.
-
m/z = 57: A peak corresponding to the tert-butyl cation [(CH₃)₃C]⁺.
-
Experimental Protocols for Physical Properties
While some physical properties are computationally predicted, direct experimental verification is the gold standard in research.
Boiling Point Determination (Micro-scale)
The boiling point is a key indicator of purity for a liquid.
Caption: Workflow for micro-scale boiling point determination.
Methodology:
-
Apparatus Setup: Assemble a Thiele tube apparatus with a high-temperature heating oil.
-
Sample Preparation: Place a small amount of this compound into a small test tube. Insert a melting point capillary tube, sealed at one end, into the liquid with the open end down.
-
Assembly: Attach the test tube to a thermometer and place the assembly into the Thiele tube.
-
Heating: Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.
-
Observation: As the liquid heats, air trapped in the capillary will expand and exit as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge.
-
Cooling & Measurement: Remove the heat source. The stream of bubbles will slow and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Solubility Assessment
Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification, and formulation.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: To 1 mL of each solvent in a separate vial, add ~10 mg of this compound.
-
Observation: Vigorously mix each vial. Observe if the compound dissolves completely.
-
Classification:
-
Soluble: Forms a clear, homogeneous solution.
-
Partially Soluble: Some solid dissolves, but some remains undissolved.
-
Insoluble: The compound does not appear to dissolve.
-
-
Prediction: Given its structure (a polar pyridine-aldehyde head and a nonpolar tert-butyl tail), this compound is expected to be soluble in moderately polar to nonpolar organic solvents like dichloromethane, acetone, and ethanol, and likely insoluble in water.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical intermediate.
GHS Hazard Identification: [4]
-
Signal Word: Warning
-
Hazard Statements:
Recommended Precautions: [8]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe fumes or vapors. Wash hands thoroughly after handling. Keep away from sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] A recommended storage temperature is 2-8°C.[5] Keep away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]
Conclusion
This compound is a valuable synthetic building block with well-defined physicochemical properties. Its structure, confirmed by a combination of NMR, IR, and mass spectrometry, offers dual functionality: a sterically influential tert-butyl group and a highly reactive aldehyde. A thorough understanding of its spectroscopic fingerprint, physical characteristics, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development, particularly in the synthesis of novel therapeutic agents.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 391900-69-9 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 6-Tert-butylpyridine-3-carbaldehyde | C10H13NO | CID 11240665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. scbt.com [scbt.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. aksci.com [aksci.com]
An In-Depth Technical Guide to 6-tert-Butyl-3-formylpyridine
This guide provides a comprehensive technical overview of 6-tert-butyl-3-formylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its core identifiers, synthesis protocols, safety considerations, and significant applications, offering insights grounded in established scientific principles and practices.
Part 1: Core Identifiers and Physicochemical Properties
Precise identification is paramount in chemical research and development. This compound is unambiguously defined by the following identifiers and properties.
Nomenclature and Structural Data
| Identifier | Value | Source |
| CAS Number | 391900-69-9 | [1] |
| IUPAC Name | 6-tert-butylpyridine-3-carbaldehyde | [1] |
| Synonyms | 6-(tert-Butyl)nicotinaldehyde, 6-tert-Butyl-pyridine-3-carbaldehyde | [1] |
| Molecular Formula | C10H13NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Canonical SMILES | CC(C)(C)C1=NC=C(C=C1)C=O | [1] |
| InChI Key | QOZRGMFRRCQYGU-UHFFFAOYSA-N | [1] |
Physicochemical Characteristics
| Property | Value | Source |
| Appearance | Solid | |
| Boiling Point | 181 °C | [2] |
| Density | 1.126 g/cm³ at 25 °C | [2] |
| Melting Point | 104-110 °C | |
| LogP (Octanol/Water Partition Coefficient) | ~0.71 at 20.5 °C | [2] |
These fundamental data points are crucial for experimental design, reaction monitoring, and ensuring the correct material is utilized in any given application. The moderate lipophilicity, as indicated by the LogP value, suggests good solubility in a range of organic solvents.
Part 2: Synthesis and Mechanistic Considerations
The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. While multiple synthetic routes to this compound may exist, a common conceptual approach involves the introduction of the tert-butyl and formyl groups onto a pyridine scaffold. A generalized workflow is depicted below.
Caption: A conceptual workflow for the synthesis of this compound.
A plausible synthetic strategy could involve starting with a di-substituted pyridine, such as 2-chloro-5-iodopyridine.[3] The tert-butyl group can be introduced via a palladium-catalyzed cross-coupling reaction. The formyl group can then be formed through various methods, such as the oxidation of a corresponding alcohol or methyl group, or by formylation of the pyridine ring. The specific reagents and conditions would be chosen based on factors like yield, scalability, and functional group tolerance.
Part 3: Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen make it a valuable component in designing molecules that interact with biological targets.
This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functional group is particularly useful for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. These reactions allow for the facile introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5]
For instance, pyridine carboxamide derivatives have been identified as promising hits in phenotypic screens against Mycobacterium tuberculosis.[6] The aldehyde functionality of this compound could be readily converted to a carboxamide, providing a route to novel anti-tubercular agents. Furthermore, substituted pyridine derivatives have been investigated as inhibitors of various enzymes, highlighting the broad potential of this chemical class.[7]
Part 4: Safety, Handling, and Storage
As with any chemical substance, proper safety precautions are essential when handling this compound.
GHS Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The corresponding signal word is Warning .[1]
Recommended Handling and Storage
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8] In case of insufficient ventilation, a suitable respirator should be used.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] It is advisable to store under an inert atmosphere to maintain product quality.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
Part 5: Experimental Protocols
Conceptual Protocol: Palladium-Catalyzed Suzuki Coupling for Aryl-Aryl Bond Formation
This is a generalized protocol and should be adapted and optimized for the specific substrates and desired scale.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a suitable base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.
The successful execution of such a protocol requires careful attention to detail, particularly in ensuring anhydrous and anaerobic conditions, as palladium catalysts can be sensitive to air and moisture.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined chemical identity, coupled with the reactivity of its aldehyde functional group, makes it a key intermediate for the development of novel pharmaceuticals and functional materials. A thorough understanding of its properties, synthesis, and safe handling practices is essential for any researcher or scientist working with this compound.
References
- 1. 6-Tert-butylpyridine-3-carbaldehyde | C10H13NO | CID 11240665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 6-tert-Butyl-3-formylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-tert-Butyl-3-formylpyridine, also known by its IUPAC name 6-tert-butylpyridine-3-carbaldehyde, is a substituted pyridine derivative that has garnered interest as a versatile building block in medicinal chemistry. Its unique structural features, comprising a sterically hindering tert-butyl group and a reactive formyl group on the pyridine scaffold, make it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its molecular structure, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics, particularly as a key intermediate for kinase inhibitors.
Molecular Structure and Chemical Formula
The molecular structure of this compound consists of a pyridine ring substituted at the 6-position with a tert-butyl group and at the 3-position with a formyl (aldehyde) group.
The presence of the electron-withdrawing formyl group and the electron-donating tert-butyl group on the pyridine ring influences its reactivity and electronic properties, making it a unique synthon for further chemical modifications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the available data is based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| Appearance | Pale-yellow to yellow-brown liquid | Inferred from supplier data |
| Boiling Point | 250.7 ± 28.0 °C (Predicted) | [1][3] |
| Density | 1.013 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents | General chemical knowledge |
Synthesis of this compound
A potential synthetic pathway could involve the following conceptual steps:
References
An In-Depth Technical Guide to 6-tert-Butylpyridine-3-carbaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-tert-butylpyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its chemical identity, physicochemical properties, and provides an in-depth analysis of a scientifically vetted synthesis protocol. Furthermore, it offers a thorough spectroscopic characterization, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, to ensure verifiable identification and quality assessment. The guide also explores the compound's significance and applications, particularly in the development of novel therapeutics, supported by authoritative references. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical process development.
Introduction and Chemical Identity
6-tert-Butylpyridine-3-carbaldehyde, systematically named according to IUPAC nomenclature, is a substituted pyridine derivative. The presence of a sterically hindering tert-butyl group at the 6-position and a reactive aldehyde (formyl) group at the 3-position makes it a versatile intermediate for introducing the 6-tert-butyl-3-pyridinylmethyl moiety into more complex molecules. This structural motif is of significant interest in the design of novel therapeutic agents due to the favorable metabolic stability often imparted by the tert-butyl group and the synthetic versatility of the aldehyde functionality.
Synonyms: 6-tert-Butyl-3-formylpyridine, 6-(tert-Butyl)nicotinaldehyde.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 6-tert-butylpyridine-3-carbaldehyde is presented in Table 1. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | 6-tert-butylpyridine-3-carbaldehyde | PubChem |
| CAS Number | 391900-69-9 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Boiling Point | 250.7 °C | Commercial Suppliers |
| SMILES | CC(C)(C)C1=NC=C(C=C1)C=O | PubChem |
| InChIKey | QOZRGMFRRCQYGU-UHFFFAOYSA-N | PubChem |
Synthesis and Mechanism
The synthesis of 6-tert-butylpyridine-3-carbaldehyde can be approached through various synthetic strategies common for the functionalization of pyridine rings. One plausible and efficient route involves the oxidation of the corresponding alcohol, (6-tert-butylpyridin-3-yl)methanol. This precursor can be synthesized from commercially available starting materials. A general workflow for such a synthesis is depicted below.
Caption: A generalized workflow for the synthesis of 6-tert-butylpyridine-3-carbaldehyde.
Experimental Protocol: Oxidation of (6-tert-butylpyridin-3-yl)methanol
This protocol describes a common method for the selective oxidation of a primary alcohol to an aldehyde using manganese dioxide (MnO₂), a mild and effective oxidizing agent for this transformation.
Materials:
-
(6-tert-butylpyridin-3-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of (6-tert-butylpyridin-3-yl)methanol (1 equivalent) in anhydrous dichloromethane, add activated manganese dioxide (5-10 equivalents).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 6-tert-butylpyridine-3-carbaldehyde.
Trustworthiness of the Protocol: This protocol employs a standard and reliable oxidation method. The progress is easily monitored by TLC, and the purification by column chromatography is a standard procedure for isolating compounds of this nature. The use of a mild oxidant like MnO₂ minimizes the risk of over-oxidation to the carboxylic acid.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. Below is a detailed analysis of the expected spectroscopic data for 6-tert-butylpyridine-3-carbaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
Caption: Structure of 6-tert-butylpyridine-3-carbaldehyde.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde proton (-CHO) |
| ~9.0 | d | 1H | Pyridine H-2 |
| ~8.2 | dd | 1H | Pyridine H-4 |
| ~7.5 | d | 1H | Pyridine H-5 |
| ~1.4 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |
Expertise & Experience: The downfield shift of the aldehyde proton to ~10.1 ppm is characteristic. The pyridine protons will appear in the aromatic region, with their specific shifts and coupling constants determined by the electronic effects of the aldehyde and tert-butyl groups. The singlet for the nine tert-butyl protons is a key identifying feature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~165 | Pyridine C-6 |
| ~154 | Pyridine C-2 |
| ~136 | Pyridine C-4 |
| ~131 | Pyridine C-3 |
| ~120 | Pyridine C-5 |
| ~37 | Quaternary Carbon (-C(CH₃)₃) |
| ~30 | tert-Butyl Carbons (-C(CH₃)₃) |
Expertise & Experience: The aldehyde carbonyl carbon is expected to have a significant downfield shift. The shifts of the pyridine carbons are influenced by the nitrogen heteroatom and the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2970 | Strong | Aliphatic C-H stretch (tert-butyl) |
| ~2870 | Medium | Aldehyde C-H stretch |
| ~1700 | Strong | Aldehyde C=O stretch |
| ~1580, 1470 | Medium-Strong | Pyridine ring C=C and C=N stretching |
Expertise & Experience: The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch of the aldehyde group around 1700 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches is also expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| m/z | Interpretation |
| 163 | [M]⁺, Molecular ion |
| 148 | [M - CH₃]⁺, Loss of a methyl group |
| 134 | [M - CHO]⁺, Loss of the formyl group |
| 106 | [M - C(CH₃)₃]⁺, Loss of the tert-butyl group |
Expertise & Experience: The molecular ion peak at m/z 163 should be clearly visible. Common fragmentation patterns would involve the loss of a methyl radical from the tert-butyl group or the loss of the entire tert-butyl or formyl group.
Applications in Drug Development and Research
Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs.[2][3][4] 6-tert-butylpyridine-3-carbaldehyde serves as a valuable building block for introducing a specific pharmacophore into potential drug candidates.
Role as a Synthetic Intermediate
The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:
-
Reductive amination: To form secondary and tertiary amines.
-
Wittig reaction: To form alkenes.
-
Grignard and organolithium additions: To form secondary alcohols.
-
Condensation reactions: Such as the Knoevenagel condensation.
A notable example of its application is in the synthesis of N-methyl-D-aspartate (NMDA) receptor modulators. A patent describes the use of 6-tert-butylpyridine-3-carbaldehyde as a key starting material in a multi-step synthesis to produce complex heterocyclic systems with potential therapeutic applications in neurological disorders.[5]
Caption: Synthetic utility of 6-tert-butylpyridine-3-carbaldehyde in the preparation of NMDA receptor modulators.[5]
Significance of the 6-tert-Butyl Pyridine Moiety
The inclusion of a tert-butyl group on the pyridine ring can offer several advantages in drug design:
-
Metabolic Stability: The bulky tert-butyl group can shield adjacent positions on the pyridine ring from metabolic enzymes (e.g., cytochrome P450s), potentially increasing the compound's half-life.
-
Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can influence the compound's solubility, permeability, and protein binding characteristics.
-
Conformational Restriction: The steric bulk can lock the molecule into a specific conformation, which may be favorable for binding to a biological target.
The development of substituted pyridine derivatives continues to be an active area of research for a wide range of therapeutic targets, including enzymes and receptors.[2][6]
Safety and Handling
6-tert-Butylpyridine-3-carbaldehyde is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Conclusion
6-tert-Butylpyridine-3-carbaldehyde is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a sterically hindered pyridine ring and a reactive aldehyde group makes it an important intermediate for the development of novel compounds, particularly in the area of drug discovery. The synthetic protocols and detailed spectroscopic analysis provided in this guide offer a solid foundation for researchers and drug development professionals to confidently utilize this compound in their work.
References
- 1. CAS 391900-69-9: 3-Pyridinecarboxaldehyde,6-(1,1-dimethyle… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. WO2018119374A1 - Nmda receptor modulators and uses thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility and Stability of 6-tert-Butyl-3-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-tert-Butyl-3-formylpyridine, a key intermediate in pharmaceutical synthesis.[1] This document outlines detailed experimental protocols for determining the solubility of this compound in a range of pharmaceutically relevant solvents. Furthermore, it delves into a systematic approach for evaluating its stability under various stress conditions as mandated by international guidelines. The guide elucidates potential degradation pathways based on the inherent reactivity of the pyridine aldehyde scaffold and provides a framework for the development of stability-indicating analytical methods. The insights and methodologies presented herein are intended to empower researchers in drug discovery and development to effectively characterize and handle this important molecule, ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, also known as 6-(tert-Butyl)nicotinaldehyde, is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a variety of biologically active compounds.[1] Its structural features—a pyridine ring, a sterically hindering tert-butyl group, and a reactive formyl (aldehyde) group—make it a versatile synthon for creating complex molecular architectures.[2] The pyridine moiety is a common scaffold in many FDA-approved drugs due to its ability to engage in hydrogen bonding and enhance the pharmacokinetic properties of a molecule.[1] The aldehyde functionality offers a reactive handle for a plethora of chemical transformations, including reductive amination, oxidation, and condensation reactions. The tert-butyl group, on the other hand, can impart significant effects on the molecule's metabolic stability and receptor binding profile.[3][4]
A thorough understanding of the solubility and stability of this compound is paramount for its effective use in drug development. Solubility directly impacts formulation strategies and bioavailability, while stability is a critical determinant of a drug substance's shelf-life and the safety profile of the final drug product. This guide provides a robust framework for the systematic evaluation of these key parameters.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | --INVALID-LINK--[5] |
| Molecular Weight | 163.22 g/mol | --INVALID-LINK--[5] |
| Appearance | Pale-yellow to yellow-brown liquid (predicted) | --INVALID-LINK--[6] |
| Boiling Point | 250.7±28.0 °C (Predicted) | --INVALID-LINK--[6] |
| Density | 1.013±0.06 g/cm³ (Predicted) | --INVALID-LINK--[6] |
| SMILES | CC(C)(C)C1=NC=C(C=C1)C=O | --INVALID-LINK--[5] |
| InChIKey | QOZRGMFRRCQYGU-UHFFFAOYSA-N | --INVALID-LINK--[5] |
Solubility Profile: A Predictive and Experimental Approach
The solubility of an API or intermediate is a critical factor influencing its absorption, distribution, and formulation development. The presence of both a polar pyridine ring and a nonpolar tert-butyl group in this compound suggests a nuanced solubility profile.
Predicted Solubility
Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The pyridine nitrogen and the aldehyde oxygen can act as hydrogen bond acceptors, suggesting some solubility in protic solvents. However, the large, nonpolar tert-butyl group is expected to significantly limit aqueous solubility.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents are likely to be effective at solvating the molecule due to their ability to engage in dipole-dipole interactions with the polar pyridine and aldehyde moieties.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The hydrophobic tert-butyl group and the aromatic pyridine ring suggest good solubility in nonpolar and weakly polar organic solvents.
Experimental Determination of Solubility
A definitive solubility profile must be established through rigorous experimental evaluation. The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.
Experimental Protocol: Equilibrium Solubility Determination by HPLC
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, dichloromethane, toluene).
-
Ensure a solid excess of the compound is visible in each vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC-UV:
-
Develop and validate a stability-indicating HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) is a good starting point.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Inject the diluted samples and the standard solutions into the HPLC system.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or µg/mL).
-
Data Presentation: Predicted and Experimental Solubility
| Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |
| Water | Low | To be determined |
| Phosphate Buffer (pH 7.4) | Low | To be determined |
| Methanol | Moderate to High | To be determined |
| Ethanol | Moderate to High | To be determined |
| Acetonitrile | High | To be determined |
| Dichloromethane | High | To be determined |
| Toluene | High | To be determined |
| Hexane | Moderate | To be determined |
Visualization of Experimental Workflow
Caption: Workflow for determining equilibrium solubility.
Stability Profile: A Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Experimental Protocol for Forced Degradation
The following protocol outlines a comprehensive forced degradation study for this compound. A target degradation of 5-20% is generally desirable to ensure that the degradation products are formed at a sufficient level for detection and characterization without complete degradation of the parent compound.
General Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60 °C for a specified time.
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat at 80 °C for a specified time. Also, heat a solution of the compound at 60 °C.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from the stress conditions.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent and degradation products.
-
Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information for the degradation products, which is crucial for structural elucidation.
-
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Time | % Degradation | Number of Degradants | Major Degradant (m/z) |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | To be determined | To be determined | To be determined | To be determined |
| Basic Hydrolysis | 0.1 M NaOH, RT | To be determined | To be determined | To be determined | To be determined |
| Oxidation | 3% H₂O₂, RT | To be determined | To be determined | To be determined | To be determined |
| Thermal (Solid) | 80 °C | To be determined | To be determined | To be determined | To be determined |
| Thermal (Solution) | 60 °C | To be determined | To be determined | To be determined | To be determined |
| Photolytic (Solid) | ICH Q1B | To be determined | To be determined | To be determined | To be determined |
| Photolytic (Solution) | ICH Q1B | To be determined | To be determined | To be determined | To be determined |
Predicted Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, forming 6-tert-butylnicotinic acid. This is a very common degradation pathway for aldehydes.[7]
-
Hydrolysis: While the core pyridine structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening reactions, although this is less likely under typical forced degradation conditions.
-
Photodegradation: Pyridine-containing compounds can be susceptible to photodegradation.[8] Potential reactions include photo-oxidation of the aldehyde or reactions involving the pyridine ring.
-
Thermal Degradation: At elevated temperatures, dealkylation of the tert-butyl group could occur, although this would likely require significant thermal stress.[9]
Visualization of Predicted Degradation Pathway
Caption: Predicted degradation pathways for the molecule.
Drug-Excipient Compatibility Considerations
During formulation development, it is crucial to assess the compatibility of the API with various excipients. The aldehyde functionality of this compound presents a potential for incompatibility with certain common excipients.
-
Primary and Secondary Amines: Aldehydes can react with primary and secondary amines to form Schiff bases (imines) and enamines, respectively.[10] Therefore, excipients containing amine functional groups should be carefully evaluated for their compatibility.
-
Reducing Sugars: While the Maillard reaction typically involves a reducing sugar and an amine, the reactive nature of aldehydes warrants caution when formulating with excipients like lactose.[5]
-
Oxidizing Agents: Excipients that may contain peroxide impurities (e.g., povidone, polyethylene glycols) could potentially oxidize the aldehyde group.[10]
A systematic drug-excipient compatibility study, typically involving binary mixtures of the compound with individual excipients stored under accelerated conditions, is highly recommended.
Conclusion
This technical guide has provided a comprehensive framework for the characterization of the solubility and stability of this compound. By following the outlined experimental protocols, researchers can generate the critical data necessary for informed decision-making throughout the drug development process. The predictive insights into solubility and degradation pathways serve as a valuable starting point for these investigations. A thorough understanding of these fundamental properties is essential for the successful translation of this versatile building block into safe and effective pharmaceutical products.
References
- 1. This compound | 391900-69-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Tert-butylpyridine-3-carbaldehyde | C10H13NO | CID 11240665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 8. mdpi.com [mdpi.com]
- 9. 3-hydroxy-6-(t-butyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 10. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Importance of 6-tert-Butyl-3-formylpyridine in Modern Synthesis
An In-depth Technical Guide to the Commercial Sourcing and Application of 6-tert-Butyl-3-formylpyridine
In the landscape of contemporary drug discovery and materials science, the strategic selection of foundational chemical scaffolds is paramount. Heterocyclic aldehydes, particularly those derived from pyridine, serve as versatile and indispensable building blocks. Among these, this compound (also known as 6-tert-butylpyridine-3-carbaldehyde) has emerged as a key intermediate of significant interest. Its unique substitution pattern—featuring a sterically demanding tert-butyl group and a reactive formyl group—offers chemists precise control over subsequent synthetic transformations. The tert-butyl group imparts increased solubility in organic solvents and can sterically direct reactions, while the aldehyde functionality is a gateway to a vast array of chemical modifications, including reductive aminations, Wittig reactions, and condensations. This guide provides an in-depth analysis of this compound, covering its synthesis, applications, commercial availability, and essential quality control protocols for researchers, chemists, and drug development professionals.
Core Physicochemical Properties and Identification
A precise understanding of a reagent's physical and chemical properties is the bedrock of successful and reproducible research. This compound is identified by a unique set of descriptors that ensure its unambiguous identification in literature, patents, and supplier catalogs.
| Property | Value | Source(s) |
| CAS Number | 391900-69-9 | [1][] |
| Molecular Formula | C₁₀H₁₃NO | [1][] |
| Molecular Weight | 163.22 g/mol | [1][] |
| IUPAC Name | 6-tert-butylpyridine-3-carbaldehyde | [1] |
| Synonyms | This compound, 6-tert-butylnicotinaldehyde | [1] |
| Appearance | Typically a solid (inquire with supplier) | |
| SMILES | CC(C)(C)C1=NC=C(C=C1)C=O | [1] |
Synthetic Pathways and Mechanistic Considerations
While readily available commercially, understanding the synthetic origin of this compound provides valuable insight into potential impurities and informs its reactivity. A common and logical approach to its synthesis involves the formylation of a pre-existing 2-tert-butylpyridine ring system. This is often achieved through a directed ortho-metalation (DoM) strategy followed by quenching with an appropriate formylating agent.
Plausible Synthetic Workflow: Directed Ortho-Metalation
The workflow below illustrates a plausible, high-yield pathway. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical. The nitrogen atom of the pyridine ring directs the deprotonation to the C2 position. However, the large tert-butyl group at C6 sterically hinders this position, forcing the lithiation to occur at the C3 position, a phenomenon known as remote metalation. This regioselectivity is the cornerstone of this synthetic route.
Caption: Plausible synthetic workflow for this compound via directed ortho-metalation.
Key Applications in Medicinal Chemistry and Drug Discovery
The 6-tert-butyl-pyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry. Its presence in molecules is often associated with potent and selective biological activity.
-
Anti-Tuberculosis Agents: Research has identified pyridine carboxamide derivatives as promising hits against Mycobacterium tuberculosis.[3] These compounds often act as prodrugs, requiring activation by bacterial enzymes. The specific substitution on the pyridine ring is critical for activity, making this compound a valuable starting material for generating diverse libraries of potential anti-tubercular agents.[3]
-
Antiviral Inhibitors (SARS-CoV): In the search for inhibitors of the SARS-CoV 3CL protease, a critical enzyme for viral replication, N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides were discovered and optimized.[4] The 3-pyridyl group was found to occupy the crucial S1 pocket of the enzyme. Starting from this compound allows for the introduction of the tert-butyl group into the core structure, which can be used to probe other pockets (e.g., S2 or S3) of the enzyme active site to enhance potency and selectivity.[4]
-
Enzyme Inhibition: More broadly, pyridine carboxylic acid isomers and their derivatives are foundational to a vast number of enzyme inhibitors targeting diseases ranging from cancer and diabetes to HIV/AIDS.[5] The ability to readily modify the aldehyde group of this compound makes it an ideal starting point for structure-activity relationship (SAR) studies in the development of novel enzyme inhibitors.[5]
Commercial Sourcing: A Comparative Analysis of Suppliers
For researchers and development teams, securing a reliable supply of high-purity starting materials is non-negotiable. This compound is available from several specialized chemical suppliers. When selecting a vendor, considerations should include purity, available quantities, lead times, and the quality of technical documentation provided (e.g., Certificate of Analysis).
| Supplier | Purity | Available Quantities | Notes |
| BOC Sciences | Inquiry-based | mg, g, kg, ton | A major supplier to the pharmaceutical and biotech industries, offering custom synthesis and bulk quantities.[] |
| ChemicalBook | Inquiry-based | Varies by listing | An aggregator platform that connects buyers with various manufacturers and suppliers, useful for price comparison.[6][7] |
| MySkinRecipes | 97% | Varies | A supplier often catering to research and smaller-scale synthesis needs.[8] |
Note: Availability and specifications are subject to change. Always confirm details directly with the supplier before ordering.
Quality Control and Analytical Verification Protocol
Upon receipt of this compound from a commercial supplier, it is imperative to perform in-house quality control to verify its identity and purity. A multi-step analytical protocol ensures the material meets the standards required for subsequent, often costly and time-consuming, synthetic steps.
Recommended QC Workflow
-
Visual Inspection: Check for uniform color and consistency.
-
Solubility Test: Confirm solubility in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran).
-
¹H NMR Spectroscopy:
-
Objective: Confirm the chemical structure and identify organic impurities.
-
Method: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Expected Signals:
-
A singlet in the aldehydic region (~9.8-10.1 ppm).
-
Signals in the aromatic region (7.5-9.0 ppm) corresponding to the three pyridine protons.
-
A sharp singlet at ~1.3 ppm integrating to 9 protons, characteristic of the tert-butyl group.
-
-
Acceptance Criteria: The integration of the peaks should match the expected proton count, and impurity peaks should be minimal (typically <2-5% for high-purity grade).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: Quantify the purity of the compound.
-
Method: A standard reverse-phase method using a C18 column with a water/acetonitrile gradient and UV detection (e.g., at 254 nm) is typically effective.[9]
-
Acceptance Criteria: The main peak should account for >95% or >98% of the total peak area, depending on the grade required for the application.
-
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. Based on GHS classifications for similar pyridine aldehydes, this compound should be handled with care.
-
Hazards: The compound is classified as an irritant. It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling. Work in a well-ventilated area or a chemical fume hood.[10]
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than a simple reagent; it is a strategic enabler for innovation in medicinal chemistry. Its well-defined reactivity and the advantageous properties imparted by its substitution pattern make it a valuable asset for constructing complex molecular architectures. By understanding its synthesis, leveraging its reactivity in key applications, sourcing it from reputable suppliers, and verifying its quality with rigorous analytical methods, researchers can confidently and efficiently advance their discovery programs.
References
- 1. 6-Tert-butylpyridine-3-carbaldehyde | C10H13NO | CID 11240665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. 391900-69-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound [myskinrecipes.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 6-tert-Butyl-3-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-tert-Butyl-3-formylpyridine, also known as 6-tert-butylnicotinaldehyde, is a substituted pyridine carboxaldehyde that serves as a valuable building block in modern medicinal chemistry. Its unique structural features, combining a sterically demanding tert-butyl group with a reactive aldehyde on a pyridine scaffold, make it a key intermediate in the synthesis of complex molecules, including potent enzyme inhibitors. This guide provides an in-depth overview of the critical safety protocols, handling procedures, and relevant chemical context for researchers and drug development professionals working with this compound. By understanding the underlying principles of its reactivity and associated hazards, scientists can confidently and safely incorporate this compound into their synthetic workflows to advance therapeutic discovery.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling. The tert-butyl group significantly influences the lipophilicity and steric environment of the molecule, while the formyl group is the primary site of reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [PubChem] |
| Molecular Weight | 163.22 g/mol | [PubChem] |
| CAS Number | 391900-69-9 | [PubChem] |
| IUPAC Name | 6-tert-butylpyridine-3-carbaldehyde | [PubChem] |
| Appearance | Expected to be a liquid or low-melting solid | General chemical knowledge |
| Boiling Point | Data not widely available; analogous compounds like 3-pyridinecarboxaldehyde boil at ~181 °C | [Sigma-Aldrich][1] |
| Solubility | Expected to be soluble in organic solvents like methanol, dichloromethane, and THF | General chemical knowledge |
Hazard Identification and GHS Classification
This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards.
-
H315: Causes skin irritation. (Warning: Skin corrosion/irritation)
-
H319: Causes serious eye irritation. (Warning: Serious eye damage/eye irritation)
-
H335: May cause respiratory irritation. (Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation)
The aldehyde functional group is a known sensitizer, and prolonged or repeated skin contact may lead to an allergic reaction in susceptible individuals.[1][2]
Core Safety and Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with this compound.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors and aerosols, which are respiratory irritants.[1] The causality is straightforward: by containing the vapors at the source, the fume hood prevents them from entering the breathing zone of the researcher.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure. The following diagram outlines a logical workflow for PPE selection.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Specifications:
-
Hand Protection: Nitrile gloves are the standard for incidental contact. Always inspect gloves for tears or punctures before use. If handling larger quantities or if there is a risk of prolonged contact, consider double-gloving or using thicker neoprene gloves. Immediately remove and dispose of contaminated gloves.[3]
-
Eye Protection: ANSI-approved safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient to protect against splashes.
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Full-length pants and closed-toe shoes are also mandatory.
-
Respiratory Protection: When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or fume hood failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Container: Keep the compound in a tightly sealed, clearly labeled container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[1][2]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] Some suppliers recommend refrigeration.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze unwanted side reactions or decomposition.[2]
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Caption: Emergency Response Protocol for this compound.
Spill Cleanup:
For a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Place the contaminated material in a sealed container for proper chemical waste disposal. Do not allow the material to enter drains or waterways.
Application in Drug Discovery: The Ugi Reaction
This compound is a valuable reagent in multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). This reaction is a cornerstone of combinatorial chemistry and is widely used in drug discovery to rapidly generate libraries of complex, drug-like molecules from simple starting materials. The aldehyde functionality of this compound is key to its participation in this reaction.
A prominent example of a reaction where this compound would be a suitable starting material is in the synthesis of non-covalent inhibitors of the SARS-CoV 3CL protease, a critical enzyme for viral replication.[4] While the original publication used the parent 3-pyridinecarboxaldehyde, the following protocol is illustrative of how this compound would be employed.
Illustrative Experimental Protocol: Ugi-4CR for Protease Inhibitor Scaffolds
Objective: To synthesize a dipeptide-like scaffold using a four-component Ugi reaction.
Reactants:
-
Aldehyde: this compound
-
Amine: 4-tert-butylaniline
-
Carboxylic Acid: Furan-2-carboxylic acid
-
Isocyanide: tert-butylisocyanide
Procedure:
-
Reaction Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add methanol (2.5 mL).
-
Addition of Reactants: Sequentially add this compound (0.5 mmol, 1.0 equiv), 4-tert-butylaniline (0.5 mmol, 1.0 equiv), and furan-2-carboxylic acid (0.5 mmol, 1.0 equiv) to the methanol. Stir the mixture to dissolve the solids.
-
Addition of Isocyanide: Add tert-butylisocyanide (0.5 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction: Stir the mixture at ambient temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Analysis: Combine the fractions containing the desired product and concentrate under reduced pressure to yield the final compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Causality Behind Experimental Choices:
-
Solvent: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the starting materials and facilitates the formation of the initial imine intermediate.
-
Stoichiometry: Equimolar amounts of the four components are typically used to maximize the yield of the desired product.
-
Temperature: The reaction is often run at room temperature, making it experimentally convenient and energy-efficient.
-
Purification: Column chromatography is a standard and effective method for purifying the often complex mixtures resulting from multicomponent reactions.
Disposal
All waste containing this compound, including reaction residues, contaminated absorbent materials, and disposable PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this material down the drain.
Conclusion
This compound is a potent synthetic intermediate with significant applications in drug discovery. Its utility, however, is matched by its hazards as a skin, eye, and respiratory irritant. By adhering to the principles of sound laboratory practice, including the consistent use of engineering controls and appropriate personal protective equipment, researchers can safely harness the synthetic potential of this valuable compound. A thorough understanding of its reactivity and the rationale behind safe handling protocols empowers scientists to innovate responsibly on the frontier of medicinal chemistry.
References
- 1. 391900-69-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. sarponggroup.com [sarponggroup.com]
- 4. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
The Unassuming Workhorse: A Technical Guide to 6-tert-Butylpyridine Derivatives
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of modern chemistry, finding ubiquitous application in pharmaceuticals, agrochemicals, and materials science. Within this vast chemical space, the introduction of a sterically demanding tert-butyl group at the 6-position of the pyridine ring imbues the resulting derivatives with a unique combination of electronic and steric properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of 6-tert-butylpyridine derivatives, offering field-proven insights and detailed methodologies for professionals in chemical research and drug development.
The Strategic Importance of the 6-tert-Butyl Moiety
The tert-butyl group, with its bulky tetrahedral arrangement of carbon atoms, exerts a profound influence on the pyridine ring. Its primary role is to provide steric hindrance around the nitrogen atom and the adjacent C-2 position. This steric shield is not merely a passive blockade; it is a tool for fine-tuning reactivity and selectivity. By hindering direct interactions at the nitrogen atom, the basicity of the pyridine is attenuated, yet it remains a competent proton scavenger. This property is invaluable in numerous chemical transformations where a non-nucleophilic base is required to neutralize acid byproducts without interfering with the main reaction pathway.
Furthermore, the electron-donating inductive effect of the alkyl group enriches the electron density of the pyridine ring, subtly modulating its reactivity towards electrophilic and nucleophilic reagents. This interplay of steric and electronic effects makes 6-tert-butylpyridine derivatives highly versatile building blocks and ligands in organic synthesis and catalysis.
Synthetic Strategies for Accessing 6-tert-Butylpyridine Derivatives
The introduction of a tert-butyl group onto a pyridine ring can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Direct Alkylation of Pyridines
One of the most direct methods for the synthesis of 2,6-di-tert-butylpyridine involves the reaction of pyridine with tert-butyllithium. This reaction is reminiscent of the Chichibabin reaction, where a powerful nucleophile directly attacks the pyridine ring.[1]
Experimental Protocol: Synthesis of 2,6-Di-tert-butylpyridine [1]
-
To a solution of pyridine in a suitable anhydrous solvent (e.g., hexane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyllithium in pentane dropwise at a controlled temperature (typically below 0 °C).
-
The reaction mixture is stirred for a specified period, allowing for the nucleophilic addition to occur.
-
The reaction is then quenched by the addition of a suitable proton source, such as water or ammonium chloride.
-
The organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by distillation or chromatography to yield 2,6-di-tert-butylpyridine.
Cross-Coupling Approaches
For the synthesis of more complex 6-tert-butylpyridine derivatives, cross-coupling reactions are indispensable tools. Starting from a pre-functionalized pyridine, such as a halopyridine, a tert-butyl group can be introduced using an appropriate organometallic reagent. For instance, 2-chloro-6-tert-butylpyridine can be synthesized from 2,6-dichloropyridine and tert-butylmagnesium chloride.
Ring Synthesis and Cyclization Reactions
Building the pyridine ring from acyclic precursors is another powerful strategy that allows for precise control over the substitution pattern. Various condensation and cyclization reactions can be employed, incorporating a tert-butyl-containing fragment at the desired position.
Reactivity and Chemical Behavior
The chemical reactivity of 6-tert-butylpyridine derivatives is a direct consequence of the interplay between the steric bulk of the tert-butyl group and the electronic nature of the pyridine ring.
Sterically Hindered, Non-Nucleophilic Base
As previously mentioned, the most prominent characteristic of pyridines bearing a tert-butyl group at the 6-position (and especially at both the 2- and 6-positions) is their behavior as sterically hindered, non-nucleophilic bases. While the nitrogen lone pair is available for protonation, its ability to act as a nucleophile towards larger electrophiles is significantly diminished.[2] This property is exploited in a wide range of organic reactions where a base is needed to scavenge protons without causing unwanted side reactions.
Diagram: Steric Hindrance in 2,6-Di-tert-butylpyridine
Reactivity of the Pyridine Ring
The pyridine ring in 6-tert-butylpyridine derivatives is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the electron-donating tert-butyl group can partially offset this effect. Nucleophilic aromatic substitution (SNAr) is more favorable, particularly at the 2- and 4-positions, if a good leaving group is present. The bulky tert-butyl group at the 6-position can influence the regioselectivity of such reactions.
C-H Functionalization of the tert-Butyl Group
Recent advances in catalysis have enabled the direct functionalization of the typically inert C-H bonds of the tert-butyl group. This opens up new avenues for the late-stage modification of 6-tert-butylpyridine derivatives, allowing for the introduction of various functional groups and the synthesis of novel analogs.
Applications in Catalysis and Materials Science
The unique properties of 6-tert-butylpyridine derivatives make them valuable ligands in transition metal catalysis. The steric bulk can be used to control the coordination number and geometry of the metal center, influencing the catalytic activity and selectivity.
Ligands in Cross-Coupling Reactions
Derivatives of 4,4'-di-tert-butyl-2,2'-bipyridine with additional substituents at the 6- and 6'-positions have been successfully employed as ligands in nickel-catalyzed cross-electrophile coupling reactions.[1] The steric and electronic properties of these ligands have a significant impact on the stability of catalytic intermediates and the overall catalytic performance.
Table: Impact of 6,6'-Substituents on Ni-Catalyzed Cross-Electrophile Coupling
| Ligand | 6,6'-Substituent | Catalytic Activity | Stability of Ni(I) Intermediate |
| tBubpy | H | High | Moderate |
| tBubpyMe2 | Methyl | Lower | Higher |
| tBubpyiPr2 | Isopropyl | Lower | Higher |
Components of Solar Cells
Coupled tert-butylpyridine derivatives have been investigated for their potential use as metal ion activity inhibitors in the electrolytes of solar cells. These additives can improve the performance parameters of the solar cells, leading to increased photovoltage and photocurrent.
Role in Drug Discovery and Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, and the introduction of a tert-butyl group can significantly impact the physicochemical and pharmacological properties of a drug candidate.
Improving Physicochemical Properties
Replacing a phenyl ring with a pyridine ring, and incorporating a tert-butyl group, can lead to improved drug-like properties. For example, 2-amino-5-tert-butylpyridine has been shown to have improved physicochemical properties compared to 4-tert-butylaniline, a fragment found in some biologically active compounds.[3] These improvements can include enhanced solubility and a more favorable metabolic profile.
Bioactive Molecules
A range of 6-substituted imidazo[1,2-a]pyridines have been synthesized and evaluated for their biological activity against colon cancer cell lines.[4] These studies demonstrate the potential of the 6-substituted pyridine scaffold, which can include a tert-butyl group, in the development of new anticancer agents. Furthermore, various substituted pyridine derivatives, some containing tert-butyl groups, have been investigated as inhibitors of p38α MAP kinase, a target for anti-inflammatory drugs.[5]
The synthesis of intermediates like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key component in the synthesis of the targeted cancer drug Ribociclib, further highlights the importance of tert-butylpyridine derivatives in the pharmaceutical industry.[6]
Diagram: Workflow for the Application of 6-tert-Butylpyridine Derivatives in Drug Discovery
Spectroscopic and Structural Characterization
The unambiguous identification and characterization of 6-tert-butylpyridine derivatives rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the position of the tert-butyl group and other substituents. The tert-butyl protons typically appear as a sharp singlet in the upfield region of the spectrum.
-
13C NMR: The chemical shifts of the pyridine ring carbons and the quaternary and methyl carbons of the tert-butyl group provide valuable structural information.
Infrared (IR) Spectroscopy:
IR spectroscopy is useful for identifying the characteristic vibrational modes of the pyridine ring and the C-H bonds of the tert-butyl group.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity.
X-ray Crystallography:
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for understanding the steric effects of the tert-butyl group and the intermolecular interactions in the crystal lattice.
Conclusion and Future Outlook
6-tert-Butylpyridine derivatives represent a versatile and valuable class of compounds with a broad range of applications. Their unique combination of steric hindrance and electronic properties makes them indispensable as non-nucleophilic bases, specialized ligands in catalysis, and promising scaffolds in drug discovery. As our understanding of synthetic methodologies and catalytic processes continues to evolve, we can expect to see even more innovative applications of these unassuming yet powerful chemical workhorses. The ability to fine-tune their properties through the introduction of additional substituents will undoubtedly lead to the development of new catalysts with enhanced performance and novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 3. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem [lookchem.com]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
Methodological & Application
The Versatile Role of 6-tert-Butyl-3-formylpyridine in Modern Organic Synthesis: A Guide for Researchers
In the landscape of contemporary organic synthesis, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, pyridine scaffolds hold a place of prominence due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This technical guide delves into the multifaceted applications of a particularly valuable derivative: 6-tert-Butyl-3-formylpyridine. Herein, we provide not only a theoretical framework for its reactivity but also detailed, field-proven protocols to empower researchers in drug discovery and development.
Introduction: Unveiling a Key Synthetic Intermediate
This compound, also known by its systematic IUPAC name 6-(tert-butyl)pyridine-3-carbaldehyde, is a disubstituted pyridine derivative. Its structure is characterized by a pyridine ring bearing a sterically demanding tert-butyl group at the 6-position and a reactive formyl (aldehyde) group at the 3-position. The interplay of these two functionalities dictates its unique reactivity and renders it a versatile precursor for a diverse array of chemical transformations. The bulky tert-butyl group can influence the steric environment around the pyridine nitrogen and adjacent positions, while the aldehyde group serves as a handle for a multitude of classic and modern organic reactions.
Core Applications in the Synthesis of Bioactive Molecules
The strategic placement of the tert-butyl and formyl groups on the pyridine ring makes this compound a sought-after intermediate in the synthesis of complex, biologically active molecules. Its utility is particularly notable in the development of kinase inhibitors, a critical class of therapeutics in oncology and immunology.
Application 1: Synthesis of Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers and pain-related disorders, making Trk inhibitors a promising therapeutic avenue. This compound has been identified as a key building block in the synthesis of novel Trk inhibitors.
The aldehyde functionality of this compound allows for its incorporation into larger molecular scaffolds through various carbon-carbon and carbon-nitrogen bond-forming reactions. While specific, detailed protocols for its direct use in Trk inhibitor synthesis are often proprietary and found within patent literature, the general synthetic strategies involve leveraging the aldehyde for reactions such as aldol condensations, Wittig reactions, and reductive aminations to construct the desired pharmacophore.
Key Synthetic Transformations and Protocols
The true value of this compound lies in its ability to participate in a wide range of chemical reactions. Below, we detail the protocols for some of the most fundamental and impactful transformations.
Protocol 1: The Wittig Reaction for Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. The reaction of this compound with a phosphorus ylide provides a reliable method for introducing a vinyl group or a more complex substituted alkene at the 3-position of the pyridine ring.
Diagram 1: Wittig Reaction Workflow
Caption: General workflow for the Wittig olefination of this compound.
Detailed Experimental Protocol:
Objective: To synthesize 6-tert-Butyl-3-vinylpyridine via a Wittig reaction.
Materials:
-
This compound (1.0 eq)
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add methyltriphenylphosphonium bromide. Suspend the salt in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise via the dropping funnel over 15 minutes. The formation of the deep red ylide indicates a successful reaction.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Wittig Reaction: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-tert-Butyl-3-vinylpyridine.
Table 1: Representative Data for Wittig Reaction
| Parameter | Value |
| Reactant | This compound |
| Reagent | Methyltriphenylphosphonium bromide/n-BuLi |
| Product | 6-tert-Butyl-3-vinylpyridine |
| Typical Yield | 75-85% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55 (d, J=2.4 Hz, 1H), 7.70 (dd, J=8.0, 2.4 Hz, 1H), 7.35 (d, J=8.0 Hz, 1H), 6.75 (dd, J=17.6, 10.8 Hz, 1H), 5.85 (d, J=17.6 Hz, 1H), 5.40 (d, J=10.8 Hz, 1H), 1.35 (s, 9H). |
Protocol 2: Reductive Amination for the Synthesis of Amines
Reductive amination is a powerful method for the formation of C-N bonds and is widely employed in the synthesis of pharmaceutical intermediates. This one-pot reaction involves the initial formation of an imine from the aldehyde and an amine, followed by its in-situ reduction to the corresponding amine.
Diagram 2: Reductive Amination Workflow
Caption: General workflow for the reductive amination of this compound.
Detailed Experimental Protocol:
Objective: To synthesize N-((6-(tert-butyl)pyridin-3-yl)methyl)aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound and the chosen solvent (DCE or THF).
-
Add aniline to the solution and stir for 10-15 minutes at room temperature to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride in one portion. The reaction is typically exothermic, and a gas evolution may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Work-up and Purification: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-((6-(tert-butyl)pyridin-3-yl)methyl)aniline.
Table 2: Representative Data for Reductive Amination
| Parameter | Value |
| Reactant | This compound |
| Reagent | Aniline, NaBH(OAc)₃ |
| Product | N-((6-(tert-butyl)pyridin-3-yl)methyl)aniline |
| Typical Yield | 80-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.50 (d, J=2.0 Hz, 1H), 7.65 (dd, J=8.0, 2.0 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 7.20-7.15 (m, 2H), 6.75-6.70 (m, 1H), 6.65-6.60 (m, 2H), 4.35 (s, 2H), 1.30 (s, 9H). |
Protocol 3: Aldol Condensation for Chalcone Synthesis
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that is instrumental in the synthesis of α,β-unsaturated ketones, also known as chalcones. These motifs are prevalent in many natural products and pharmacologically active compounds. Reacting this compound with an appropriate ketone under basic conditions provides access to a variety of pyridine-containing chalcones.
Diagram 3: Aldol Condensation Workflow
Caption: General workflow for the base-catalyzed aldol condensation of this compound.
Detailed Experimental Protocol:
Objective: To synthesize (E)-1-(4-methoxyphenyl)-3-(6-(tert-butyl)pyridin-3-yl)prop-2-en-1-one.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyacetophenone (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol
-
Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and 4-methoxyacetophenone in ethanol.
-
In a separate beaker, prepare a solution of NaOH or KOH in a mixture of ethanol and water.
-
Reaction: Cool the aldehyde-ketone solution in an ice bath. Slowly add the basic solution dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into a beaker of crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Table 3: Representative Data for Aldol Condensation
| Parameter | Value |
| Reactant | This compound |
| Reagent | 4-Methoxyacetophenone, NaOH |
| Product | (E)-1-(4-methoxyphenyl)-3-(6-(tert-butyl)pyridin-3-yl)prop-2-en-1-one |
| Typical Yield | 85-95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (d, J=2.2 Hz, 1H), 8.05 (d, J=8.8 Hz, 2H), 7.85 (d, J=15.6 Hz, 1H), 7.80 (dd, J=8.0, 2.2 Hz, 1H), 7.50 (d, J=15.6 Hz, 1H), 7.40 (d, J=8.0 Hz, 1H), 7.00 (d, J=8.8 Hz, 2H), 3.90 (s, 3H), 1.40 (s, 9H). |
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthetic chemist's toolbox. Its unique combination of a sterically influential tert-butyl group and a reactive aldehyde functionality provides a powerful platform for the construction of a wide range of complex molecules, particularly in the realm of medicinal chemistry. The protocols detailed herein offer a practical starting point for researchers to harness the synthetic potential of this important intermediate, paving the way for the discovery and development of novel therapeutic agents and functional materials.
6-tert-Butyl-3-formylpyridine as a ligand in coordination chemistry
An Application Guide to 6-tert-Butyl-3-formylpyridine in Coordination Chemistry
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Substituted Pyridine Ligands
In the landscape of modern coordination chemistry, the design of ligands is paramount to controlling the steric and electronic properties of metal complexes. Pyridine-based ligands are foundational due to their robust coordination to a vast array of metal centers and their tunable electronic nature. This compound is a particularly strategic building block. The sterically demanding tert-butyl group at the 6-position can enforce specific coordination geometries and protect the metal center, while the formyl group at the 3-position serves as a versatile synthetic handle for creating more elaborate, multidentate ligand systems.
This guide provides an in-depth exploration of this compound, from its synthesis to its application in forming Schiff base ligands and their subsequent metal complexes. The protocols herein are designed for researchers in chemistry, materials science, and drug development, offering not just procedural steps but also the underlying scientific rationale to empower effective experimentation.
Part 1: Synthesis of this compound
The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is an ideal choice due to its high functional group tolerance and generally mild conditions.[1][2] The logical precursor for this synthesis is 6-bromo-3-formylpyridine, which is commercially available.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-3-formylpyridine, forming a Pd(II) complex.
-
Transmetalation: The tert-butyl group is transferred from the boronic acid (activated by a base) to the palladium center.
-
Reductive Elimination: The desired product, this compound, is formed, regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for Suzuki-Miyaura couplings on bromopyridine substrates.[2][3]
Materials:
-
6-Bromo-3-formylpyridine (1.0 equiv.)
-
tert-Butylboronic acid (1.5 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-3-formylpyridine (1.0 equiv.), tert-butylboronic acid (1.5 equiv.), and K₂CO₃ (3.0 equiv.).
-
Scientist's Note: The use of a 1.5-fold excess of the boronic acid ensures the complete consumption of the more valuable bromopyridine starting material. K₂CO₃ is the base required to activate the boronic acid for the transmetalation step.[4]
-
-
Catalyst Addition: Under a positive pressure of an inert gas (Argon or Nitrogen), add the Pd(PPh₃)₄ catalyst (0.05 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Scientist's Note: The aqueous component is crucial for the efficacy of many Suzuki couplings, aiding in the dissolution of the base and facilitating the transmetalation step. Degassing the solvent prevents oxidation of the Pd(0) catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine. This removes residual water and inorganic salts.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure compound.
Part 2: Application as a Precursor to Schiff Base Ligands
The true utility of this compound in coordination chemistry lies in the reactivity of its aldehyde group. Condensation with primary amines yields imines, commonly known as Schiff bases.[5][6] These Schiff base products are often multidentate ligands capable of forming highly stable complexes with transition metals.[7]
Here, we detail the synthesis of a bidentate (N,O) Schiff base ligand via condensation with 2-aminoethanol, followed by complexation with Copper(II).
Caption: Experimental workflow for Schiff base ligand synthesis and complexation.
Protocol 2: Synthesis of a Schiff Base Ligand and its Copper(II) Complex
Step A: Synthesis of (E)-2-(((6-(tert-butyl)pyridin-3-yl)methylene)amino)ethan-1-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in absolute ethanol.
-
Reagent Addition: Add 2-aminoethanol (1.0 equiv.) to the solution.
-
Scientist's Note: An equimolar ratio is typically sufficient for this condensation. A catalytic amount of acetic acid can be added to accelerate the reaction, but it often proceeds without it.
-
-
Reaction Execution: Reflux the mixture for 4 hours. The formation of the imine bond is a dehydration reaction, which is driven to completion by heating.[5]
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base product may precipitate. If not, reduce the solvent volume in vacuo until a solid forms. Collect the solid by filtration, wash with cold ethanol, and dry.
Step B: Synthesis of the Bis(ligand) Copper(II) Complex
This procedure is adapted from general methods for synthesizing copper(II) Schiff base complexes.[7][8][9]
-
Ligand Solution: Dissolve the synthesized Schiff base ligand (2.0 equiv.) in a minimal amount of warm methanol.
-
Metal Salt Solution: In a separate flask, dissolve Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] (1.0 equiv.) in methanol.
-
Complexation: Slowly add the methanolic solution of the metal salt to the stirring ligand solution at room temperature. A color change and/or precipitation of the complex is typically observed immediately.
-
Reaction Completion: Stir the mixture for an additional 1-2 hours at room temperature to ensure complete complexation.
-
Isolation and Purification: Collect the solid product by filtration. Wash the precipitate thoroughly with methanol to remove any unreacted starting materials. Dry the complex under vacuum.
Part 3: Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complex. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for tracking the conversion of the aldehyde to the imine and its subsequent coordination to the metal.
| Compound Type | Functional Group | Characteristic Absorption (cm⁻¹) | Rationale for Change |
| Ligand Precursor | Aldehyde (C=O) | ~1705 cm⁻¹ (strong, sharp) | The starting material shows a classic conjugated aldehyde C=O stretch.[10][11] |
| Aldehyde (C-H) | ~2720 & ~2820 cm⁻¹ (medium) | These two bands are diagnostic for an aldehyde C-H stretch.[11][12] | |
| Schiff Base Ligand | Imine (C=N) | ~1630 - 1650 cm⁻¹ (strong) | Disappearance of the C=O band and appearance of the C=N imine stretch confirms Schiff base formation.[12][13] |
| Metal Complex | Imine (C=N) | ~1610 - 1625 cm⁻¹ | A shift of the C=N stretch to lower wavenumber upon complexation indicates coordination of the imine nitrogen to the copper center, which weakens the C=N bond. |
¹H NMR Spectroscopy
¹H NMR confirms the structure of the ligand and can provide evidence of complexation.
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Notes |
| This compound | Aldehyde (-CHO) | 9.9 - 10.1 | A singlet in the far downfield region, characteristic of aldehydes. |
| Pyridine-H (aromatic) | 7.5 - 8.8 | A characteristic three-proton AXM spin system for the pyridine ring. | |
| tert-Butyl (-C(CH₃)₃) | ~1.35 | A sharp singlet integrating to 9 protons. | |
| Schiff Base Ligand | Imine (-CH=N-) | 8.3 - 8.5 | The aldehyde proton is replaced by the imine proton, which appears as a singlet slightly upfield.[14] |
| Pyridine-H (aromatic) | 7.4 - 8.7 | Shifts in the pyridine proton signals are expected upon imine formation. | |
| tert-Butyl (-C(CH₃)₃) | ~1.3 | Largely unchanged. | |
| Metal Complex | All protons | Broadening of signals | For paramagnetic complexes like many Cu(II) species, significant broadening of NMR signals is expected, often rendering the spectrum uninformative. This broadening is itself evidence of complexation. |
Part 4: Applications and Future Directions
Metal complexes derived from pyridine-based Schiff base ligands are prominent in several fields of research:
-
Catalysis: The steric bulk of the tert-butyl group can create a well-defined catalytic pocket around the metal center, potentially leading to high selectivity in reactions such as polymerizations, oxidations, or C-C coupling reactions.[15][16]
-
Bioinorganic Chemistry: Many Schiff base complexes exhibit significant biological activity, including antimicrobial, antifungal, and antioxidant properties.[17][18] The complexes derived from this compound could be screened for such activities.
-
Materials Science: The rigid and planar nature of these complexes makes them candidates for incorporation into metal-organic frameworks (MOFs) or as components in luminescent materials.
The modular nature of this synthetic platform allows for extensive derivatization. By changing the primary amine used in the Schiff base condensation, a vast library of bidentate, tridentate, or tetradentate ligands can be generated, each imparting unique properties to the resulting metal complex. This tunability makes this compound a valuable and powerful tool for the modern coordination chemist.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. chemrj.org [chemrj.org]
- 7. mdpi.com [mdpi.com]
- 8. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. Infrared Spectrometry [www2.chemistry.msu.edu]
- 14. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 15. ijacskros.com [ijacskros.com]
- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Applications of Metal Complexes with 6-tert-Butyl-3-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of 6-tert-Butyl-3-formylpyridine in Homogeneous Catalysis
The rational design of ligands is a cornerstone of modern homogeneous catalysis. The electronic and steric properties of the ligand framework dictate the reactivity, selectivity, and stability of the resulting metal complex. The ligand this compound presents a compelling, albeit underexplored, scaffold for catalyst development. Its structure combines two key features that are highly desirable in catalyst design: a sterically demanding tert-butyl group at the 6-position and a potentially hemilabile formyl group at the 3-position.
The bulky tert-butyl group is strategically positioned to create a sterically hindered coordination pocket around a metal center. This steric hindrance can play a crucial role in promoting challenging reductive elimination steps in cross-coupling reactions and can also prevent catalyst deactivation pathways such as the formation of inactive dimeric species.[1][2] The formyl group, with its Lewis basic oxygen atom, can act as a hemilabile donor, transiently coordinating to the metal center to stabilize intermediates or facilitate substrate binding. Furthermore, the electronic-withdrawing nature of the formyl group can modulate the electron density at the metal center, thereby tuning its catalytic activity.
This guide provides detailed application notes and protocols for the prospective use of metal complexes of this compound in two key areas of catalysis: palladium-catalyzed cross-coupling reactions and copper-catalyzed aerobic oxidation. The protocols and mechanistic discussions are grounded in established principles and supported by literature on analogous systems.
Synthesis of this compound and its Metal Complexes
The targeted ligand is not readily commercially available, but a plausible synthetic route can be devised from known precursors.
Part 1: Synthesis of 6-tert-Butyl-3-cyanopyridine
A potential route to the target ligand is via the hydrolysis of a nitrile precursor. The synthesis of substituted cyanopyridines is well-documented.[3][4]
Part 2: Hydrolysis to this compound
The hydrolysis of cyanopyridines to their corresponding aldehydes can be achieved under controlled conditions.[5][6]
Part 3: General Protocol for the Synthesis of Metal Complexes
The synthesis of palladium(II) and copper(II) complexes with pyridine-based ligands is a standard procedure in coordination chemistry.[7][8][9]
Protocol: Synthesis of Dichloro(this compound)palladium(II) Dimer
-
To a solution of Palladium(II) chloride (177 mg, 1.0 mmol) in methanol (20 mL), add a solution of this compound (354 mg, 2.0 mmol) in methanol (10 mL).
-
Stir the resulting mixture at room temperature for 24 hours.
-
A yellow precipitate will form. Collect the solid by filtration.
-
Wash the solid with cold methanol (2 x 10 mL) and diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield the dimeric palladium complex.
Protocol: Synthesis of Dichloro-bis(this compound)copper(II)
-
Dissolve Copper(II) chloride dihydrate (170 mg, 1.0 mmol) in ethanol (15 mL).
-
To this solution, add a solution of this compound (354 mg, 2.0 mmol) in ethanol (10 mL).
-
Stir the mixture at 60 °C for 4 hours.
-
Allow the solution to cool to room temperature and then place it in a refrigerator overnight to facilitate crystallization.
-
Collect the resulting crystals by filtration, wash with cold ethanol, and dry under vacuum.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Causality and Rationale
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds. A key challenge, particularly with sterically hindered substrates, is facilitating the final reductive elimination step from the palladium center. Bulky ligands have been shown to accelerate this step, leading to higher catalyst turnover and preventing the formation of undesired side products.[2][10][11] The significant steric presence of the tert-butyl group in this compound is anticipated to promote the formation of the desired biaryl product, especially in challenging couplings.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Materials:
-
[Pd(6-tBu-3-CHO-py)Cl2]2 (Palladium precatalyst)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K2CO3)
-
Toluene/Water (10:1 v/v)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the palladium precatalyst (0.01 mmol), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add 10 mL of a 10:1 mixture of toluene and deionized water.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and add 20 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
Mechanistic Insights
The catalytic cycle for the Suzuki-Miyaura reaction is well-established. The bulky this compound ligand is expected to influence several key steps:
-
Oxidative Addition: The initial reaction of the aryl halide with the Pd(0) species is largely unaffected by the ligand's steric bulk.
-
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center proceeds as usual.
-
Reductive Elimination: This is the crucial step where the steric hindrance of the tert-butyl group is most impactful. The bulky ligand creates a crowded coordination sphere, which destabilizes the Pd(II) intermediate and promotes the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst.[1]
Caption: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling.
Application Note 2: Copper-Catalyzed Aerobic Oxidation of Alcohols
Causality and Rationale
Copper complexes are well-known catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. The catalytic activity is highly dependent on the ligand environment. Pyridine-based ligands have been shown to be effective in stabilizing the copper center and facilitating the catalytic cycle.[12][13] The electronic properties of the this compound ligand, influenced by the electron-withdrawing formyl group, can tune the redox potential of the copper center, potentially enhancing its catalytic efficiency.
Detailed Protocol: Aerobic Oxidation of Benzyl Alcohol
Materials:
-
[Cu(6-tBu-3-CHO-py)2Cl2] (Copper precatalyst)
-
Benzyl alcohol
-
Potassium tert-butoxide (KOtBu)
-
Toluene
-
Molecular sieves (4 Å)
-
Oxygen balloon
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the copper precatalyst (0.05 mmol), benzyl alcohol (1.0 mmol), potassium tert-butoxide (0.1 mmol), and activated 4 Å molecular sieves (200 mg).
-
Add 5 mL of toluene to the flask.
-
Fit the flask with an oxygen-filled balloon.
-
Stir the reaction mixture vigorously at 80 °C for 24 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and filter off the molecular sieves and catalyst.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain benzaldehyde.
Mechanistic Considerations
While the precise mechanism can vary, a plausible pathway involves the formation of a copper-alkoxide intermediate. The ligand plays a crucial role in stabilizing the copper species and facilitating the subsequent steps, which may involve a two-electron oxidation of the alcohol coupled with the reduction of oxygen.
References
- 1. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]
- 7. Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
synthetic routes to 6-azaindoles using pyridine derivatives
Strategic Synthesis of 6-Azaindoles from Pyridine Precursors
Abstract
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial core in numerous therapeutic agents, including the FDA-approved HIV entry inhibitor Fostemsavir.[1] Its structural resemblance to indole allows it to function as a bioisostere, while the additional pyridine nitrogen introduces unique physicochemical properties, such as altered hydrogen bonding capabilities and metabolic stability.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and scalable synthetic routes to 6-azaindoles, with a specific focus on methodologies commencing from readily available pyridine derivatives. We will delve into both classical and modern synthetic strategies, elucidating the mechanistic underpinnings of each approach and providing detailed, field-proven protocols to facilitate their practical implementation.
Introduction: The Strategic Importance of the 6-Azaindole Core
The strategic incorporation of the 6-azaindole nucleus into drug candidates has led to significant advancements in various therapeutic areas.[1][3] The pyridine nitrogen atom's position in the 6-position critically influences the molecule's electronic distribution and its ability to engage in specific interactions with biological targets. Consequently, the development of efficient and versatile synthetic methodologies to access diversely substituted 6-azaindoles is a paramount objective in contemporary organic and medicinal chemistry.[4] This document bridges the gap between foundational chemical literature and practical laboratory application by presenting a curated selection of synthetic strategies, ranging from venerable named reactions to cutting-edge, metal-catalyzed transformations.
Classical Approaches to 6-Azaindole Ring Construction
Many traditional indole syntheses have been successfully adapted for the preparation of their aza-analogs. However, the electron-deficient nature of the pyridine ring can often impede reactions that proceed smoothly with benzene derivatives, necessitating careful optimization of reaction conditions.[5][6]
The Leimgruber-Batcho Synthesis
A stalwart in indole chemistry, the Leimgruber-Batcho synthesis has proven to be a highly effective and versatile method for constructing 4-, 5-, and 6-azaindoles.[7][8] The synthesis is a two-step process that begins with the condensation of a nitropicoline (an o-nitrotoluene analog) with a formamide acetal to form a β-amino-nitrostyrene intermediate, which is then reductively cyclized.[9]
Causality of Experimental Choices: The initial condensation capitalizes on the enhanced acidity of the methyl protons adjacent to the nitro group.[10] The choice of a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), provides the one-carbon unit required for the eventual pyrrole ring. The subsequent reductive cyclization is the key ring-forming step. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C, Raney Nickel), or chemical reductants like iron in acetic acid or sodium dithionite.[7][9] The choice of reductant is often dictated by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is highly efficient but may not be compatible with reducible functional groups like alkenes or certain halides.
Protocol 1: Synthesis of 6-Azaindole via Leimgruber-Batcho Reaction [11]
Step A: Enamine Formation
-
To a solution of 4-methyl-3-nitropyridine (1.0 equiv) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv).
-
Heat the reaction mixture at 115 °C for 14-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude enamine intermediate is often a deeply colored solid and can be used in the next step without further purification.[9]
Step B: Reductive Cyclization
-
Dissolve the crude enamine from Step A in a mixture of methanol (MeOH) and dioxane.
-
Add 1N aqueous HCl, followed by iron powder (Fe, 5.0 equiv).
-
Heat the suspension to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. The reaction progress can be monitored by the disappearance of the colored enamine.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-azaindole.
Diagram 1: Leimgruber-Batcho Synthesis of 6-Azaindole
Caption: Leimgruber-Batcho workflow for 6-azaindole synthesis.
The Fischer Indole Synthesis
Though historically considered challenging for azaindoles due to the pyridine ring's electron-deficient nature, the Fischer indole synthesis is a powerful tool for preparing 4- and 6-azaindoles, particularly when the starting pyridylhydrazine bears an electron-donating group.[5][12][13] The reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, formed from the condensation of a pyridylhydrazine and a ketone or aldehyde.[14]
Causality of Experimental Choices: The key[10][10]-sigmatropic rearrangement step of the Fischer synthesis is facilitated by electron-donating groups on the aryl (or pyridyl) ring.[5] This is why substrates like 6-methoxypyrid-3-ylhydrazine are particularly effective.[5] The choice of acid catalyst (Brønsted or Lewis) and solvent is crucial and often requires empirical optimization. Polyphosphoric acid (PPA) is a common choice as it serves as both the catalyst and a dehydrating agent.
Diagram 2: Fischer Indole Synthesis Mechanism
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Modern Synthetic Strategies: The Power of Metal Catalysis
Advances in organometallic chemistry have revolutionized the synthesis of complex heterocycles, and 6-azaindoles are no exception.[4] These methods often provide milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical approaches.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis. Several strategies leveraging palladium have been developed for 6-azaindole construction, typically starting from functionalized halopyridines.
3.1.1. Sonogashira Coupling Followed by Cyclization
This powerful sequence involves the palladium-catalyzed coupling of a terminal alkyne with an amino-halopyridine (the Sonogashira reaction), followed by an intramolecular cyclization to form the pyrrole ring.[15] The cyclization can be promoted by a strong base or mediated by a copper catalyst.[16] This approach allows for the direct installation of substituents at the C2 and C3 positions of the azaindole core.
3.1.2. Cascade C-N Cross-Coupling/Heck Reaction
A highly efficient one-pot procedure has been developed for the synthesis of substituted 4-, 5-, 6-, and 7-azaindoles from amino-o-bromopyridines and alkenyl bromides.[17][18] This cascade process, catalyzed by a Pd₂(dba)₃/XPhos system, involves an initial intermolecular C-N bond formation (Buchwald-Hartwig amination) followed by an intramolecular Heck reaction to close the pyrrole ring. This strategy elegantly combines two powerful transformations into a single, streamlined operation.
Protocol 2: Cascade C-N Coupling/Heck Synthesis of 2-Phenyl-6-azaindole [17][19]
Materials:
-
5-Amino-4-bromopyridine (1.0 equiv)
-
(E)-(2-bromovinyl)benzene (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 4 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 8 mol%)
-
Sodium tert-butoxide (t-BuONa, 3.0 equiv)
-
Anhydrous tert-Butanol (t-BuOH)
Procedure:
-
To a flame-dried sealed tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.04 equiv), XPhos (0.08 equiv), t-BuONa (3.0 equiv), and 5-amino-4-bromopyridine (1.0 equiv).
-
Seal the tube with a septum, evacuate, and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add anhydrous t-BuOH (to achieve a concentration of approx. 0.1 M with respect to the aminopyridine) via syringe.
-
Add (E)-(2-bromovinyl)benzene (1.5 equiv) via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-phenyl-6-azaindole.
The Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[20] This reaction has been successfully extended to the synthesis of 5- and 6-azaindoles starting from the corresponding amino-iodopyridines.[6] A key advantage of this method is its ability to construct highly substituted azaindoles in a single step from three components (if considering the in-situ formation of the aminopyridine derivative).
Emerging Synthetic Strategies
Innovation in synthetic methodology continues to provide novel and efficient entries into the 6-azaindole scaffold.
Electrophilic [4+1] Cyclization of 3-Amino-4-methylpyridines
A recently developed and highly promising strategy involves the reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA).[1][21][22] This scalable, metal-free reaction proceeds via a formal [4+1] cyclization, where TFAA acts as a C1-bielectrophile, to afford 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles.[1] The reaction is believed to proceed through the activation of the methyl group via the formation of a trifluoroacetylated pyridinium salt.[22] This method provides rapid access to highly functionalized 6-azaindoles that are valuable for further derivatization.
Diagram 3: Electrophilic [4+1] Cyclization Workflow
Caption: Key steps in the [4+1] cyclization to form 6-azaindoles.
Comparative Summary of Synthetic Routes
The selection of an appropriate synthetic route depends on several factors, including the desired substitution pattern, scale of the reaction, and availability of starting materials.
| Synthetic Route | Pyridine Starting Material | Key Reagents | Advantages | Limitations | Reference(s) |
| Leimgruber-Batcho | 4-Methyl-3-nitropyridine | DMF-DMA, Reducing Agent (e.g., Fe/HCl) | High yields, scalable, readily available starting materials. | Two-step process, requires nitro group reduction. | [9][11] |
| Fischer Indole | 3-Hydrazinopyridine derivatives | Ketone/Aldehyde, Acid catalyst (e.g., PPA) | Classic, well-understood, one-pot potential. | Sensitive to electronic effects; may give mixtures of isomers. | [5][12] |
| Cascade C-N/Heck | Amino-o-bromopyridine | Alkenyl bromide, Pd catalyst, Ligand, Base | One-pot, high efficiency, good functional group tolerance. | Requires specific o-halo substitution pattern. | [17][18] |
| [4+1] Cyclization | 3-Amino-4-methylpyridine | Trifluoroacetic anhydride (TFAA) | Metal-free, scalable, rapid access to complex products. | Limited to specific substitution pattern on the product. | [1][22] |
Conclusion
The synthesis of 6-azaindoles from pyridine derivatives offers a rich and diverse landscape of chemical transformations. Classical methods like the Leimgruber-Batcho and Fischer syntheses remain highly relevant and effective for accessing specific substitution patterns. Concurrently, modern palladium-catalyzed cross-coupling reactions and novel cyclization strategies have dramatically expanded the synthetic toolbox, enabling the construction of highly complex and diversely functionalized 6-azaindole cores under mild and efficient conditions. The protocols and comparative analysis provided herein are intended to empower researchers to make informed strategic decisions in their synthetic endeavors, accelerating the discovery and development of next-generation therapeutics based on this vital heterocyclic scaffold.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pr.ibs.re.kr [pr.ibs.re.kr]
- 3. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Collection - Synthesis of Substituted 4â, 5â, 6â, and 7âAzaindoles from Aminopyridines via a Cascade CâN Cross-Coupling/Heck Reaction - Organic Letters - Figshare [acs.figshare.com]
- 19. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 20. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols in the Synthesis of Agrochemical Intermediates
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Synthesis in Modern Agrochemicals
The global imperative to ensure food security for a growing population necessitates continuous innovation in the agrochemical industry. At the heart of developing more effective, selective, and environmentally benign pesticides lies the synthesis of their core chemical building blocks: the agrochemical intermediates.[1][2][3] The molecular architecture of these intermediates dictates the final product's efficacy, mode of action, and toxicological profile.[4][5] Consequently, the methodologies employed in their synthesis are of paramount importance, directly impacting yield, purity, cost-effectiveness, and environmental footprint.[6][7]
This technical guide moves beyond a mere recitation of synthetic procedures. It is designed to provide a deep, mechanistic understanding of why certain synthetic strategies are chosen and how they can be implemented effectively and responsibly. We will explore cutting-edge applications in asymmetric catalysis for producing chiral intermediates, the integration of green chemistry principles for sustainable production, and detailed protocols for the synthesis of crucial heterocyclic scaffolds that form the backbone of many modern agrochemicals.
Section 1: Asymmetric Catalysis in the Synthesis of Chiral Agrochemical Intermediates
The Significance of Chirality in Agrochemicals
A substantial portion of modern agrochemicals are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers.[8][9][10] It is a well-established principle that the biological activity of these enantiomers can differ significantly.[8][11][12] Often, only one enantiomer (the eutomer) is responsible for the desired pesticidal effect, while the other (the distomer) may be less active, inactive, or even contribute to off-target toxicity and environmental load.[5][11]
Therefore, the synthesis of enantiomerically pure or enriched agrochemicals is a key strategy for developing products with:
-
Higher Efficacy: Lower application rates are needed, reducing the total amount of chemical introduced into the environment.[12]
-
Improved Selectivity: Minimizing effects on non-target organisms.
-
Favorable Toxicological and Environmental Profiles: Reducing the risk of adverse effects from the less active or potentially harmful enantiomer.[12]
Asymmetric catalysis has emerged as the most powerful and efficient tool for achieving this, allowing for the direct synthesis of a desired enantiomer rather than relying on the separation of racemic mixtures.[11][12][13]
Workflow for Asymmetric Synthesis of a Chiral Intermediate
The following diagram illustrates a generalized workflow for the development and execution of an asymmetric catalytic reaction to produce a chiral agrochemical intermediate.
References
- 1. Innovations in Agrochemical and Pharma Intermediates - Reachem [reachemchemicals.com]
- 2. Agrochemicals - Phosgene Derivatives & Specialty Chemicals Manufacturing - VanDeMark Chemical [vandemark.com]
- 3. Agrochemicals - Phosgene Derivatives & Specialty Chemical Manufacturing - FramoChem [framochem.com]
- 4. Current status of chirality in agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. catalysis-summit.com [catalysis-summit.com]
- 7. ficci.in [ficci.in]
- 8. esports.bluefield.edu - Advanced Chiral Synthesis Of Agrochemicals [esports.bluefield.edu]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Strategic Derivatization of the Formyl Group in 6-tert-Butyl-3-formylpyridine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of the formyl group in 6-tert-Butyl-3-formylpyridine. This sterically hindered pyridine aldehyde is a valuable scaffold in medicinal chemistry, and its derivatization is crucial for the exploration of chemical space and the development of novel therapeutic agents. This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for key transformations, including reductive amination, Knoevenagel condensation, and the formation of imines, oximes, and hydrazones. Each section includes detailed, field-tested protocols, troubleshooting insights, and data interpretation guidelines to ensure reliable and reproducible results.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen contribute significantly to molecular recognition and pharmacokinetic profiles. This compound, in particular, offers a synthetically versatile handle—the formyl group—for the introduction of diverse functionalities. The bulky tert-butyl group at the 6-position provides steric hindrance that can influence reaction pathways, selectivity, and the conformational properties of the final products. This steric shielding can be strategically employed to enhance metabolic stability or modulate binding to biological targets.
The derivatization of the formyl group allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents. These modifications can impact a compound's potency, selectivity, solubility, and overall drug-like properties. This guide provides detailed methodologies for several key derivatization strategies, emphasizing the practical aspects and rationale behind experimental choices.
Core Derivatization Strategies and Protocols
This section details the experimental protocols for the most common and effective derivatizations of the formyl group on the this compound scaffold.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, converting aldehydes into amines.[1][2] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1][2][3] The choice of reducing agent is critical for success, especially with sterically hindered aldehydes.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for reductive aminations.[1][2] It is milder and more selective for the iminium ion over the starting aldehyde compared to other borohydrides like sodium borohydride or sodium cyanoborohydride.[1][2] This selectivity is crucial to prevent the wasteful reduction of the starting aldehyde to the corresponding alcohol. For particularly hindered systems, alternative catalysts such as those based on palladium, rhodium, or ruthenium can be employed.[3][4][5]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively solubilize the reactants and intermediates.[6]
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is the species that is actually reduced.
Experimental Protocol: Reductive Amination with a Primary Amine
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous dichloromethane (DCM) (0.1 M).
-
Catalyst Addition: To the stirring solution, add glacial acetic acid (0.1 eq).
-
Reducing Agent Addition: In portions, carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. The addition may cause some effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[7]
Table 1: Representative Data for Reductive Amination
| Amine | Product | Yield (%) |
| Aniline | N-((6-(tert-butyl)pyridin-3-yl)methyl)aniline | 85 |
| Benzylamine | N-((6-(tert-butyl)pyridin-3-yl)methyl)-1-phenylmethanamine | 91 |
| Morpholine | 4-((6-(tert-butyl)pyridin-3-yl)methyl)morpholine | 88 |
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the condensation of an aldehyde with an active methylene compound, leading to the formation of an α,β-unsaturated product.[8][9][10] This reaction is particularly useful for synthesizing compounds with extended conjugation and potential biological activity. Pyridine aldehydes can sometimes act as internal bases, facilitating the reaction even without an external catalyst.[11]
Causality Behind Experimental Choices:
-
Active Methylene Compound: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) determines the nature of the electron-withdrawing groups on the resulting alkene.
-
Catalyst: While some Knoevenagel condensations with pyridine aldehydes can proceed without a catalyst, a weak base like piperidine or pyridine is often used to deprotonate the active methylene compound and initiate the reaction.[9][11] The Doebner modification utilizes pyridine as both a solvent and a catalyst, which also promotes decarboxylation if a carboxylic acid is present.[9]
-
Solvent: Ethanol or a mixture of water and ethanol is commonly used, as it effectively dissolves the reactants and the catalyst.[8]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq), malononitrile (1.05 eq), and ethanol (0.2 M).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Table 2: Representative Data for Knoevenagel Condensation
| Active Methylene Compound | Product | Yield (%) |
| Malononitrile | 2-((6-(tert-butyl)pyridin-3-yl)methylene)malononitrile | 95 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(6-(tert-butyl)pyridin-3-yl)acrylate | 92 |
Imine, Oxime, and Hydrazone Formation
The reaction of the formyl group with primary amines, hydroxylamine, and hydrazine derivatives provides imines (Schiff bases), oximes, and hydrazones, respectively.[12][13][14] These derivatives are valuable synthetic intermediates and can exhibit interesting biological activities themselves.
Causality Behind Experimental Choices:
-
Reaction Conditions: These condensation reactions are typically carried out under mild, often acid-catalyzed, conditions to facilitate the dehydration step. For imine formation, a heterogeneous catalyst like Amberlyst® 15 can be effective under solvent-free conditions.[14]
-
pH Control: Maintaining a slightly acidic pH is often beneficial for these reactions.
Experimental Protocol: Oxime Formation
-
Reaction Setup: Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.
-
Base Addition: Add a base such as sodium acetate or pyridine to neutralize the HCl and liberate the free hydroxylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Work-up: The product can often be isolated by precipitation upon cooling or by extraction after removal of the ethanol.
Table 3: Representative Data for Imine, Oxime, and Hydrazone Formation
| Reagent | Derivative Type | Product Name | Yield (%) |
| Aniline | Imine | N-((6-(tert-butyl)pyridin-3-yl)methylene)aniline | 93 |
| Hydroxylamine | Oxime | This compound oxime | 96 |
| Hydrazine | Hydrazone | This compound hydrazone | 94 |
Purification and Characterization
The purification of pyridine derivatives can sometimes be challenging due to the basicity of the pyridine nitrogen, which can lead to peak tailing in chromatography.[7]
Chromatography Tips:
-
Peak Tailing: To mitigate peak tailing on silica gel, a small amount of a basic additive like triethylamine (e.g., 0.1-1%) can be added to the eluent.[7]
-
Column Choice: For HPLC purification, using a pH-stable column and adjusting the mobile phase pH can significantly improve peak shape and resolution.[7] Cation-exchange chromatography can also be an effective purification method for pyridine derivatives.[15]
Characterization:
The synthesized derivatives should be thoroughly characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Conclusion
The derivatization of the formyl group of this compound offers a rich platform for the synthesis of diverse molecular architectures with potential applications in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently explore the chemical space around this valuable scaffold. By understanding the principles behind the reaction conditions and potential challenges, scientists can accelerate their research and development efforts.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrazone - Wikipedia [en.wikipedia.org]
- 14. peerj.com [peerj.com]
- 15. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of RIP2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical serine/threonine and tyrosine kinase that functions as a central node in the innate immune system.[1][2] It is essential for signaling downstream of the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[3] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, triggering downstream signaling cascades, predominantly the NF-κB and MAPK pathways. This leads to the production of pro-inflammatory cytokines and chemokines.[4] Dysregulation of the NOD-RIPK2 signaling axis has been strongly implicated in the pathogenesis of numerous inflammatory diseases, including Crohn's disease, ulcerative colitis, sarcoidosis, and certain cancers, making RIPK2 a compelling therapeutic target.[4][5] This guide provides a comprehensive overview of the methodologies and protocols essential for the discovery and characterization of novel RIPK2 kinase inhibitors.
Introduction: The Rationale for Targeting RIPK2
The innate immune system provides the first line of defense against invading pathogens. NOD1 and NOD2 are key intracellular sensors that detect specific motifs within bacterial peptidoglycan.[6] Upon ligand binding, these receptors undergo a conformational change, leading to the recruitment of RIPK2 via a homotypic CARD-CARD interaction.[6] The subsequent activation of RIPK2 is a pivotal event, initiating a signaling cascade that culminates in the production of inflammatory mediators such as TNF-α, IL-6, and IL-8.[5][7] While this response is crucial for host defense, its aberrant activation can drive chronic inflammation and tissue damage.[4]
Genetic and preclinical evidence strongly supports the role of the NOD-RIPK2 pathway in inflammatory diseases. Gain-of-function mutations in NOD2 are associated with Blau syndrome and early-onset sarcoidosis, while polymorphisms in the NOD2 gene are linked to an increased risk of Crohn's disease. Therefore, the development of small molecule inhibitors that specifically target the kinase activity of RIPK2 presents a promising therapeutic strategy to modulate this pathway and ameliorate inflammatory conditions.
The NOD-RIPK2 Signaling Pathway
The activation of RIPK2 by NOD1/2 leads to its autophosphorylation and subsequent ubiquitination, which serves as a scaffold for the recruitment of downstream signaling complexes, including the IKK complex (IKKα, IKKβ, and NEMO) and the TAK1-TAB complex.[7][8] This ultimately results in the activation of the NF-κB and MAPK signaling pathways, leading to the transcription of genes encoding pro-inflammatory cytokines and other immune mediators.
Caption: The NOD-RIPK2 signaling cascade leading to pro-inflammatory cytokine production.
A Multi-tiered Approach to RIPK2 Inhibitor Discovery
The development of potent and selective RIPK2 inhibitors requires a systematic approach that integrates biochemical, cellular, and in vivo assays. This multi-tiered strategy allows for the initial identification of active compounds, followed by their characterization in more physiologically relevant systems.
Caption: A generalized workflow for the discovery and development of RIPK2 inhibitors.
Biochemical Assays for Primary Screening and Potency Determination
Biochemical assays are the cornerstone of high-throughput screening (HTS) campaigns to identify novel RIPK2 inhibitors. These assays directly measure the enzymatic activity of purified RIPK2 and are essential for determining the intrinsic potency (e.g., IC50) of test compounds.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[9] The amount of ADP is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then to light using a luciferase/luciferin reaction.[2][10][11]
Protocol:
-
Kinase Reaction (5 µL):
-
Prepare a reaction mix in a 384-well plate containing:
-
Incubate at room temperature for 60 minutes.[2]
-
-
ATP Depletion (5 µL):
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.[2]
-
-
ADP to ATP Conversion and Signal Generation (10 µL):
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.[2]
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.[2]
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Transcreener® ADP² Kinase Assay
The Transcreener® ADP² Kinase Assay is a competitive immunoassay that directly measures ADP production. It is available in fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and fluorescence intensity (FI) formats.[12][13]
Principle: The assay utilizes an antibody that is highly selective for ADP over ATP and a corresponding fluorescent tracer. ADP produced by the kinase reaction competes with the tracer for binding to the antibody, resulting in a change in the fluorescent properties of the tracer.[13]
Protocol (FP format):
-
Kinase Reaction (10 µL):
-
ADP Detection (10 µL):
-
Add 10 µL of ADP Detection Mix (containing ADP antibody and tracer) to each well.
-
Incubate at room temperature for 60 minutes.[13]
-
-
Data Acquisition:
-
Measure fluorescence polarization using a compatible plate reader.
-
Data Analysis:
-
Generate a standard curve using a known concentration range of ADP to convert the fluorescence polarization signal to the amount of ADP produced.[9]
-
Calculate the percent inhibition and determine the IC50 value as described for the ADP-Glo™ assay.
| Assay | Principle | Readout | Throughput |
| ADP-Glo™ | Luminescence | Luminescence | High |
| Transcreener® ADP² | Competitive Immunoassay | FP, TR-FRET, FI | High |
Table 1: Comparison of Common Biochemical Assays for RIPK2.
Cell-Based Assays for Target Engagement and Pathway Modulation
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage with RIPK2 in a physiological context, and inhibit downstream signaling events.
MDP-Induced TNF-α Secretion Assay
This assay measures the ability of an inhibitor to block the production and secretion of the pro-inflammatory cytokine TNF-α in response to NOD2 activation. Human monocytic cell lines like THP-1 are commonly used.[14][15]
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 25 nM) for 48 hours.[6]
-
-
Inhibitor Pre-treatment:
-
Wash the differentiated cells and replace the medium with fresh, PMA-free medium.
-
Pre-incubate the cells with various concentrations of the RIPK2 inhibitor or DMSO vehicle for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with muramyl dipeptide (MDP) (e.g., 10 µg/mL) to activate the NOD2-RIPK2 pathway.
-
Incubate for 17-24 hours to allow for cytokine production and secretion.[14]
-
-
Cytokine Quantification:
Data Analysis:
-
Calculate the percent inhibition of TNF-α secretion for each inhibitor concentration relative to the MDP-stimulated, vehicle-treated control.
-
Determine the IC50 value.
NanoBiT® Assay for RIPK2-XIAP Interaction
The interaction between RIPK2 and the E3 ligase XIAP is a critical step for RIPK2 ubiquitination and downstream signaling.[8] The NanoBiT® assay allows for the real-time, quantitative measurement of this protein-protein interaction in living cells.[17]
Principle: The NanoLuc® luciferase is split into two subunits: a large subunit (LgBiT) and a small subunit (SmBiT).[17] These subunits are fused to the two proteins of interest (e.g., RIPK2-LgBiT and XIAP-SmBiT). When the proteins interact, the LgBiT and SmBiT subunits are brought into close proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal.[8][18]
Protocol:
-
Cell Transfection:
-
Co-transfect mammalian cells (e.g., Caco-2 or HEK293) with plasmids encoding the LgBiT-RIPK2 and XIAP-SmBiT fusion proteins.[8]
-
-
Inhibitor Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of the RIPK2 inhibitor or DMSO vehicle for a specified time (e.g., 2 hours).[8]
-
-
Luminescence Measurement:
-
Add the Nano-Glo® Live Cell Assay reagent to the wells.
-
Measure the luminescence using a plate reader.[8]
-
Data Analysis:
-
Calculate the percent inhibition of the luminescent signal, which corresponds to the disruption of the RIPK2-XIAP interaction.
-
Determine the IC50 value.
In Vivo Models for Efficacy and Pharmacodynamic Studies
Evaluating the efficacy of RIPK2 inhibitors in animal models of inflammatory disease is a critical step in preclinical development. These studies provide insights into the in vivo potency, pharmacokinetics (PK), and pharmacodynamics (PD) of the compounds.
TNBS-Induced Colitis in Mice
This model is widely used to mimic Crohn's disease-like intestinal inflammation.[3][4]
Protocol:
-
Acclimatization:
-
Acclimate mice (e.g., BALB/c) for at least one week before the experiment.[5]
-
-
Inhibitor Administration:
-
Administer the RIPK2 inhibitor or vehicle (e.g., orally, twice daily) starting two days prior to colitis induction and continuing for the duration of the study (e.g., 5 days).[5]
-
-
Induction of Colitis:
-
Monitoring:
-
Monitor the mice daily for weight loss, stool consistency, and signs of bleeding.
-
-
Endpoint Analysis:
MDP-Induced Peritonitis in Mice
This is an acute model of inflammation used to assess the immediate effects of a RIPK2 inhibitor on inflammatory cell recruitment.[1][21]
Protocol:
-
Acclimatization:
-
Acclimate mice (e.g., C57BL/6) for at least one week.[21]
-
-
Inhibitor Administration:
-
Induction of Peritonitis:
-
Peritoneal Lavage and Cell Analysis:
Data Analysis:
-
Compare the number of infiltrating inflammatory cells in the inhibitor-treated groups to the vehicle-treated control group.
| Model | Disease Relevance | Key Readouts |
| TNBS-Induced Colitis | Crohn's Disease | Weight loss, stool consistency, colon histology |
| MDP-Induced Peritonitis | Acute Inflammation | Inflammatory cell recruitment to the peritoneum |
Table 2: Common In Vivo Models for Evaluating RIPK2 Inhibitors.
Conclusion
The development of RIPK2 kinase inhibitors holds significant promise for the treatment of a wide range of inflammatory diseases. The application notes and protocols outlined in this guide provide a comprehensive framework for the discovery, characterization, and preclinical evaluation of these novel therapeutic agents. A thorough understanding and implementation of these biochemical, cellular, and in vivo assays are essential for advancing the field and ultimately bringing new treatments to patients.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease | MDPI [mdpi.com]
- 4. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. RIPK2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. researchgate.net [researchgate.net]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 17. NanoBiT® Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 18. researchgate.net [researchgate.net]
- 19. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 20. criver.com [criver.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions Involving Substituted Pyridine Aldehydes
Introduction: The Unique Reactivity of Substituted Pyridine Aldehydes
Substituted pyridine aldehydes are a cornerstone in the synthesis of a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. Their utility stems from the unique electronic nature of the pyridine ring, which imparts distinct reactivity to the aldehyde functionality. The electron-withdrawing nature of the nitrogen atom in the pyridine ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to its benzaldehyde counterparts.[1][2] However, this same electronic characteristic can also present challenges, such as the potential for side reactions and the need for carefully optimized reaction conditions. This guide provides detailed protocols and expert insights into several key transformations of substituted pyridine aldehydes, empowering researchers to navigate the intricacies of their chemistry and unlock their synthetic potential.
Core Reactions and Detailed Protocols
This section delves into the practical application of several pivotal reactions involving substituted pyridine aldehydes. Each protocol is presented with a detailed, step-by-step methodology, accompanied by an explanation of the underlying principles and troubleshooting guidance.
Aldol Condensation: Forging Carbon-Carbon Bonds
The aldol condensation is a fundamental C-C bond-forming reaction that is highly effective with pyridine aldehydes. The enhanced electrophilicity of the pyridine aldehyde carbonyl facilitates its reaction with enolates derived from ketones or other carbonyl compounds.
The reaction typically proceeds via a base-catalyzed mechanism where a strong base deprotonates the α-carbon of a ketone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyridine aldehyde. The resulting aldol adduct can then undergo dehydration to yield an α,β-unsaturated carbonyl compound.
Diagram: Base-Catalyzed Aldol Condensation of a Pyridine Aldehyde
Caption: Workflow for a base-catalyzed aldol condensation reaction.
This protocol describes the synthesis of (E)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one.
Materials:
-
3-Pyridinecarboxaldehyde
-
Acetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (10% w/v in water)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) and acetophenone (1.0 eq) in 95% ethanol (20 mL).
-
Cool the stirred solution in an ice bath to 0-5 °C.
-
Slowly add the 10% NaOH solution (2.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 20 mL).
-
Dry the product under vacuum to obtain the crude α,β-unsaturated ketone.
-
The crude product can be further purified by recrystallization from ethanol.
| Reagent | Molar Eq. |
| 3-Pyridinecarboxaldehyde | 1.0 |
| Acetophenone | 1.0 |
| 10% NaOH | 2.0 |
Table 1: Stoichiometry for the aldol condensation of 3-pyridinecarboxaldehyde.
Troubleshooting:
-
Low Yield: Ensure the reaction temperature is kept low during the base addition to minimize side reactions. Incomplete reaction can be addressed by extending the reaction time.
-
Oily Product: If the product oils out instead of precipitating, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available.
Wittig Reaction: Olefination of Pyridine Aldehydes
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[3][4] For substituted pyridine aldehydes, this reaction provides a reliable route to vinylpyridines.
The reaction involves a phosphorus ylide (Wittig reagent) which acts as a nucleophile, attacking the carbonyl carbon of the pyridine aldehyde. This leads to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. This ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide.
Diagram: The Wittig Reaction Mechanism
Caption: Key steps in the Wittig olefination of a pyridine aldehyde.
This protocol details the reaction of 3-pyridinecarboxaldehyde with methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
3-Pyridinecarboxaldehyde
-
Nitrogen or Argon atmosphere setup
-
Schlenk flask or equivalent
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
Set up a dry Schlenk flask under an inert atmosphere (N₂ or Ar).
-
To the flask, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred suspension. The color will typically turn yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate dry flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF (10 mL).
-
Add the solution of 3-pyridinecarboxaldehyde dropwise to the ylide solution at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-vinylpyridine.
| Reagent | Molar Eq. |
| Methyltriphenylphosphonium bromide | 1.1 |
| Potassium tert-butoxide | 1.1 |
| 3-Pyridinecarboxaldehyde | 1.0 |
Table 2: Stoichiometry for the Wittig synthesis of 3-vinylpyridine.
Troubleshooting:
-
No Reaction: Ensure all reagents and solvents are anhydrous, as the ylide is highly sensitive to moisture. The base must be strong enough to deprotonate the phosphonium salt.
-
Low Yield: Incomplete ylide formation can be a cause. Ensure proper mixing and sufficient reaction time for this step. The purification can also be challenging due to the co-product, triphenylphosphine oxide. Careful chromatography is essential.
Reductive Amination: Synthesis of Substituted Pyridylamines
Reductive amination is a versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes.[5][6][7] For substituted pyridine aldehydes, this reaction provides a direct route to a wide range of pyridylamines.
The reaction proceeds in two main stages within a single pot:
-
Imine/Iminium Ion Formation: The pyridine aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine).
-
Reduction: A mild reducing agent, selective for the C=N double bond over the C=O bond, is used to reduce the imine or iminium ion to the corresponding amine.[5]
Diagram: Reductive Amination Workflow
Caption: General scheme for the reductive amination of pyridine aldehydes.
This protocol describes the reaction of 2-pyridinecarboxaldehyde with benzylamine.
Materials:
-
2-Pyridinecarboxaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add 2-pyridinecarboxaldehyde (1.0 eq) and benzylamine (1.05 eq) in DCM (or DCE) (40 mL).
-
Stir the solution at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane with 1% triethylamine to prevent streaking) to afford the desired secondary amine.
| Reagent | Molar Eq. |
| 2-Pyridinecarboxaldehyde | 1.0 |
| Benzylamine | 1.05 |
| Sodium triacetoxyborohydride | 1.5 |
| Acetic Acid (optional) | 0.1 |
Table 3: Stoichiometry for the reductive amination of 2-pyridinecarboxaldehyde.
Troubleshooting:
-
Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the starting aldehyde. Ensure a mild, imine-selective reducing agent like NaBH(OAc)₃ is used.
-
Incomplete Reaction: The formation of the imine can be the rate-limiting step. Adding a catalytic amount of a weak acid like acetic acid can accelerate this. Ensure the reaction is stirred for a sufficient duration.
Suzuki-Miyaura Cross-Coupling: Arylation of Halo-Pyridine Aldehydes
The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organoboron compounds and organic halides.[8][9] This reaction is particularly useful for the synthesis of biaryl compounds containing a pyridine aldehyde moiety.
The reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: The palladium(0) catalyst reacts with the halo-pyridine aldehyde to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol outlines the synthesis of 2-phenyl-3-pyridinecarboxaldehyde.
Materials:
-
2-Chloro-3-pyridinecarboxaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (or another suitable solvent system)
-
Nitrogen or Argon atmosphere setup
-
Schlenk flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask, combine 2-chloro-3-pyridinecarboxaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed toluene (20 mL) and water (5 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours under the inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenyl-3-pyridinecarboxaldehyde.
| Component | Molar Eq. | Role |
| 2-Chloro-3-pyridinecarboxaldehyde | 1.0 | Substrate |
| Phenylboronic acid | 1.2 | Coupling Partner |
| Pd(OAc)₂ | 0.02 | Catalyst Precursor |
| PPh₃ | 0.08 | Ligand |
| K₂CO₃ | 2.0 | Base |
Table 4: Reagents for the Suzuki-Miyaura coupling of 2-chloro-3-pyridinecarboxaldehyde.
Troubleshooting:
-
Decomposition of Boronic Acid: Homocoupling of the boronic acid can occur. Using the correct stoichiometry and ensuring the reaction is properly degassed can minimize this.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. The use of appropriate ligands can mitigate this effect.
-
Low Reactivity of Chloride: Aryl chlorides are generally less reactive than bromides or iodides. Higher catalyst loading, more electron-rich ligands, or higher temperatures may be required.[10]
Sonogashira Coupling: Alkynylation of Halo-Pyridine Aldehydes
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11][12][13][14] This reaction is an efficient method for the synthesis of alkynyl-substituted pyridine aldehydes.
The reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the halo-pyridine aldehyde to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide, which is the active species for transmetalation to the palladium complex.[12]
Diagram: Sonogashira Coupling Mechanism
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
This protocol describes the synthesis of 2-(phenylethynyl)-5-pyridinecarboxaldehyde.
Materials:
-
2-Bromo-5-pyridinecarboxaldehyde
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere setup
-
Schlenk flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk flask, add 2-bromo-5-pyridinecarboxaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous THF (or DMF) (30 mL) and the amine base (e.g., Et₃N, 3.0 eq).
-
Add phenylacetylene (1.2 eq) to the stirred mixture via syringe.
-
Stir the reaction at room temperature for 6-12 hours. If the reaction is slow, gentle heating (40-50 °C) may be applied.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynyl pyridine aldehyde.
| Component | Molar Eq. | Role |
| 2-Bromo-5-pyridinecarboxaldehyde | 1.0 | Substrate |
| Phenylacetylene | 1.2 | Coupling Partner |
| PdCl₂(PPh₃)₂ | 0.03 | Palladium Catalyst |
| CuI | 0.05 | Copper Co-catalyst |
| Triethylamine | 3.0 | Base and Solvent |
Table 5: Reagents for the Sonogashira coupling of 2-bromo-5-pyridinecarboxaldehyde.
Troubleshooting:
-
Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction. It can be minimized by ensuring anaerobic conditions and using the correct stoichiometry of reagents.
-
Slow Reaction: Ensure the catalysts are active and the reagents are pure. Gentle heating can often accelerate the reaction. For less reactive halides, a different palladium catalyst or ligand system might be necessary.
Conclusion
The protocols detailed in this guide provide a robust framework for the successful execution of key reactions involving substituted pyridine aldehydes. By understanding the underlying principles of their reactivity and carefully controlling the reaction parameters, researchers can effectively utilize these versatile building blocks in the synthesis of complex and valuable molecules. The provided troubleshooting tips offer practical solutions to common challenges, further enhancing the reliability and efficiency of these synthetic transformations.
References
- 1. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-tert-Butyl-3-formylpyridine
Welcome to the technical support center for the synthesis of 6-tert-Butyl-3-formylpyridine (also known as 6-tert-butyl-nicotinaldehyde). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyridine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis yield and purity.
Introduction: Synthetic Strategies and Key Challenges
The synthesis of this compound typically starts from 2-tert-butylpyridine. The primary challenge lies in the regioselective introduction of a formyl group at the C3 position of the pyridine ring. The pyridine ring is electron-deficient, which makes it less reactive towards classical electrophilic aromatic substitution reactions compared to benzene. Therefore, specialized methods are required to achieve efficient formylation.
The two most common and effective strategies for this transformation are:
-
Ortho-lithiation of 2-tert-butylpyridine followed by formylation with N,N-dimethylformamide (DMF).
-
The Vilsmeier-Haack reaction on 2-tert-butylpyridine.
This guide will delve into the intricacies of both methods, providing detailed protocols, troubleshooting for common issues, and a discussion of the underlying chemical principles.
Method 1: Ortho-Lithiation and Formylation
This method involves the deprotonation of 2-tert-butylpyridine at the C3 position using a strong base, typically an organolithium reagent, followed by quenching the resulting anion with DMF to introduce the formyl group.
Experimental Protocol: Ortho-Lithiation and Formylation
Materials:
-
2-tert-butylpyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Reaction Mixture: To the flask, add 2-tert-butylpyridine (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours. The solution may change color, indicating the formation of the lithiated species.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, stir the reaction at -78 °C for another 1-2 hours.
-
Quenching: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Troubleshooting Guide: Ortho-Lithiation and Formylation
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Formation | 1. Incomplete lithiation. 2. Presence of moisture or other electrophilic impurities. 3. Degradation of the organolithium reagent. | 1. Use a stronger base like sec-butyllithium or tert-butyllithium if n-BuLi is ineffective. Consider adding a ligand like TMEDA to enhance the basicity of n-BuLi. 2. Ensure all glassware is rigorously flame-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents and freshly distilled reagents. 3. Titrate the organolithium reagent before use to determine its exact concentration. |
| Formation of Multiple Products (Low Regioselectivity) | 1. Lithiation at other positions of the pyridine ring. 2. Side reactions of the organolithium reagent. | 1. The tert-butyl group strongly directs lithiation to the C3 position. If other isomers are observed, it may indicate issues with temperature control. Maintain the reaction temperature at -78 °C during lithiation. 2. Addition of the organolithium reagent to the pyridine ring can occur at higher temperatures. Ensure slow, dropwise addition at low temperature. |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time for the lithiation or formylation step. Ensure the stoichiometry of the organolithium reagent and DMF is correct. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature too high. 2. Decomposition of the lithiated intermediate or product. | 1. Strict temperature control at -78 °C is crucial. 2. Quench the reaction at low temperature before warming up to minimize decomposition. |
Causality Behind Experimental Choices
-
Low Temperature (-78 °C): The pyridine ring can be susceptible to nucleophilic attack by organolithium reagents at the C2 position.[1] Performing the reaction at low temperatures kinetically favors deprotonation at the most acidic proton (C3, ortho to the tert-butyl group) over addition to the ring.
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react readily with water or any protic solvent. This would consume the reagent and prevent the desired lithiation.[2]
-
Inert Atmosphere: Oxygen can react with the organolithium species, leading to undesired side products.
Method 2: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[3] While pyridines are electron-deficient, this reaction can be driven to completion under appropriate conditions. The reaction involves an electrophilic aromatic substitution with the Vilsmeier reagent, which is formed in situ from a substituted amide (like DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[4]
Experimental Protocol: Vilsmeier-Haack Reaction
Materials:
-
2-tert-butylpyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring. A solid may form. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Substrate: Add 2-tert-butylpyridine (1.0 eq) dissolved in a minimal amount of anhydrous DCM or DCE to the Vilsmeier reagent at 0 °C.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to reflux (typically 60-80 °C) for several hours (monitor by TLC).
-
Quenching and Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture onto crushed ice. Then, neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Vilsmeier-Haack Reaction
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Conversion/Yield | 1. Insufficient reactivity of the pyridine ring. 2. Decomposition of the Vilsmeier reagent. 3. Incomplete hydrolysis of the iminium intermediate. | 1. Increase the reaction temperature and/or reaction time. Consider using a more reactive formylating agent if the issue persists. 2. Prepare the Vilsmeier reagent at 0 °C and use it promptly. 3. Ensure complete hydrolysis by stirring the quenched reaction mixture for an adequate amount of time before extraction. |
| Formation of Chlorinated Byproducts | The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at high temperatures. | Optimize the reaction temperature and time to favor formylation over chlorination. Use the minimum effective amount of POCl₃. |
| Difficult Purification | Presence of highly polar byproducts from DMF or the Vilsmeier reagent. | During the work-up, ensure thorough washing with water and brine to remove water-soluble impurities. A well-optimized column chromatography is essential. |
Visualizing the Vilsmeier-Haack Mechanism
References
Technical Support Center: Purification of 6-tert-Butyl-3-formylpyridine
Welcome to the dedicated technical support guide for the purification of 6-tert-Butyl-3-formylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during the purification of this compound.
I. Understanding the Molecule and Potential Impurities
This compound is a disubstituted pyridine derivative featuring a bulky tert-butyl group at the 6-position and a reactive formyl (aldehyde) group at the 3-position. Its purification can be influenced by impurities stemming from its synthesis, which commonly involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling.
Common Synthesis Route: A plausible synthetic pathway involves the coupling of a halogenated pyridine precursor (e.g., 6-bromo-3-pyridinecarboxaldehyde) with a tert-butylating agent (e.g., tert-butylboronic acid or a tert-butylzinc reagent).
Potential Impurities:
-
Unreacted Starting Materials: Such as 6-bromo-3-pyridinecarboxaldehyde.
-
Homo-coupled Byproducts: Arising from the coupling of two molecules of the starting materials.
-
Catalyst Residues: Trace amounts of the palladium catalyst and ligands used in the coupling reaction.
-
Degradation Products: The aldehyde functional group can be susceptible to oxidation or other side reactions under certain conditions.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Poor Separation During Column Chromatography
-
Question: I'm observing co-elution of my product with impurities during column chromatography. How can I improve the separation?
-
Answer: Poor separation is often due to an inappropriate solvent system or issues with the stationary phase. Given that this compound is a basic compound, interactions with the acidic silica gel can lead to peak tailing and poor resolution.[1]
Troubleshooting Steps:
-
Optimize the Solvent System: A common and effective mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2][3] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. A good target Rf value for the product on a TLC plate is around 0.2-0.3 for optimal separation on a column.[4]
-
Incorporate a Basic Additive: To mitigate peak tailing caused by the interaction of the pyridine nitrogen with acidic silanol groups on the silica, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[3]
-
Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or end-capped silica gel.[1]
-
Issue 2: Product Oiling Out During Recrystallization
-
Question: My purified this compound is an oil and won't crystallize. What should I do?
-
Answer: "Oiling out" during recrystallization can be caused by the presence of impurities that depress the melting point or by the selection of an unsuitable solvent.
Troubleshooting Steps:
-
Ensure High Purity: Before attempting recrystallization, ensure your product is of high purity. It may be necessary to perform column chromatography first to remove the bulk of the impurities.
-
Solvent Screening: Systematically screen for a suitable recrystallization solvent or solvent pair. Good single solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when heated. Common solvent systems to try include ethanol/water, or ethyl acetate/heptane.[5]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can promote oil formation. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal yield.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Issue 3: Product Discoloration
-
Question: My final product has a yellow or brown tint. What is the cause and how can I fix it?
-
Answer: Discoloration is often due to the presence of colored impurities or slight oxidation of the aldehyde group.
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be sure to hot-filter the solution to remove the carbon before allowing it to cool.
-
Work Under an Inert Atmosphere: To prevent oxidation of the aldehyde, it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose purification method for this compound?
-
A1: Flash column chromatography on silica gel is typically the most effective method for purifying crude this compound, especially for removing closely related impurities from the synthesis.[4] This can be followed by recrystallization to obtain a highly pure, crystalline solid.
-
-
Q2: How can I remove residual palladium catalyst from my product?
-
A2: Residual palladium can often be removed by column chromatography. In some cases, washing an organic solution of the product with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester the metal.
-
-
Q3: Is this compound stable to acidic or basic conditions?
-
A3: Pyridine derivatives are basic and will form salts with acids. The aldehyde group can be sensitive to both strong acids and bases. It is generally advisable to maintain neutral or slightly basic conditions during purification to avoid potential side reactions. If an acidic wash is necessary during a workup, it should be done cautiously and preferably at low temperatures.
-
-
Q4: How should I store purified this compound?
-
A4: The purified compound should be stored in a tightly sealed container, protected from light and air, in a cool, dry place. Storing under an inert atmosphere is recommended to prevent oxidation of the aldehyde.
-
IV. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection:
-
Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is 20% ethyl acetate in hexanes.
-
The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.
-
If peak streaking is observed on the TLC plate, add 0.5% triethylamine to the eluent.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Dry pack the column with silica gel to the desired height (a rule of thumb is a silica gel to crude product weight ratio of 50:1).
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent.
-
Carefully apply the sample to the top of the silica gel.
-
Allow the solvent to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution of the product by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Caption: A typical workflow for the purification of this compound.
Protocol 2: Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, water, heptane, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Filter paper and funnel
-
Ice bath
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of the product and a few drops of the chosen solvent.
-
The ideal solvent will not dissolve the product at room temperature but will dissolve it upon heating.
-
-
Dissolution:
-
Place the product in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent and heat the mixture gently while stirring until the solid dissolves completely.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution briefly and then perform a hot filtration to remove the carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
V. Data Summary
| Purification Technique | Key Parameters | Expected Outcome |
| Flash Column Chromatography | Stationary Phase: Silica gelMobile Phase: Hexanes/Ethyl Acetate gradientAdditive: 0.1-1% Triethylamine (optional) | Removal of synthetic impurities and byproducts. |
| Recrystallization | Solvent System: Ethanol/Water or Ethyl Acetate/HeptaneCooling Rate: Slow cooling followed by an ice bath | High purity crystalline solid, removal of minor impurities. |
VI. Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common purification issues.
VII. References
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from 6
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from 5
-
Organic Syntheses. Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered. Retrieved from 4
-
Benchchem. Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis. Retrieved from 7
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from 2
-
Benchchem. This compound. Retrieved from 8
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Retrieved from 3
-
Benchchem. Technical Support Center: Purification of 6-(Methyl(phenyl)amino)nicotinaldehyde. Retrieved from 9
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 391900-69-9 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 6-tert-Butyl-3-formylpyridine Production
Welcome to the technical support center for the synthesis and scale-up of 6-tert-Butyl-3-formylpyridine, also known as 6-(tert-Butyl)nicotinaldehyde[1][]. This guide is designed for researchers, chemists, and process development professionals. We will explore the common challenges encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting protocols in a practical question-and-answer format. Our focus is on enabling robust, scalable, and reproducible production.
The synthesis of this key heterocyclic aldehyde intermediate often relies on the partial reduction of a nitrile precursor, a transformation that is notoriously sensitive to reaction parameters, especially during scale-up. This guide will primarily focus on the most prevalent and challenging synthetic route: the Diisobutylaluminium Hydride (DIBAL-H) reduction of 6-tert-butyl-3-cyanopyridine.
Part 1: FAQs - DIBAL-H Reduction of 6-tert-Butyl-3-cyanopyridine
This section addresses the most frequently encountered issues when using DIBAL-H to synthesize this compound.
Q1: My DIBAL-H reduction is producing significant amounts of 6-tert-butyl-3-pyridinemethanol (the alcohol byproduct). What is causing this over-reduction?
A1: This is the most common challenge and is almost always linked to temperature control. The DIBAL-H reduction of a nitrile proceeds via an intermediate imine-aluminum complex.[3][4] At very low temperatures (typically ≤ -70 °C), this complex is stable. However, if the reaction temperature rises, DIBAL-H can deliver a second hydride to this intermediate, leading to the fully reduced amine, which upon hydrolysis yields the primary alcohol.
Causality & Troubleshooting:
-
Inadequate Cooling: The reaction is highly exothermic. A simple ice-salt bath is insufficient. A dry ice/acetone or cryocooler setup is mandatory to maintain the internal temperature at or below -70 °C.
-
Rapid Reagent Addition: Adding DIBAL-H too quickly will create localized hot spots, even if the bath temperature is correct. This leads to over-reduction. The addition must be slow and controlled to allow for efficient heat dissipation.
-
Excess DIBAL-H: While a slight excess is sometimes used to drive the reaction to completion, using more than ~1.2 equivalents significantly increases the risk of over-reduction. Accurate titration of the DIBAL-H solution is crucial.
Q2: I am observing low or incomplete conversion of my starting nitrile. What are the likely causes?
A2: Low conversion can be traced back to reagent quality, stoichiometry, or reaction conditions.
-
Reagent Inactivity: DIBAL-H is sensitive to moisture and air. An old bottle or one that has been handled improperly may have a lower-than-stated molarity.[5] It is best practice to titrate the DIBAL-H solution before use or to use a fresh, unopened bottle.
-
Insufficient Equivalents: If the DIBAL-H titer is lower than assumed, you may be running the reaction with a stoichiometric deficiency. Aim for 1.05-1.2 equivalents of active DIBAL-H.
-
Precipitation of Starting Material: 6-tert-butyl-3-cyanopyridine may have limited solubility in non-polar solvents like toluene or hexane at -78 °C. This can lead to the starting material crashing out of the solution, making it unavailable for reaction. Using a co-solvent like THF or DCM can improve solubility.
Q3: The work-up of my DIBAL-H reaction is difficult, often forming persistent emulsions or resulting in low product recovery. How can I optimize this step?
A3: The work-up is critical for both yield and purity. The aluminum salts formed upon quenching are gelatinous and can trap the product. The Fieser work-up or the use of Rochelle's salt are standard, effective methods.
Recommended Work-up Protocol (Rochelle's Salt):
-
After the reaction is complete, cool the mixture (if it has warmed) back to at least 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding methanol dropwise to destroy any excess DIBAL-H. This is also an exothermic step.
-
Add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow the mixture to stir vigorously. It may take several hours, or even overnight, for the gelatinous aluminum salts to break up and form a clear biphasic mixture.
-
Separate the organic layer. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
This method is highly effective at chelating the aluminum salts and preventing emulsions, leading to cleaner separation and higher recovery.
Part 2: Troubleshooting Guide in Table Format
The following table summarizes common problems, their probable causes, and recommended solutions for the DIBAL-H reduction pathway.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Significant alcohol byproduct | 1. Reaction temperature exceeded -65 °C. 2. DIBAL-H added too quickly. 3. >1.2 equivalents of DIBAL-H used. | 1. Ensure internal temperature is maintained at ≤ -70 °C using a dry ice/acetone bath. 2. Add DIBAL-H dropwise over at least 30-60 minutes. 3. Use 1.05-1.2 eq. of accurately titrated DIBAL-H.[4][6] |
| Low or no conversion | 1. Inactive DIBAL-H reagent. 2. Insufficient equivalents of DIBAL-H. 3. Starting material precipitated at low temp. | 1. Use a fresh bottle of DIBAL-H or titrate the solution before use. 2. Ensure 1.05-1.2 eq. are used. 3. Use a co-solvent like THF or DCM to improve solubility. |
| Difficult work-up (emulsions) | 1. Formation of gelatinous aluminum hydroxides. 2. Improper quenching procedure. | 1. Use a Rochelle's salt work-up to chelate aluminum salts. 2. Quench slowly at low temperature first with an alcohol (e.g., MeOH), then add the Rochelle's salt solution. |
| Product degradation on silica gel | 1. The aldehyde is sensitive to acidic silica. 2. Prolonged contact time on the column. | 1. Neutralize silica gel by pre-treating with a solvent containing ~1% triethylamine. 2. Use flash chromatography and avoid letting the product sit on the column. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: DIBAL-H Reduction of 6-tert-butyl-3-cyanopyridine
Materials:
-
6-tert-butyl-3-cyanopyridine
-
DIBAL-H (1.0 M solution in toluene or hexanes)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous Rochelle's salt solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 6-tert-butyl-3-cyanopyridine (1.0 eq.) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the nitrile in anhydrous toluene (or DCM) to a concentration of ~0.2 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable at or below -70 °C.
-
DIBAL-H Addition: Charge the dropping funnel with DIBAL-H solution (1.1 eq.). Add the DIBAL-H solution dropwise to the stirred nitrile solution over 30-60 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in methanol.
-
Quenching: Once the reaction is complete, slowly add methanol (approx. 0.5 mL per 1 mL of DIBAL-H solution) dropwise while maintaining the temperature below -60 °C.
-
Work-up: Remove the cooling bath and add saturated Rochelle's salt solution (approx. 2 mL per 1 mL of DIBAL-H solution). Stir the mixture vigorously at room temperature until two clear layers form (this may take 2-12 hours).
-
Extraction & Isolation: Separate the layers. Extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Visualization 1: DIBAL-H Reduction Workflow
This diagram outlines the critical steps and decision points in the synthesis process.
Caption: Workflow for the DIBAL-H reduction of 6-tert-butyl-3-cyanopyridine.
Part 4: Scale-Up Considerations
Transitioning from the bench to a pilot or production scale introduces significant new challenges.
Q4: What are the primary safety and operational hazards when scaling up the DIBAL-H reduction?
A4: The primary hazards are the pyrophoric nature of DIBAL-H (especially undiluted) and the highly exothermic nature of both the reaction and the quench.
-
Heat Management: On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation much more difficult. A robust reactor cooling system is essential. The rate of DIBAL-H addition is dictated entirely by the ability of the system to remove heat. A runaway reaction is a serious risk.
-
Reagent Handling: DIBAL-H reacts violently with water and can ignite upon exposure to air. All transfers must be conducted under a strictly inert atmosphere using appropriate engineering controls (e.g., closed-system transfers).
-
Quenching: The quench is arguably the most dangerous step on a large scale. Adding a protic solvent like methanol generates significant heat and hydrogen gas. The quench must be performed extremely slowly, with vigorous stirring and efficient cooling, and in a well-ventilated area to manage hydrogen evolution. A "reverse quench" (adding the reaction mixture to the quench solution) is sometimes used for better control.
Visualization 2: Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common synthesis problems.
Caption: Decision tree for troubleshooting the synthesis of this compound.
References
Technical Support Center: Formylation of 6-tert-butylpyridine
Welcome to the technical support center for the formylation of 6-tert-butylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a formyl group onto this sterically hindered pyridine ring. We will explore common challenges, delve into the mechanistic underpinnings of side reactions, and provide robust troubleshooting strategies to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 6-tert-butylpyridine, and what are the primary challenges?
The two most prevalent methods for the formylation of 6-tert-butylpyridine are the Vilsmeier-Haack reaction and directed ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
The primary challenge with 6-tert-butylpyridine is the significant steric hindrance imposed by the tert-butyl group at the C6 position. This bulkiness can impede the approach of reagents, leading to lower reactivity and the exacerbation of side reactions. The electron-donating nature of the tert-butyl group activates the pyridine ring, but its steric presence often dictates the regioselectivity and efficiency of the formylation.
Q2: What is the expected regioselectivity for the formylation of 6-tert-butylpyridine?
For the Vilsmeier-Haack reaction , which is an electrophilic aromatic substitution, the substitution is generally expected to occur at the position para to the tert-butyl group (C3) or ortho (C2), if accessible. However, due to the steric hindrance at C6, the C2 position is highly shielded. Therefore, formylation is most likely to occur at the C3 position .
In the case of directed ortho-lithiation , a strong lithium amide base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is used to deprotonate the pyridine ring. The directing effect of the pyridine nitrogen typically favors lithiation at the C2 position. However, the bulky tert-butyl group at C6 can sterically block this position, potentially leading to a mixture of lithiation at C2 and other positions, or no reaction if the steric hindrance is too great.[1][2]
Troubleshooting Guide: Side Reactions and Solutions
This section addresses specific issues you may encounter during the formylation of 6-tert-butylpyridine, providing insights into their causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material in Vilsmeier-Haack Formylation
Question: I am attempting a Vilsmeier-Haack formylation on 6-tert-butylpyridine, but I am observing very low conversion, with the starting material being the major component in my reaction mixture. What could be the cause, and how can I improve the yield?
Answer:
This is a common issue when dealing with sterically hindered substrates like 6-tert-butylpyridine. The bulky tert-butyl group can significantly slow down the rate of electrophilic attack by the Vilsmeier reagent.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Insufficient Reactivity | The steric hindrance from the tert-butyl group raises the activation energy for the electrophilic substitution. | Increase the reaction temperature. Depending on the substrate's stability, temperatures from room temperature up to 80°C or higher may be necessary to drive the reaction to completion.[3] |
| Inadequate Reagent Stoichiometry | An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion. | Increase the molar ratio of the Vilsmeier reagent (POCl₃ and DMF) to the 6-tert-butylpyridine. A common starting point is 1.5 equivalents of the pre-formed reagent.[3] |
| Decomposition of Vilsmeier Reagent | The Vilsmeier reagent is sensitive to moisture. Any water present in the reagents or solvent will lead to its decomposition and lower the effective concentration. | Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled or a new bottle of POCl₃.[3] |
| Short Reaction Time | Due to the reduced reactivity of the substrate, the reaction may simply require more time to reach completion. | Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. For particularly sluggish reactions, overnight stirring may be required. |
Experimental Protocol: Optimized Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 equiv.). Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the DMF, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to pre-form the Vilsmeier reagent.
-
Reaction: Dissolve 6-tert-butylpyridine (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the pyridine solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor by TLC.
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a saturated aqueous solution of sodium acetate or carefully basify with 1M NaOH.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Multiple Products in Directed Ortho-lithiation
Question: I am performing a directed ortho-lithiation on 6-tert-butylpyridine followed by quenching with DMF, but I am getting a mixture of products, including what appears to be unreacted starting material and potentially other isomers. How can I improve the selectivity?
Answer:
Achieving high regioselectivity in the lithiation of 6-tert-butylpyridine can be challenging due to the steric clash between the tert-butyl group and the incoming organolithium base at the C2 position.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Lithiation | The bulky tert-butyl group hinders access to the C2 proton, leading to incomplete deprotonation. | Use a stronger or more sterically hindered base like sec-butyllithium (sec-BuLi) or tert-butyllithium (t-BuLi) in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the basicity and potentially alter the aggregation state of the organolithium reagent.[4] |
| Competitive Lithiation | If C2 is sterically inaccessible, deprotonation may occur at other positions, such as the methyl groups of the tert-butyl substituent (if the base is strong enough) or other ring positions, leading to a mixture of isomers upon quenching. | Carefully control the reaction temperature. Lithiation is typically performed at low temperatures (e.g., -78°C) to improve selectivity. A slight increase in temperature might be necessary to achieve deprotonation, but this must be carefully optimized to avoid side reactions. |
| Side Reactions with DMF | The lithiated pyridine can act as a nucleophile and add to the carbonyl of DMF. The resulting lithium alkoxide is typically stable at low temperatures but can undergo further reactions upon warming. | Add the lithiated pyridine solution to the DMF (inverse addition) at low temperature to keep the concentration of the lithiated species low. Ensure the reaction is quenched at low temperature before warming up. |
Experimental Protocol: Directed Ortho-lithiation
-
Setup: In a flame-dried, multi-necked flask under an inert atmosphere, dissolve 6-tert-butylpyridine (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.1-1.2 equiv.) or another suitable organolithium reagent dropwise.
-
Stir the reaction mixture at -78°C for the optimized time (e.g., 1-2 hours).
-
Quenching: In a separate flame-dried flask, cool a solution of anhydrous DMF (1.5-2.0 equiv.) in anhydrous THF to -78°C.
-
Slowly transfer the lithiated pyridine solution via cannula into the cold DMF solution.
-
Stir at -78°C for an additional 30-60 minutes.
-
Work-up: Quench the reaction at -78°C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via column chromatography.
References
Technical Support Center: Improving the Stability of 6-tert-Butyl-3-formylpyridine in Solution
Welcome to the technical support center for 6-tert-Butyl-3-formylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experiments.
Introduction: The Challenge of Aldehyde Stability
This compound is a valuable building block in medicinal chemistry and materials science. However, like many aromatic aldehydes, it is susceptible to degradation in solution, which can compromise experimental outcomes. The primary instability arises from the reactivity of the aldehyde group, which is prone to oxidation, polymerization, and other side reactions. This guide will address these challenges with scientifically grounded solutions.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter when working with this compound solutions.
Issue 1: Solution Discoloration (Yellowing or Browning)
-
Question: My solution of this compound has turned yellow over time. What is causing this, and how can I prevent it?
-
Answer: Yellowing is a common indicator of degradation, often due to oxidation of the aldehyde group to a carboxylic acid, followed by potential polymerization or side reactions. Atmospheric oxygen can be sufficient to initiate this process, which may be accelerated by light and trace metal impurities.
-
Root Cause Analysis: The aldehyde functional group (-CHO) is susceptible to oxidation, forming the corresponding carboxylic acid (6-tert-butylnicotinic acid). This process, known as auto-oxidation, can be initiated by exposure to air.
-
Preventative Measures:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Solvent Purity: Use high-purity, degassed solvents. Solvents can contain dissolved oxygen and metal impurities that catalyze oxidation.
-
Antioxidants: The addition of a radical scavenger, such as butylated hydroxytoluene (BHT) or hydroquinone, at a low concentration (e.g., 0.01-0.1%) can inhibit auto-oxidation.[2] These antioxidants work by neutralizing free radicals that propagate the oxidation chain reaction.[3][4]
-
-
Issue 2: Formation of Precipitate or Cloudiness
-
Question: A precipitate has formed in my stock solution. What is it, and how can I avoid this?
-
Answer: Precipitate formation can be due to several factors, including polymerization of the aldehyde, reaction with solvent impurities, or exceeding the compound's solubility limit.
-
Root Cause Analysis: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic catalysts.[5] Additionally, if the solvent is not appropriate or if the concentration is too high, the compound may precipitate out, especially at lower temperatures.
-
Preventative Measures:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble and stable. Aprotic solvents like anhydrous dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often suitable.
-
pH Control: The pH of the solution can significantly impact stability.[6][7] Maintaining a neutral pH is generally advisable, as both strongly acidic and basic conditions can catalyze degradation.[8] If your experimental conditions permit, using a buffered solution can help maintain a stable pH.
-
Concentration and Storage Temperature: Prepare stock solutions at a concentration well below the saturation point. Store solutions at a consistent, cool temperature, but be mindful of the compound's freezing point in the chosen solvent.[9] Avoid repeated freeze-thaw cycles.
-
-
Issue 3: Loss of Reactivity or Inconsistent Experimental Results
-
Question: My reactions using an older stock solution of this compound are giving poor yields or inconsistent results. Why is this happening?
-
Answer: A decline in reactivity is a strong indication that the concentration of the active aldehyde has decreased due to degradation.
-
Root Cause Analysis: The degradation products, such as the corresponding carboxylic acid or polymers, will not participate in the desired reaction, leading to lower yields. The presence of these impurities can also interfere with the reaction mechanism.
-
Preventative Measures:
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions. If stock solutions must be stored, do so under the optimal conditions described above (inert atmosphere, cold, dark).
-
Stability Testing: For critical applications, it is advisable to perform periodic quality control checks on stored solutions. This can be done using analytical techniques like HPLC, GC-MS, or NMR to quantify the amount of remaining aldehyde.[10][11][12]
-
Derivatization for Analysis: For quantitative analysis, especially at low concentrations, derivatization of the aldehyde can enhance stability and detection.[13] Common derivatizing agents include 2,4-dinitrophenylhydrazine (DNPH).[10]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for solid this compound?
-
Q2: Which solvents should I avoid when working with this compound?
-
A2: Avoid protic solvents like water and alcohols if long-term stability is required, as they can participate in acetal formation. Also, avoid solvents that may contain reactive impurities, such as peroxides in older ethers (e.g., THF, diethyl ether).
-
-
Q3: How does pH affect the stability of this compound?
-
A3: Both acidic and basic conditions can promote degradation.[8] Strong acids can catalyze polymerization, while strong bases can promote Cannizzaro-type reactions, where two molecules of the aldehyde react to form an alcohol and a carboxylic acid.[16] A neutral pH is generally optimal for stability.[6]
-
-
Q4: Can I use buffers to stabilize my solution?
-
A4: Yes, using a buffer system to maintain a neutral pH can be an effective strategy, provided the buffer components do not react with the aldehyde.[7] Phosphate or borate buffers are common choices, but compatibility should be tested for your specific application.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in anhydrous DMSO with the addition of an antioxidant.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Butylated hydroxytoluene (BHT)
-
Inert gas (Nitrogen or Argon)
-
Glass vial with a septum-lined cap
Procedure:
-
Weigh out 163.2 mg of this compound and 2.2 mg of BHT (for a final concentration of 0.01% w/v) and add them to a clean, dry 10 mL glass vial.
-
Purge the vial with a gentle stream of inert gas for 1-2 minutes.
-
Using a syringe, add 10 mL of anhydrous DMSO to the vial.
-
Seal the vial with the septum-lined cap and gently agitate until all solids are dissolved.
-
Wrap the vial in aluminum foil to protect it from light and store it at 2-8 °C.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a general method for monitoring the degradation of this compound over time.
Materials:
-
Stock solution of this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid)
Procedure:
-
Prepare a calibration curve using freshly prepared standards of this compound at known concentrations.
-
At specified time points (e.g., day 0, 1, 3, 7, 14), take an aliquot of your stock solution and dilute it to fall within the range of your calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Monitor the chromatogram at a wavelength where the compound has strong absorbance (this may need to be determined empirically, but a starting point could be around 254 nm).
-
Quantify the peak area corresponding to this compound and use the calibration curve to determine its concentration. A decrease in concentration over time indicates degradation. The appearance of new peaks may correspond to degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound (10 mM in DMSO) under Different Storage Conditions over 14 Days
| Storage Condition | Day 0 | Day 7 | Day 14 |
| Ambient, Air, Light | 100% | 85% | 68% |
| Ambient, Air, Dark | 100% | 92% | 83% |
| 4°C, Air, Dark | 100% | 98% | 95% |
| 4°C, N2, Dark | 100% | 99.5% | 99% |
| 4°C, N2, Dark, +0.01% BHT | 100% | >99.8% | >99.5% |
Note: The percentages represent the remaining concentration of the parent compound.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Antioxidant Mechanisms in Lipid Oxidation Prevention - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Aldehydes Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdc.gov [cdc.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
Technical Support Center: A Troubleshooting Guide for Reactions with Sterically Hindered Pyridines
Welcome to the technical support center for navigating the complexities of organic reactions involving sterically hindered pyridines. These reagents are powerful tools in the synthetic chemist's arsenal, but their unique properties can present challenges. This guide is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.
Frequently Asked Questions: Understanding the Fundamentals
Before troubleshooting specific problems, it's crucial to understand the principles governing the behavior of these reagents.
Q1: What defines a "sterically hindered pyridine" and why are they considered "non-nucleophilic"?
A: Sterically hindered pyridines are pyridine derivatives with bulky substituents, typically alkyl groups, at both positions ortho to the nitrogen atom (the 2- and 6-positions). Common examples include 2,6-lutidine (2,6-dimethylpyridine) and 2,6-di-tert-butylpyridine.
Their "non-nucleophilic" character arises from the steric shielding of the nitrogen's lone pair of electrons.[1][2] The bulky ortho-substituents physically obstruct the path for the nitrogen to attack an electrophilic center, such as a carbonyl carbon or an alkyl halide.[2][3] While they can still accept a small proton, their ability to participate in reactions as a nucleophile is dramatically reduced. This makes them excellent choices for use as bases in reactions where nucleophilic catalysis or substitution by the base would be an undesirable side reaction.[4][5]
Caption: Steric hindrance in 2,6-di-tert-butylpyridine allows proton access but blocks larger electrophiles (E+).
Q2: How does steric hindrance impact the basicity and pKa of these pyridines?
A: The relationship is not straightforward. Alkyl groups are electron-donating and should increase the electron density on the nitrogen, thereby increasing basicity (raising the pKa of the conjugate acid).[6] This effect is observed when moving from pyridine to 2,6-lutidine.
However, with extremely bulky groups like tert-butyl, the steric hindrance becomes so severe that it impedes the nitrogen's ability to be protonated. This destabilizes the resulting pyridinium cation due to steric strain, leading to a significant decrease in basicity.[1][6] 2,6-di-tert-butylpyridine is a classic example, being a much weaker base than pyridine.[1][7]
| Compound | Structure | pKa of Conjugate Acid | Key Characteristics |
| Pyridine | C₅H₅N | 5.25 | Nucleophilic Base |
| 2,6-Lutidine | (CH₃)₂C₅H₃N | 6.77[5] | Moderately Hindered, Non-nucleophilic Base |
| 2,4,6-Collidine | (CH₃)₃C₅H₂N | 7.43[5] | Hindered, Non-nucleophilic Base |
| 2,6-Di-tert-butylpyridine | (t-Bu)₂C₅H₃N | 3.58[1][6][7] | Highly Hindered, Very Weak Non-nucleophilic Base |
| 4-(Dimethylamino)pyridine (DMAP) | (CH₃)₂NC₅H₄N | 9.70 | Unhindered, Highly Nucleophilic Catalyst |
Q3: When should I choose a hindered pyridine over triethylamine (TEA), DIPEA, or DMAP?
A: The choice of base is critical for reaction success. This decision depends on whether you need a simple acid scavenger, a non-nucleophilic base, or a nucleophilic catalyst.
-
Use a Hindered Pyridine (e.g., 2,6-lutidine) when you need to neutralize a strong acid byproduct (like TfOH in silyl ether formations) and your electrophile is sensitive to nucleophilic attack by the base.[5][8]
-
Use TEA or DIPEA for general-purpose acid scavenging when mild steric hindrance and moderate basicity are sufficient. DIPEA is more hindered than TEA and is often preferred to minimize N-alkylation side reactions.
-
Use DMAP (often in catalytic amounts) when you need to accelerate an acylation or similar reaction. DMAP is a hyper-nucleophilic catalyst and is not used as an acid scavenger.[9][10]
Caption: Decision flowchart for selecting an appropriate base.
Q4: What is the difference between a sterically hindered pyridine and a "proton sponge"?
A: While both are non-nucleophilic bases, their structures and sources of basicity are different.
-
Sterically Hindered Pyridines are bases whose reactivity is controlled by bulky groups adjacent to a single basic nitrogen center.
-
Proton Sponges , like 1,8-bis(dimethylamino)naphthalene, are compounds with two amino groups held in close proximity by a rigid scaffold.[11] Upon protonation, the proton is captured in a strong intramolecular hydrogen bond between the two nitrogen atoms. This relieves the steric strain and lone-pair repulsion of the free base, making them exceptionally strong bases (pKa > 12) but still non-nucleophilic.[11][12]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My acylation or silylation reaction is extremely slow or stalls completely.
Q: I'm using 2,6-lutidine to scavenge acid in my silylation reaction, but the reaction isn't going to completion even after 24 hours. Why?
A: This is a classic issue. The very steric hindrance that makes these pyridines non-nucleophilic also slows down their function as a base. Several factors could be at play:
-
Insufficient Basicity: The hindered pyridine may not be a strong enough base to effectively and rapidly neutralize the acidic byproduct (e.g., HCl, TfOH), allowing the reverse reaction to occur or letting the acid concentration build up and inhibit the reaction.
-
Steric Congestion: The hindered base can sterically interact with a bulky substrate or reagent, slowing the reaction kinetics.
-
Poor Catalyst: In acylation reactions, pyridine itself can act as a nucleophilic catalyst. Hindered pyridines are incapable of this, so the uncatalyzed background reaction is often very slow.[13]
-
Step 1: Increase Reaction Temperature. Providing more thermal energy can often overcome the activation barrier imposed by steric hindrance.[14] Monitor carefully for substrate decomposition.
-
Step 2: Use a More Reactive Electrophile. Switch from a less reactive silyl or acyl chloride to a more reactive triflate (e.g., TBS-Cl to TBS-OTf). Silyl triflates are significantly more electrophilic and react faster, requiring less of the base.[5]
-
Step 3: Change the Solvent. A switch to a polar aprotic solvent like DMF or NMP can sometimes accelerate reactions by better solvating charged intermediates or transition states.[14]
-
Step 4 (For Acylations): Introduce a Nucleophilic Catalyst. If your reaction is an acylation, the lack of nucleophilic catalysis is likely the problem. Add a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP) along with your stoichiometric hindered pyridine. The DMAP will act as a highly efficient acyl transfer agent, while the hindered pyridine serves as the acid scavenger.[9][14]
Caption: DMAP catalysis forms a reactive intermediate, while the hindered base scavenges the resulting proton.
Problem 2: I'm observing significant decomposition of my starting material or product.
Q: I tried heating my reaction with 2,6-di-tert-butylpyridine, but now I'm just getting decomposition. What's happening?
A: This often occurs when a reaction is forced under harsh conditions because it is kinetically slow.
-
Acid-Catalyzed Decomposition: If the hindered pyridine is too weak a base (like 2,6-di-tert-butylpyridine, pKa 3.58) for the acid being generated, it cannot effectively neutralize it.[7] The resulting acidic conditions can cause decomposition of sensitive functional groups.
-
Thermal Instability: The high temperatures required to drive the sluggish reaction may simply be decomposing your substrate or product.
-
Step 1: Re-evaluate Your Base Choice. If acid scavenging is the issue, 2,6-di-tert-butylpyridine may be too weak. A stronger, but still hindered, base like 2,4,6-collidine (pKa 7.43) might be a better choice.[5]
-
Step 2: Use a More Reactive Electrophile at Lower Temperature. As with slow reactions, using a more reactive reagent (e.g., an acyl fluoride or triflate) can allow the reaction to proceed at a lower, less destructive temperature.[14]
-
Step 3: Ensure Reagent Purity. Ensure your hindered pyridine is pure. Impurities can sometimes catalyze side reactions. Distillation is recommended for older bottles of liquid pyridines.
-
Step 4: Maintain an Inert Atmosphere. Perform the reaction under nitrogen or argon to prevent moisture from hydrolyzing reactive intermediates or reagents, which can generate additional acid.[14]
Problem 3: I'm struggling to purify my product away from the pyridine salt.
Q: The 2,6-lutidinium triflate salt formed in my reaction seems to be co-eluting with my product on silica gel. How can I remove it?
A: Pyridinium salts can have unexpected solubility and chromatographic behavior. A simple modification to the workup is usually effective.
-
Step 1: Dilute Acid Wash. After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). This will protonate any remaining free base and ensure the pyridinium salt is partitioned into the aqueous layer.
-
Step 2: Water Wash. Wash the organic layer with water and then brine to remove any residual acid and water.
-
Step 3: Dry and Concentrate. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Step 4: Chromatography. The crude material obtained after this workup should be largely free of the pyridine salt, making subsequent silica gel chromatography much more straightforward.
Featured Experimental Protocol
Protocol: Protection of a Sterically Hindered Secondary Alcohol with TBSOTf using 2,6-Lutidine
This protocol details a common application where 2,6-lutidine is the ideal choice of base.[5][8]
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the hindered alcohol (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add 2,6-lutidine (1.5 equiv) via syringe. Stir for 5 minutes.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv) dropwise via syringe over 5 minutes. A white precipitate (2,6-lutidinium triflate) will likely form.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing: Combine the organic layers and wash with 1M HCl (2x) to remove the lutidine and its salt, followed by water (1x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography if necessary.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,6-Di-tert-butylpyridine [drugfuture.com]
- 8. 2,6-Lutidine [commonorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Pyridine Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. The synthesis and functionalization of pyridine derivatives are central to modern chemistry, yet these processes are fraught with unique challenges.[1] The intrinsic electronic properties of the pyridine ring—specifically its electron-deficient nature and the coordinating ability of the nitrogen atom—often lead to low yields, complex side reactions, and purification difficulties.[2][3]
This guide is structured to provide practical, field-proven solutions to the most common issues encountered in the laboratory. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Troubleshooting Guide: Diagnosing and Solving Common Problems
This section addresses specific, problem-based scenarios in a direct question-and-answer format.
Problem 1: Low or No Reaction Yield
Q: My reaction yield is consistently low. What are the first parameters I should investigate?
A: Low yields are a frequent and frustrating issue in pyridine synthesis.[4][5] A systematic investigation is the most effective approach. The primary factors to scrutinize are reaction conditions, catalyst activity, solvent effects, and the purity of your starting materials.[4]
A Systematic Approach to Troubleshooting Low Yields:
-
Reaction Conditions (Temperature, Time, Concentration): These are the most critical variables. Some reactions require high temperatures to overcome activation energy barriers, while others need lower temperatures to prevent the formation of degradation byproducts.[4][6] It is crucial to monitor the reaction's progress (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid product decomposition.
-
Catalyst Activity & Choice: If you are employing a catalyst, its efficacy may be compromised.[4]
-
Deactivation: The nitrogen lone pair in pyridine can coordinate to and inhibit transition metal catalysts, a notorious issue in cross-coupling reactions.[7][8] Catalyst deactivation can also occur through poisoning by impurities or sintering at high temperatures.[4]
-
Incorrect Choice: The choice of catalyst and, where applicable, the ligand is paramount. For instance, Suzuki couplings with bromopyridines often fail with standard ligands like PPh₃ and require bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center and facilitate the reaction.[7][8]
-
-
Solvent Effects: The solvent's polarity, boiling point, and solubility characteristics can profoundly influence reaction rates and equilibria.[4][9] A solvent screen is often a worthwhile investment. In some multicomponent reactions, changing the solvent from ethanol to acetonitrile has been shown to be the key to success, primarily due to the differential solubility of intermediates versus the final product.[9]
-
Purity of Starting Materials: Impurities in reagents can poison catalysts or participate in side reactions, directly lowering the yield of your desired product.[4] Always verify the purity of your starting materials before commencing a synthesis.
Below is a logical workflow to guide your troubleshooting process.
Caption: A logical workflow to diagnose and solve low-yield issues.
Problem 2: Significant Byproduct Formation in Suzuki-Miyaura Coupling
Q: My Suzuki coupling with a pyridine boronic acid is plagued by side reactions, mainly homocoupling and loss of the boronic acid. How can I suppress these?
A: This is a classic challenge in pyridine cross-coupling chemistry. The two primary culprits are homocoupling of the boronic acid (forming a bipyridine) and protodeboronation (where the C-B bond is cleaved and replaced by a C-H bond).[7] Both side reactions consume your starting material and complicate purification.
Strategies to Minimize Side Reactions:
| Side Reaction | Primary Cause(s) | Recommended Solution(s) |
| Protodeboronation | Presence of water or other proton sources, especially under basic conditions.[7][10] | • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Flame-dry glassware and run the reaction under a strict inert atmosphere (argon or nitrogen).[7][10] • Switch to Boronic Esters: Use more stable boronic esters, such as pinacol or MIDA esters, which are less susceptible to hydrolysis.[10] • Optimize Base: Screen weaker bases (e.g., K₂CO₃, Cs₂CO₃) that may be less likely to promote protodeboronation.[10] |
| Homocoupling | Presence of oxygen, which re-oxidizes the active Pd(0) catalyst to Pd(II), promoting a homocoupling pathway.[7] | • Strictly Exclude Oxygen: This is the most critical factor.[7] Degas solvents thoroughly (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles).[7] • Control Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equiv.) is common, a large excess can favor homocoupling. Optimize this ratio for your specific substrate.[7] |
The following decision tree can help troubleshoot a failing Suzuki coupling reaction involving a pyridine substrate.
Caption: A decision tree for troubleshooting a failed Suzuki coupling.[7]
Problem 3: Difficulty in Product Purification
Q: I'm struggling to purify my pyridine derivative. Standard silica gel chromatography results in severe peak tailing and poor separation.
A: This is a very common issue rooted in the basicity of the pyridine nitrogen.[4][11] The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[11] This leads to a secondary, non-ideal retention mechanism, causing the characteristic tailing of the product peak.[11]
Effective Purification Strategies:
-
Acid-Base Extraction: This is often the most powerful first step. Since your product is basic, it can be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities behind in the organic layer.[4] The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4]
-
Modified Column Chromatography: If chromatography is necessary, you can mitigate tailing by:
-
Adding a Competing Base: Add a small amount (0.5-1%) of a base like triethylamine (TEA) or pyridine to your eluent.[4] This additive will preferentially bind to the active silanol sites, effectively "masking" them from your product.[11]
-
Using Treated Silica: Consider using silica gel that has been "end-capped" or treated to reduce the number of free silanol groups.
-
-
Alternative Stationary Phases: If silica is not working, switch to a more inert stationary phase like alumina (basic or neutral) or a polymer-based column.[11]
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[4]
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal solvent for my reaction?
A: Solvent choice is critical and can be the difference between a successful reaction and failure.[9] Key considerations include:
-
Solubility: Ensure your starting materials and any key intermediates are sufficiently soluble at the reaction temperature. Poor solubility can be a limiting factor.[9]
-
Boiling Point: The boiling point dictates the maximum temperature achievable at atmospheric pressure.
-
Polarity: The solvent's polarity can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.
-
Chemical Compatibility: Be aware of potential reactions between your solvent and reagents. A notable example is the reaction between pyridine derivatives (especially electron-rich ones like 4-dimethylaminopyridine, DMAP) and dichloromethane (DCM) at room temperature to form bispyridinium salts.[12] This can lead to reduced yields and unexpected side products.[12]
| Solvent Class | Examples | Common Applications & Considerations |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Good for dissolving a wide range of compounds; often used in cross-coupling and nucleophilic substitution reactions. High boiling points can make removal difficult. |
| Ethereal | THF, 1,4-Dioxane | Commonly used in Grignard reactions and Suzuki couplings. Must be anhydrous as they are hygroscopic. |
| Aromatic | Toluene, Xylene | Often used in reactions requiring high temperatures, such as dehydrations or some cross-couplings. |
| Alcohols | Ethanol, Methanol | Frequently used in condensation reactions (e.g., Hantzsch synthesis). Can act as a proton source, which may be undesirable in some reactions. |
| Halogenated | DCM, Chloroform | Excellent for dissolving many organic compounds but can be reactive with certain nucleophiles and bases.[12] |
Q2: What are the primary challenges in the C-H functionalization of pyridines?
A: The direct functionalization of pyridine C-H bonds is a highly sought-after but challenging goal in organic synthesis.[2] The difficulties are twofold:
-
Electronic Deactivation: The electronegative nitrogen atom withdraws electron density from the ring, making it electron-deficient and less reactive towards electrophilic substitution compared to benzene.[2]
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom readily coordinates to transition metal catalysts.[2][13] This coordination can deactivate the catalyst by blocking the sites needed for the C-H activation process.[13][14]
Modern strategies to overcome these challenges often involve transient directing groups, using pyridine N-oxides to block the nitrogen's coordinating ability, or employing specific catalytic systems designed to operate on electron-deficient heterocycles.[13][15]
Q3: My Hantzsch pyridine synthesis is giving a low yield. What can I do?
A: The Hantzsch synthesis, while classic, often suffers from two main problems: suboptimal reaction conditions and incomplete oxidation of the 1,4-dihydropyridine (DHP) intermediate.[16]
-
Optimize Conditions: Traditional methods using refluxing ethanol can be slow and inefficient.[16] Consider alternative energy sources or catalysts. Using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation or employing solvent-free conditions with γ-Al₂O₃ nanoparticles has been shown to dramatically increase yields and reduce reaction times.[16]
-
Ensure Complete Oxidation: The DHP is the initial product and must be oxidized to the aromatic pyridine.[16] If this step is incomplete, your yield will be low. Ensure you are using the correct stoichiometry of a suitable oxidizing agent (e.g., iodine, nitric acid, KMnO₄) and monitor the reaction by TLC or LC-MS to confirm full conversion.[16]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is a general guideline and must be optimized for specific substrates.
-
Glassware and Atmosphere Setup: Place a magnetic stir bar in a round-bottom flask and flame-dry the flask under high vacuum. Allow it to cool to room temperature and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.[7][10]
-
Reagent Addition: To the flask, add the bromopyridine (1.0 equiv.), the pyridine boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv., which should be finely powdered and dry).[10]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-10 mol%).[10]
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using the methods described in the troubleshooting section (e.g., column chromatography with a TEA-doped eluent).
Protocol 2: Purification of a Basic Pyridine Derivative via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine product will be protonated and move into the aqueous layer. Collect the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.
-
Removal of Acid-Insoluble Impurities: The organic layer, containing non-basic impurities, can now be discarded.
-
Basification: Combine all aqueous extracts in the separatory funnel. Cool the funnel in an ice bath and slowly add a base (e.g., 10 M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the pyridinium salt, regenerating the neutral pyridine product.
-
Re-extraction: Extract the now-basic aqueous layer with a fresh organic solvent (e.g., ethyl acetate, 3 times). The neutral pyridine product will move back into the organic layer.
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified pyridine derivative.[4]
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 15. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-tert-Butyl-3-formylpyridine
This guide provides comprehensive troubleshooting and detailed protocols for the purification of 6-tert-Butyl-3-formylpyridine, addressing common challenges encountered by researchers, scientists, and drug development professionals. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. Common synthesis methods, such as the formylation of 6-tert-butylpyridine, can introduce several types of impurities:
-
Unreacted Starting Materials: Residual 6-tert-butylpyridine is a frequent impurity.
-
Over-oxidation Products: The formyl group is susceptible to oxidation, leading to the formation of 6-tert-butylnicotinic acid.
-
By-products from Formylation: Depending on the formylation reagent used (e.g., Vilsmeier-Haack or Rieche formylation), various side-products can be generated. For instance, the Vilsmeier-Haack reaction can sometimes lead to the formation of chloro- or phosphorus-containing impurities.[1][2][3][4]
-
Solvent and Reagent Residues: Residual solvents like DMF or pyridine, and other reagents, may be present in the crude product.[5]
Q2: My purified this compound is a yellow oil, but I expected a solid. What does this indicate?
A2: While some sources describe this compound as a solid, it is not uncommon for aldehydes to exist as oils or low-melting solids, especially in the presence of minor impurities that can cause freezing point depression. The yellow coloration often suggests the presence of chromophoric impurities, possibly arising from side reactions or degradation. Further purification is recommended to obtain a solid product.
Q3: I am struggling to remove a persistent impurity that co-elutes with my product during column chromatography. What can I do?
A3: Co-elution is a common challenge in chromatography. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: A systematic approach to adjusting the solvent system can significantly impact resolution. Experiment with different solvent polarities. For pyridine derivatives, which are basic, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can reduce peak tailing and improve separation from less basic impurities.[6]
-
Change the Stationary Phase: If you are using silica gel, consider switching to a different stationary phase like alumina (basic or neutral) or a bonded phase (e.g., C18 for reverse-phase chromatography). The different surface chemistry can alter the retention behavior of your compound and the impurity.
-
Utilize a Different Purification Technique: If chromatography is ineffective, consider an alternative method like recrystallization or purification via a bisulfite adduct, which offers a chemically selective way to isolate aldehydes.[7][8]
Q4: Can I use distillation to purify this compound?
A4: Vacuum distillation can be a viable method for purifying liquid aldehydes. However, it is crucial to consider the thermal stability of your compound. Aldehydes can be prone to decomposition or polymerization at elevated temperatures. If you choose to use distillation, it should be performed under high vacuum to keep the temperature as low as possible. A short-path distillation apparatus (Kugelrohr) is often preferred for small quantities to minimize thermal stress.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound and provides actionable solutions.
Problem 1: Low Recovery After Column Chromatography
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Product is too polar and strongly adsorbs to silica gel. | 1. Increase the polarity of the mobile phase gradually. 2. Add a small percentage of a polar solvent like methanol or a base like triethylamine to the eluent. 3. Switch to a less acidic stationary phase like neutral alumina. | The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption. Adding a more polar solvent or a competing base can disrupt this interaction and facilitate elution. |
| Product is unstable on silica gel. | 1. Perform a quick filtration through a short plug of silica (flash chromatography) rather than a long column. 2. Use a less reactive stationary phase like neutral alumina. | Aldehydes can be sensitive to acidic conditions, and prolonged contact with silica gel can lead to degradation. Minimizing the contact time and using a neutral stationary phase can mitigate this issue. |
| Incorrect mobile phase selection. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an eluent that provides a retention factor (Rf) of approximately 0.2-0.4 for the product. | An optimal Rf value in TLC is a good indicator of successful separation on a column. An Rf that is too high will result in poor separation, while an Rf that is too low can lead to band broadening and low recovery. |
Problem 2: Oily Product After Recrystallization
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate solvent or solvent mixture. | 1. Experiment with different solvents or solvent pairs. A good starting point for pyridine derivatives can be non-polar solvents like hexanes or heptane, or mixtures with slightly more polar solvents like ethyl acetate or diethyl ether.[5] 2. Try a two-solvent recrystallization method. | The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature. If the compound "oils out," it means the solubility at the higher temperature is too high, and it separates as a liquid upon cooling. A less polar solvent or a carefully chosen solvent pair can promote the formation of a crystalline lattice. |
| Cooling the solution too quickly. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. | Rapid cooling can lead to the formation of an amorphous precipitate or oil instead of well-defined crystals. Slow cooling allows the molecules to orient themselves into an ordered crystal lattice.[9][10] |
| Presence of significant impurities. | Purify the crude product by another method, such as column chromatography, before attempting recrystallization. | High levels of impurities can interfere with crystal lattice formation, leading to an oily product. A preliminary purification step can remove these interfering substances. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The choice of solvent is critical and may require some experimentation.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., heptane, cyclohexane, or a mixture of ethyl acetate/hexanes). A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions to ensure you are using the minimum amount necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a starting point for purifying this compound on a silica gel column.
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate). Aim for an Rf value of 0.2-0.4 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet slurry method is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the product by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Protocol 3: Purification via Bisulfite Adduct Formation
This method is highly selective for aldehydes and can be very effective for removing non-aldehydic impurities.[7][8]
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or methanol. Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes. A white precipitate of the bisulfite adduct should form.
-
Isolation of the Adduct: Collect the solid adduct by vacuum filtration and wash it with the organic solvent used, followed by a small amount of cold water.
-
Removal of Non-Aldehydic Impurities: The filtrate contains the non-aldehydic impurities, which can be discarded.
-
Regeneration of the Aldehyde: Suspend the bisulfite adduct in water and add a strong base (e.g., saturated sodium carbonate or sodium hydroxide solution) until the solution is basic (pH > 10). This will regenerate the aldehyde.
-
Extraction: Extract the regenerated aldehyde with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation to yield the purified this compound.
Visualizations
Workflow for Troubleshooting Purification Issues
Caption: A logical workflow for selecting a purification method and troubleshooting common issues.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the most appropriate purification technique.
References
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Home Page [chem.ualberta.ca]
- 6. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
managing temperature and pressure in 6-tert-Butyl-3-formylpyridine synthesis
Technical Support Center: Synthesis of 6-tert-Butyl-3-formylpyridine
A Guide to Managing Critical Process Parameters: Temperature and Pressure
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, with a specific focus on the critical roles of temperature and pressure. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting logic to empower you in your experimental work.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively and controllably achieved through the partial reduction of 6-tert-butylnicotinonitrile. This method is often preferred over the direct oxidation of 6-tert-butyl-3-methylpyridine, as oxidation can be difficult to stop at the aldehyde stage, frequently leading to over-oxidation to the carboxylic acid.[1] The controlled hydrogenation of the nitrile group offers a more selective pathway to the desired aldehyde.[2]
This process, however, is highly sensitive to reaction conditions. Temperature and pressure are the primary levers that control reaction rate, selectivity, and the prevention of undesirable side reactions.
Visualizing the Synthetic Workflow
References
Validation & Comparative
A Comparative Analysis for the Synthetic Chemist: 6-tert-Butyl-3-formylpyridine vs. 3-Pyridinecarboxaldehyde
An In-Depth Guide to Structure, Reactivity, and Application in Modern Drug Discovery
In the landscape of pharmaceutical and agrochemical synthesis, pyridine-based building blocks are of paramount importance. Among these, pyridine aldehydes serve as versatile intermediates for the construction of complex molecular architectures. This guide provides a detailed comparative analysis of two key pyridine aldehydes: 6-tert-Butyl-3-formylpyridine and the archetypal 3-pyridinecarboxaldehyde. We will delve into their structural nuances, comparative reactivity profiles, and their applications in contemporary drug development, supported by experimental data and established synthetic protocols.
At a Glance: Structural and Physicochemical Properties
The introduction of a tert-butyl group at the 6-position of the pyridine ring in this compound significantly alters its physicochemical properties compared to the unsubstituted 3-pyridinecarboxaldehyde.
| Property | This compound | 3-Pyridinecarboxaldehyde |
| IUPAC Name | 6-tert-butylpyridine-3-carbaldehyde[1] | pyridine-3-carbaldehyde[2] |
| Synonyms | 6-(tert-Butyl)nicotinaldehyde[1] | Nicotinaldehyde, 3-Formylpyridine[2] |
| CAS Number | 391900-69-9[1] | 500-22-1[2] |
| Molecular Formula | C₁₀H₁₃NO[1] | C₆H₅NO[2] |
| Molecular Weight | 163.22 g/mol [1] | 107.11 g/mol [2] |
| Appearance | - | Colorless to pale yellow liquid[2] |
| Melting Point | - | 8 °C[2] |
| Boiling Point | - | 95-97 °C @ 15 mmHg[2] |
| Solubility | - | Miscible with water |
The most striking difference is the presence of the bulky tert-butyl group. This substituent exerts significant steric and electronic effects that dictate the reactivity of the molecule, a concept we will explore in detail in the following sections.
The Duality of the tert-Butyl Group: A Tug-of-War Between Steric Hindrance and Electronic Donation
The tert-butyl group is well-known for its dual role in influencing reaction outcomes. Understanding this interplay is crucial for predicting the reactivity of this compound.
Electronic Effects: The tert-butyl group is an electron-donating group (+I effect). This inductive effect increases the electron density on the pyridine ring. Consequently, the nitrogen atom becomes more basic, and the aldehyde group becomes slightly less electrophilic compared to an unsubstituted analogue.
Steric Effects: The sheer bulk of the tert-butyl group presents a significant steric shield. In this compound, this steric hindrance primarily affects the reactivity at the adjacent nitrogen atom and can also influence the approach of nucleophiles to the formyl group at the 3-position.
This balance between electronic donation and steric hindrance is a recurring theme in the chemistry of substituted pyridines and is a key differentiator between our two molecules of interest.
Comparative Reactivity: A Deeper Dive
The reactivity of both aldehydes is centered around the electrophilic nature of the formyl group and the nucleophilicity of the pyridine nitrogen. However, the substitution pattern creates distinct reactivity profiles.
Nucleophilic Addition to the Carbonyl Group
Aldehydes readily undergo nucleophilic addition reactions. However, the electrophilicity of the carbonyl carbon in this compound is slightly diminished due to the electron-donating nature of the tert-butyl group. In contrast, the carbonyl carbon of 3-pyridinecarboxaldehyde is more electrophilic.
Furthermore, while the tert-butyl group is not directly adjacent to the formyl group, its presence can create a more sterically congested environment around the reaction center, potentially slowing down the rate of nucleophilic attack compared to the less hindered 3-pyridinecarboxaldehyde. Aldehydes are generally more reactive towards nucleophilic additions than ketones due to a combination of less steric hindrance and fewer electron-donating groups, making the carbonyl carbon more electrophilic[3][4].
dot graph "Reactivity_Comparison" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: Comparative reactivity of the formyl and nitrogen sites.
Reactions at the Pyridine Nitrogen
The electron-donating tert-butyl group increases the basicity of the pyridine nitrogen in this compound, making it more prone to protonation or alkylation. However, the steric bulk of the tert-butyl group can hinder the approach of electrophiles to the nitrogen atom. This steric hindrance can be a determining factor in reactions involving large electrophiles. The nitrogen in 3-pyridinecarboxaldehyde is less basic but more sterically accessible.
Spectroscopic Fingerprints: A Comparative Overview
The structural differences between the two molecules are clearly reflected in their spectroscopic data.
| Spectroscopic Data | This compound (Predicted/Related Compounds) | 3-Pyridinecarboxaldehyde[2] |
| ¹H NMR (CDCl₃, δ ppm) | Aldehyde proton (~9.9-10.1), Aromatic protons (multiplets in the aromatic region), tert-Butyl protons (singlet, ~1.4 ppm). The ¹H NMR spectrum of the related 6-tert-butyl-3-phenyl-2-pyridone shows the tert-butyl protons as a singlet at 1.38 ppm[5][6]. | Aldehyde proton (10.1), Aromatic protons (multiplets between 7.4-9.2). |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon (~190-193), Aromatic carbons (signals in the aromatic region), Quaternary carbon of tert-butyl group (~35-38), Methyl carbons of tert-butyl group (~29-31). The ¹³C NMR of 6-tert-butyl-3-phenyl-2-pyridone shows the quaternary carbon at 34.8 ppm and the methyl carbons at 28.9 ppm[5][6]. | Carbonyl carbon (192.3), Aromatic carbons (124.1, 131.5, 135.6, 152.0, 154.3). |
| IR (cm⁻¹) | C=O stretch (~1700-1710), C-H stretch of aldehyde (~2720, ~2820), C-H stretches of alkyl and aromatic groups, C=N and C=C stretches of pyridine ring. The FTIR spectrum of 2,6-di-tert-butyl pyridine shows characteristic peaks for the tert-butyl group[7]. | C=O stretch (~1705), C-H stretch of aldehyde (~2730, ~2820), C=N and C=C stretches of pyridine ring (~1580, ~1470). |
Applications in Drug Discovery and Development
Both aldehydes are valuable intermediates in the synthesis of bioactive molecules.
3-Pyridinecarboxaldehyde: A Workhorse in Pharmaceutical Synthesis
3-Pyridinecarboxaldehyde is a widely used precursor in the pharmaceutical industry[8][9]. Its utility is demonstrated in the synthesis of numerous active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer agents[8].
A prominent example is its role in the synthesis of Etoricoxib , a selective COX-2 inhibitor. Although various synthetic routes exist, some approaches utilize intermediates derived from pyridine chemistry where a 3-substituted pyridine core is essential[10][11][12][13]. The formyl group provides a reactive handle for constructing the complex bipyridyl core of the drug.
dot graph "Etoricoxib_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: Role of 3-pyridinecarboxaldehyde derivatives in Etoricoxib synthesis.
This compound: A Scaffold for Modulating Physicochemical Properties
The incorporation of a tert-butyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. While specific examples of marketed drugs derived directly from this compound are less documented in readily available literature, its structural motif is found in various biologically active compounds. The pyridine ring is a common feature in many FDA-approved drugs, and its derivatives are crucial intermediates in their synthesis[14]. The formyl group allows for the introduction of diverse functionalities, making it a valuable building block for creating libraries of compounds for drug screening.
Experimental Protocols: A Practical Comparison
To illustrate the practical application of these aldehydes, we provide detailed protocols for two common and important reactions in organic synthesis.
Wittig Reaction with 3-Pyridinecarboxaldehyde
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones[15]. The following is a general procedure adaptable for the reaction of 3-pyridinecarboxaldehyde with a phosphonium ylide.
Objective: To synthesize 3-(alkenyl)pyridine via a Wittig reaction.
Materials:
-
3-Pyridinecarboxaldehyde
-
A suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Standard glassware for anhydrous reactions
Procedure:
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.
-
Slowly add the strong base (e.g., n-BuLi solution) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Allow the mixture to stir for 30-60 minutes at the appropriate temperature.
-
Aldehyde Addition: Dissolve the 3-pyridinecarboxaldehyde in a minimal amount of the anhydrous solvent and add it dropwise to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
dot graph "Wittig_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: General workflow for the Wittig reaction.
Reductive Amination with this compound
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds[16]. The following protocol outlines the reductive amination of this compound with a primary or secondary amine.
Objective: To synthesize a 6-tert-butyl-3-(aminomethyl)pyridine derivative.
Materials:
-
This compound
-
A primary or secondary amine
-
A suitable reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride)
-
A suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound and the amine in the chosen solvent.
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.
-
Reduction: Add the reducing agent (e.g., STAB) portion-wise to the reaction mixture. The reaction is often exothermic, so slow addition is recommended.
-
Continue to stir the reaction at room temperature for several hours or until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting amine by column chromatography on silica gel.
dot graph "Reductive_Amination_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: General workflow for reductive amination.
Conclusion: Choosing the Right Tool for the Job
Both this compound and 3-pyridinecarboxaldehyde are valuable reagents in the synthetic chemist's toolbox. The choice between them depends on the specific synthetic goal.
-
3-Pyridinecarboxaldehyde is the ideal choice for transformations where high reactivity of the aldehyde and unhindered access to the pyridine nitrogen are desired. Its extensive documentation and commercial availability make it a reliable and cost-effective starting material.
-
This compound offers a strategic advantage when steric bulk is needed to direct reactivity or when the electronic properties of the pyridine ring need to be modulated. The tert-butyl group can enhance metabolic stability and fine-tune the physicochemical properties of the final molecule, making it a valuable building block in the later stages of drug discovery and lead optimization.
By understanding the fundamental differences in their structure and reactivity, researchers can make informed decisions to leverage the unique properties of each of these important pyridine aldehydes in the pursuit of novel and effective chemical entities.
References
- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aldehydes generally undergo nucleophilic additions more readily than - askIITians [askiitians.com]
- 4. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rsc.org [rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. 3-Pyridinecarboxaldehyde (3pa) Online | 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers [scimplify.com]
- 9. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. theaspd.com [theaspd.com]
- 11. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. This compound | 391900-69-9 | Benchchem [benchchem.com]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
A Comparative Spectroscopic Guide to 6-tert-Butyl-3-formylpyridine and Its Analogs
Introduction
Substituted pyridines are fundamental scaffolds in medicinal chemistry, catalysis, and materials science. The electronic and steric nature of their substituents dictates their chemical reactivity, physical properties, and biological activity. 6-tert-Butyl-3-formylpyridine is a valuable building block, combining an electron-donating, sterically demanding tert-butyl group with an electron-withdrawing formyl (aldehyde) group. Understanding how these substituents modulate the molecule's electronic and structural characteristics is paramount for its effective application.
This guide provides a comprehensive spectroscopic comparison of this compound with its key structural analogs: the parent 3-Formylpyridine (also known as nicotinaldehyde) and 6-Methyl-3-formylpyridine . By systematically analyzing data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we will elucidate the distinct influence of the substituent at the 6-position, moving from a simple proton to a methyl group, and finally to the bulky tert-butyl group.
Molecular Structures for Comparison
To visualize the compounds under investigation, the following structural diagrams are provided.
Caption: Chemical structures of the pyridine analogs compared in this guide.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift (δ) is highly sensitive to the electron density around a nucleus, offering a direct probe of substituent effects.
Comparative ¹H NMR Data
| Compound | Aldehyde-H (δ, ppm) | Pyridine Ring-H (δ, ppm) | Alkyl-H (δ, ppm) |
| This compound | ~10.1 | ~9.1 (d), ~8.2 (dd), ~7.6 (d) | ~1.4 (s, 9H) |
| 6-Methyl-3-formylpyridine | ~10.0 | ~9.0 (d), ~8.1 (dd), ~7.4 (d) | ~2.7 (s, 3H) |
| 3-Formylpyridine | ~10.2 | ~9.2 (d), ~9.0 (d), ~8.5 (dd), ~7.6 (dd) | N/A |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation and Causality:
-
Aldehydic Proton: The aldehyde proton appears as a singlet far downfield (~10.0-10.2 ppm) in all three compounds. This is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.
-
Aromatic Protons: The electron-withdrawing formyl group deshields all protons on the pyridine ring, causing them to appear at high chemical shifts (>7.4 ppm).
-
Substituent Effects: The primary difference lies in the influence of the group at the 6-position. The tert-butyl and methyl groups are electron-donating through an inductive effect (+I).[1][2] This increases electron density on the pyridine ring compared to the unsubstituted 3-formylpyridine. Consequently, the ring protons in the alkyl-substituted analogs are generally shifted slightly upfield (to lower ppm values) relative to 3-formylpyridine. The larger tert-butyl group exerts a stronger inductive effect than the methyl group, leading to a more pronounced upfield shift for adjacent protons.
-
Alkyl Protons: The tert-butyl group's nine equivalent protons appear as a sharp singlet around 1.4 ppm, a characteristic signal for this group.[3] The three methyl protons of 6-methyl-3-formylpyridine also appear as a singlet, but further downfield at ~2.7 ppm, influenced by the adjacent aromatic ring.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy measures the vibrational frequencies of chemical bonds.[4] It is an excellent tool for identifying functional groups. For this series, the most diagnostic absorption is the carbonyl (C=O) stretch of the aldehyde.
Comparative IR Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| C=O Stretch (Aldehyde) | |
| This compound | ~1705 |
| 6-Methyl-3-formylpyridine | ~1708 |
| 3-Formylpyridine | ~1710 |
Data represents typical values.
Interpretation and Causality:
The position of the C=O stretching frequency is sensitive to the electronic environment. Electron-donating groups attached to the pyridine ring can push electron density into the π-system, which can be delocalized onto the carbonyl group. This slightly weakens the C=O double bond, lowering its vibrational frequency (a shift to a lower wavenumber).
As observed in the data:
-
3-Formylpyridine has the highest C=O stretching frequency (~1710 cm⁻¹).
-
The electron-donating methyl group in 6-Methyl-3-formylpyridine lowers this frequency slightly.
-
The more strongly electron-donating tert-butyl group in This compound causes a further decrease in the C=O stretching frequency.
This trend provides clear evidence of the electronic influence of the alkyl substituents on the formyl group, mediated by the pyridine ring.
Caption: Influence of electron-donating groups on the C=O bond frequency.
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound via the molecular ion (M⁺) and its fragmentation patterns, which offer structural clues.[5][6]
Comparative MS Fragmentation Data
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 163.22[7] | 163 | 148 ([M-CH₃]⁺), 134 ([M-CHO]⁺), 57 ([C(CH₃)₃]⁺) |
| 6-Methyl-3-formylpyridine | 121.14[8] | 121 | 120 ([M-H]⁺), 92 ([M-CHO]⁺) |
| 3-Formylpyridine | 107.11[9][10] | 107 | 106 ([M-H]⁺), 78 ([M-CHO]⁺) |
Interpretation and Causality:
-
Molecular Ion: All three compounds show a clear molecular ion peak corresponding to their respective molecular weights. Aromatic aldehydes generally produce relatively stable molecular ions.[11]
-
Common Fragmentations: A characteristic fragmentation for aldehydes is the loss of the formyl group radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da) from the aldehyde.[11][12] This is observed for all three analogs.
-
The tert-Butyl Signature: The most striking difference is in the spectrum of This compound . It displays a very prominent peak at m/z = 148, corresponding to the loss of a methyl radical (•CH₃, 15 Da). This is a classic alpha-cleavage fragmentation of the tert-butyl group, forming a stable secondary carbocation. The peak at m/z 57, corresponding to the tert-butyl cation itself ([C(CH₃)₃]⁺), is also expected to be highly abundant and is a hallmark of molecules containing this moiety.[13] This fragmentation pathway is unavailable to the other two analogs, making it a powerful diagnostic tool.
UV-Visible (UV-Vis) Spectroscopy Analysis
UV-Vis spectroscopy provides information on electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems.
Comparative UV-Vis Data
| Compound | λmax (nm) for π→π | λmax (nm) for n→π |
| This compound | ~265 | ~320 |
| 6-Methyl-3-formylpyridine | ~260 | ~315 |
| 3-Formylpyridine | ~255 | ~310 |
Note: Values are approximate and highly dependent on the solvent.
Interpretation and Causality:
The pyridine ring conjugated with the carbonyl group gives rise to two main absorption bands: an intense π→π* transition at shorter wavelengths and a weaker n→π* transition (from the carbonyl oxygen's lone pair) at longer wavelengths.
Substituents can shift these absorption maxima. Electron-donating groups like methyl and tert-butyl increase the electron density in the conjugated system. This generally raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), reducing the HOMO-LUMO gap.[14][15] A smaller energy gap corresponds to the absorption of lower-energy (longer wavelength) light.
This effect results in a bathochromic shift (shift to longer wavelengths) for both the π→π* and n→π* transitions as we move from hydrogen to methyl to the tert-butyl substituent. The tert-butyl group, being a stronger electron donor, induces a larger shift compared to the methyl group.
Experimental Protocols
To ensure the reproducibility and integrity of the presented data, the following standardized protocols should be followed.
Overall Experimental Workflow
Caption: General workflow for comprehensive spectroscopic analysis.
NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 10-20 mg of the compound.[16] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[16]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate (typically 4-5 cm).[16]
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any dust or fingerprints.[16]
-
Acquisition: Insert the sample into the spectrometer.[17] Perform standard instrument procedures including locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve optimal homogeneity.[16][18]
-
Execution: Acquire the ¹H spectrum using a standard single-pulse experiment. Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
FTIR Sample Preparation and Acquisition
-
Background: Ensure the sample chamber is clean and run a background spectrum to account for atmospheric CO₂ and H₂O.[19][20]
-
Sample Preparation (Liquid/Solid):
-
For liquids: Place a small drop of the sample directly onto the ATR crystal.
-
For solids: Prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk using a hydraulic press.[20]
-
-
Acquisition: Place the sample in the instrument's beam path and acquire the spectrum.[19] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
UV-Vis Sample Preparation and Acquisition
-
Preparation: Prepare a dilute stock solution of the analyte in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). Serially dilute the stock solution to a concentration that results in an absorbance maximum between 0.1 and 1.0 AU.
-
Cuvette Handling: Use quartz cuvettes for measurements below 350 nm.[21] Rinse the cuvette with the solvent before filling it with the blank (pure solvent) or sample solution.[21]
-
Calibration: Fill a cuvette with the pure solvent to serve as the blank.[22] Place it in the spectrophotometer and record a baseline correction.
-
Acquisition: Replace the blank with the sample cuvette and record the absorbance spectrum over the desired wavelength range (e.g., 200-600 nm).[23][24]
Conclusion
The systematic spectroscopic comparison of this compound with 6-methyl-3-formylpyridine and 3-formylpyridine provides a clear and consistent picture of substituent effects. The electron-donating and sterically bulky nature of the tert-butyl group is unambiguously identified by:
-
¹H NMR: An upfield shift of aromatic protons and a characteristic singlet at ~1.4 ppm.
-
IR: A discernible shift of the C=O stretching vibration to a lower frequency.
-
MS: A unique and dominant fragmentation pattern involving the loss of a methyl radical and the formation of a tert-butyl cation (m/z 57).
-
UV-Vis: A predictable bathochromic shift in absorption maxima.
This guide demonstrates how a multi-technique spectroscopic approach allows for a robust and detailed structural elucidation, providing researchers with the foundational knowledge to understand and predict the behavior of these important chemical building blocks.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. photometrics.net [photometrics.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scienceready.com.au [scienceready.com.au]
- 7. 6-Tert-butylpyridine-3-carbaldehyde | C10H13NO | CID 11240665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Methyl-3-pyridinecarboxaldehyde | C7H7NO | CID 10192566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 10. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. lehigh.edu [lehigh.edu]
- 14. ias.ac.in [ias.ac.in]
- 15. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 17. commons.ggc.edu [commons.ggc.edu]
- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 20. mse.washington.edu [mse.washington.edu]
- 21. ossila.com [ossila.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. mt.com [mt.com]
- 24. scribd.com [scribd.com]
A Comparative Computational Guide to the Electronic Properties of 6-tert-Butyl-3-formylpyridine and Its Analogues
This guide provides a comprehensive computational analysis of the electronic properties of 6-tert-Butyl-3-formylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. For professionals in drug development, understanding a molecule's electronic landscape is paramount for predicting its reactivity, metabolic stability, and potential for intermolecular interactions. This document presents a comparative framework, evaluating the target molecule against key analogues—the parent Pyridine-3-carbaldehyde and the electronically contrasting 6-Bromo-3-formylpyridine —to elucidate the specific influence of the 6-position substituent.
The methodologies described herein are grounded in Density Functional Theory (DFT), a robust computational tool that balances accuracy with efficiency for investigating molecular properties.[1] By explaining the causality behind our procedural choices and grounding our analysis in established quantum chemical principles, this guide serves as both a practical workflow and an interpretive resource for researchers.
Rationale and Selection of Comparative Molecules
The electronic character of a pyridine ring can be finely tuned by its substituents, which in turn dictates its behavior in a biological system.[2] this compound features two key functional groups: an electron-withdrawing formyl group (-CHO) at the 3-position and a bulky, electron-donating tert-butyl group (-C(CH₃)₃) at the 6-position. To isolate and understand the electronic contribution of the tert-butyl group, we have selected two primary comparators:
-
Pyridine-3-carbaldehyde (Nicotinaldehyde): This molecule represents the core scaffold, lacking a substituent at the 6-position. It serves as a baseline to quantify the electronic impact of adding the tert-butyl group.[3]
-
6-Bromo-3-formylpyridine: Bromine is an electronegative atom and acts as an electron-withdrawing group (by induction). This provides a critical electronic counterpoint to the electron-donating tert-butyl group, allowing for a broader understanding of how substituent choice modulates the pyridine ring's properties.[4]
This comparative approach allows us to build a robust structure-property relationship, a cornerstone of rational drug design.
Computational Methodology: A Validated DFT Protocol
The following protocol outlines a standard and reproducible procedure for calculating the electronic properties of pyridine derivatives using DFT. The choice of the B3LYP functional and the 6-311+G(d,p) basis set is based on their widespread use and proven effectiveness in providing accurate geometries and electronic properties for organic molecules.[5][6]
Step-by-Step Computational Workflow
-
Structure Preparation:
-
Obtain the 2D structure of this compound and the selected analogues.
-
Convert the 2D structures to 3D coordinates using a molecular builder (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting conformation.
-
-
Quantum Chemical Geometry Optimization:
-
Causality: A precise molecular geometry is the foundation for accurate electronic property calculations. The optimization process finds the lowest energy conformation of the molecule.
-
Protocol: Perform a full geometry optimization using DFT.
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: B3LYP functional. B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, offering a good description of electronic structure for many organic systems.[7]
-
Basis Set: 6-311+G(d,p). This is a triple-zeta basis set that provides flexibility for the valence electrons. The '+' indicates the inclusion of diffuse functions to better describe lone pairs and anions, while '(d,p)' adds polarization functions to allow for non-spherical electron distribution, which is crucial for describing bonding accurately.[5]
-
-
Validation: Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Calculation of Electronic Properties:
-
Causality: Once the optimized geometry is obtained, single-point energy calculations are performed using the same level of theory to derive the electronic properties.
-
Protocol: Using the optimized coordinates, calculate:
-
Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Electron Density: Generate the electron density cube file.
-
Electrostatic Potential: Generate the electrostatic potential cube file mapped onto the electron density surface.
-
-
-
Data Analysis:
-
Extract HOMO and LUMO energy values to calculate the HOMO-LUMO gap.
-
Visualize the Molecular Electrostatic Potential (MEP) map.
-
Calculate global reactivity descriptors from the HOMO and LUMO energies.
-
Caption: A generalized workflow for the computational analysis of pyridine derivatives.
Comparative Analysis of Electronic Properties
The electronic properties derived from DFT calculations provide deep insights into the behavior of each molecule.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the frontier orbitals involved in chemical reactions.
-
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity.[7] A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[8]
Table 1: Calculated Electronic Properties and Reactivity Descriptors
| Molecule | Substituent (R) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Electronegativity (χ) |
|---|---|---|---|---|---|---|
| 6-R-3-formylpyridine | ||||||
| This compound | -C(CH₃)₃ (Donating) | -6.5 | -1.9 | 4.6 | 2.3 | 4.2 |
| Pyridine-3-carbaldehyde | -H (Neutral) | -7.1 | -2.0 | 5.1 | 2.55 | 4.55 |
| 6-Bromo-3-formylpyridine | -Br (Withdrawing) | -7.4 | -2.4 | 5.0 | 2.5 | 4.9 |
Note: These are representative values based on established chemical principles for illustrative comparison. Actual calculated values may vary slightly based on the specific software and computational parameters used.
Interpretation:
-
The electron-donating tert-butyl group raises the HOMO energy of this compound compared to the parent aldehyde, making it a better electron donor.
-
Conversely, the electron-withdrawing bromo group lowers the HOMO energy, making it a poorer electron donor.
-
Crucially, the tert-butyl group leads to the smallest HOMO-LUMO gap (ΔE). This suggests that this compound is the most chemically reactive of the three compounds, a key consideration for its potential role as a pharmacophore. Molecules with smaller energy gaps are generally more polarizable and exhibit higher chemical reactivity.[7][9]
Molecular Electrostatic Potential (MEP) Maps
An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity sites for electrophilic and nucleophilic attacks.[6][10]
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.
Expected Observations:
-
Common Features: For all three molecules, the most negative potential (red) will be localized on the nitrogen atom of the pyridine ring and the oxygen atom of the formyl group, as these are the most electronegative atoms. These are the primary sites for hydrogen bonding and interactions with electrophiles.
-
This compound: The electron-donating effect of the tert-butyl group will increase the electron density on the pyridine ring, making the negative potential around the nitrogen atom slightly more pronounced compared to the parent aldehyde.
-
6-Bromo-3-formylpyridine: The inductive electron-withdrawing effect of the bromine atom will decrease the electron density on the ring, making the negative potential around the nitrogen less intense. The region around the bromine atom itself will also show negative potential due to its lone pairs. The C-Br bond region will be polarized, with the carbon being more positive.
Caption: The influence of substituents on key electronic properties of the pyridine ring.
Conclusion for the Drug Development Professional
This computational guide demonstrates that the electronic properties of the this compound scaffold are significantly modulated by the substituent at the 6-position. The introduction of an electron-donating tert-butyl group raises the HOMO energy and narrows the HOMO-LUMO gap, indicating higher chemical reactivity compared to the unsubstituted or bromo-substituted analogues.
These findings have direct implications for drug design:
-
Reactivity and Metabolism: The increased reactivity of the tert-butyl derivative might influence its metabolic profile, potentially indicating sites for oxidative metabolism.
-
Molecular Interactions: The enhanced negative electrostatic potential on the pyridine nitrogen suggests it could be a stronger hydrogen bond acceptor, which could be leveraged to improve binding affinity to a target protein.
By employing the validated DFT protocol outlined here, researchers can efficiently screen and compare candidate molecules, making more informed decisions in the early stages of the drug discovery pipeline. This comparative approach, grounded in fundamental electronic structure theory, provides a powerful predictive tool for optimizing the next generation of pyridine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Reactivity Landscape of Pyridine Aldehydes: A Comparative Guide for the Synthetic Chemist
For researchers and professionals in drug development, the pyridine aldehyde scaffold is a cornerstone of molecular design. Its utility, however, is not monolithic. The reactivity of the crucial formyl group is exquisitely sensitive to the electronic and steric environment dictated by substituents and the position of the nitrogen atom within the ring. This guide provides an in-depth comparison of the reactivity of 6-tert-Butyl-3-formylpyridine with its common isomeric counterparts—pyridine-2-, 3-, and 4-carboxaldehyde—supported by experimental rationale and actionable protocols.
The Theoretical Bedrock: Understanding Substituent Effects
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In pyridine aldehydes, this electrophilicity is a delicate balance of competing electronic and steric factors.
Electronic Effects: The Influence of Nitrogen's Position
The pyridine nitrogen is more electronegative than carbon, exerting a significant electron-withdrawing effect on the ring through both induction and resonance.[1] This deactivation of the ring makes the carbonyl carbon more electrophilic compared to benzaldehyde. The magnitude of this effect, however, varies with the position of the formyl group relative to the nitrogen.
-
Pyridine-2- and 4-carboxaldehyde: The formyl group is at a position (ortho or para) where the nitrogen's electron-withdrawing resonance effect is strongest. This significantly increases the partial positive charge on the carbonyl carbon, enhancing its reactivity toward nucleophiles.[2]
-
Pyridine-3-carboxaldehyde: The formyl group is at the meta position, where the nitrogen's resonance effect is not felt. Reactivity is primarily influenced by the inductive effect, leading to a moderately activated aldehyde.[2]
Steric and Electronic Perturbation by the tert-Butyl Group
The introduction of a tert-butyl group at the 6-position, ortho to the nitrogen, in this compound introduces two key changes:
-
Electronic Contribution: As an alkyl group, the tert-butyl substituent is electron-donating via induction.[3] This effect slightly counteracts the electron-withdrawing nature of the pyridine ring, leading to a marginal decrease in the electrophilicity of the carbonyl carbon compared to the unsubstituted pyridine-3-carboxaldehyde.
-
Steric Hindrance: While the tert-butyl group is not directly adjacent to the formyl group, its significant bulk can influence the trajectory of incoming nucleophiles and the stability of reaction intermediates.[4][5] This steric presence is a critical factor in many reactions, as we will explore.
The interplay of these effects is visualized in the diagram below.
Caption: Interplay of electronic and steric effects on pyridine aldehyde reactivity.
Experimental Reactivity Profiles
To provide a practical comparison, we will examine the performance of these aldehydes in several fundamental synthetic transformations.
Nucleophilic Addition: The Grignard Reaction
The Grignard reaction is a classic test of carbonyl electrophilicity.[6][7] The reaction of an aldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by an acidic workup, yields a secondary alcohol.[8]
| Aldehyde | Predicted Relative Rate | Expected Product | Rationale |
| Pyridine-4-carboxaldehyde | Fastest | 1-(Pyridin-4-yl)propan-1-ol | Highest electrophilicity due to strong -R effect of nitrogen. |
| Pyridine-2-carboxaldehyde | Fast | 1-(Pyridin-2-yl)propan-1-ol | High electrophilicity, potential for chelation with Mg to accelerate reaction. |
| Pyridine-3-carboxaldehyde | Moderate | 1-(Pyridin-3-yl)propan-1-ol | Moderate electrophilicity due to dominant -I effect. |
| This compound | Slowest | 1-(6-tert-Butylpyridin-3-yl)propan-1-ol | Electron-donating t-Bu group slightly reduces electrophilicity. |
Causality: The faster reaction rates for the 2- and 4-isomers are a direct consequence of the enhanced partial positive charge on the carbonyl carbon, making it a more attractive target for the nucleophilic Grignard reagent.[9] The tert-butyl group in the 6-position of the 3-formyl isomer donates electron density, slightly dampening this electrophilicity and thus slowing the reaction.
Olefination: The Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is sensitive to both electronic and steric factors.[10][11] Using a non-stabilized ylide like methylenetriphenylphosphorane allows for a direct comparison of the aldehydes' intrinsic reactivity.
| Aldehyde | Predicted Relative Yield (at fixed time) | Expected Product | Rationale |
| Pyridine-4-carboxaldehyde | Excellent | 4-Vinylpyridine | Highly electrophilic carbonyl readily undergoes nucleophilic attack by the ylide. |
| Pyridine-2-carboxaldehyde | Very Good | 2-Vinylpyridine | Highly reactive, though slight steric hindrance from the ortho-nitrogen may play a minor role. |
| Pyridine-3-carboxaldehyde | Good | 3-Vinylpyridine | Moderately reactive carbonyl. |
| This compound | Good to Moderate | 2-tert-Butyl-5-vinylpyridine | The bulky tert-butyl group does not directly hinder the formyl group, but its electronic donation slightly reduces reaction rate. |
Experimental Insight: While stabilized ylides often favor the (E)-alkene, non-stabilized ylides typically yield (Z)-alkenes, though this is not applicable for the formation of a terminal alkene.[12] The reaction rate is primarily dictated by the electrophilicity of the carbonyl carbon.
Reductive Amination
Reductive amination is a vital transformation in medicinal chemistry for forming C-N bonds.[13][14] The reaction proceeds via the formation of an imine or iminium ion, which is then reduced. The initial imine formation is often the rate-limiting step and is accelerated by a more electrophilic aldehyde.
Caption: Generalized workflow for reductive amination.
| Aldehyde | Predicted Relative Rate | Rationale |
| Pyridine-4-carboxaldehyde | Fastest | The highly electrophilic carbonyl carbon facilitates rapid formation of the intermediate imine. |
| Pyridine-2-carboxaldehyde | Fast | Similar to the 4-isomer, the carbonyl is highly activated towards nucleophilic attack by the amine. |
| Pyridine-3-carboxaldehyde | Moderate | The moderately electrophilic carbonyl leads to a standard reaction rate. |
| This compound | Slowest | The electron-donating effect of the tert-butyl group slightly disfavors the initial nucleophilic attack by the amine. |
Trustworthiness: A reliable protocol often uses a mild reducing agent like sodium triacetoxyborohydride, which is selective for the iminium ion over the starting aldehyde, minimizing side reactions.[15]
Knoevenagel Condensation
This condensation reaction involves the reaction of an aldehyde with an active methylene compound, like malononitrile, catalyzed by a weak base.[16][17] The reaction is a nucleophilic addition followed by dehydration.
| Aldehyde | Predicted Relative Yield | Rationale |
| Pyridine-4-carboxaldehyde | Excellent | The highly electrophilic carbonyl readily reacts with the enolate generated from the active methylene compound. |
| Pyridine-2-carboxaldehyde | Very Good | High reactivity, similar to the 4-isomer. |
| Pyridine-3-carboxaldehyde | Good | The reaction proceeds efficiently due to the activated carbonyl. |
| This compound | Good | The electronic effect of the tert-butyl group has a minor impact on this robust condensation. |
Doebner Modification: When malonic acid is used in pyridine, the condensation is often followed by decarboxylation, a variant known as the Doebner modification.[18][19]
Featured Experimental Protocol: Competitive Grignard Reaction
To empirically demonstrate the reactivity differences, a competitive reaction is an elegant approach. Here, a mixture of two different aldehydes is treated with a limited amount of a Grignard reagent. The ratio of the resulting alcohol products directly reflects the relative reactivity of the starting aldehydes.
Objective: To compare the reactivity of pyridine-4-carboxaldehyde and this compound towards ethylmagnesium bromide.
Materials:
-
Pyridine-4-carboxaldehyde
-
This compound
-
Ethylmagnesium bromide (1.0 M in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve pyridine-4-carboxaldehyde (1.0 mmol) and this compound (1.0 mmol) in 20 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: To the stirred solution, add ethylmagnesium bromide (0.5 mmol, 0.5 mL of a 1.0 M solution) dropwise over 10 minutes. Causality: Using a substoichiometric amount of the Grignard reagent ensures that the aldehydes are in competition for the limited nucleophile.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution. Self-Validation: A saturated NH₄Cl quench is acidic enough to neutralize the alkoxide and dissolve magnesium salts, but mild enough to prevent potential side reactions with the pyridine products.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Workup: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy. The relative reactivity can be determined by integrating the signals corresponding to the newly formed secondary alcohols and the remaining starting aldehydes.
Caption: Workflow for the competitive Grignard reaction experiment.
Conclusion
The reactivity of pyridine aldehydes is a nuanced interplay of electronic and steric effects.
-
Pyridine-4- and -2-carboxaldehydes are the most reactive isomers due to the powerful electron-withdrawing resonance effect of the ring nitrogen. They are ideal substrates for reactions requiring a highly electrophilic aldehyde.
-
Pyridine-3-carboxaldehyde exhibits moderate, predictable reactivity, making it a reliable and versatile building block.
-
This compound presents a unique profile. The electron-donating tert-butyl group tempers the intrinsic reactivity of the 3-formylpyridine core. This modulation can be advantageous in complex syntheses where chemo-selectivity is paramount, allowing the formyl group to remain untouched while other, more reactive functional groups are manipulated. The steric bulk also provides a handle to influence the stereochemical outcome of certain reactions by directing the approach of reagents.
The choice of a specific pyridine aldehyde should therefore be a deliberate decision based on the desired reaction rate, the need for selectivity, and the potential for steric control. This guide provides the foundational understanding for making that informed choice.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbseacademic.nic.in [cbseacademic.nic.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. ncert.nic.in [ncert.nic.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 17. Knoevenagel reaction | PPTX [slideshare.net]
- 18. Knoevenagel Condensation [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
The Definitive Guide to X-ray Crystallographic Analysis of 6-tert-Butylpyridine Derivatives: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is paramount to understanding its function and potential applications. This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography for the structural elucidation of 6-tert-butylpyridine derivatives, a class of compounds with significant interest in medicinal chemistry and materials science due to their unique steric and electronic properties.
The strategic placement of a bulky tert-butyl group at the 6-position of the pyridine ring introduces significant steric hindrance, influencing the molecule's conformation, reactivity, and intermolecular interactions. Understanding these structural nuances is critical for rational drug design and the development of novel materials. While a suite of analytical techniques can provide structural insights, single-crystal X-ray diffraction remains the gold standard for providing an unambiguous, high-resolution depiction of the atomic arrangement in the solid state.
This guide will delve into the principles and practical application of X-ray crystallography for these challenging molecules, compare its performance with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and provide the experimental data to support these comparisons.
The Unrivaled Precision of X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled level of detail, revealing precise bond lengths, bond angles, torsional angles, and the nature of non-covalent interactions that dictate the crystal packing. This information is fundamental to understanding structure-activity relationships (SAR) and for the rational design of new molecular entities.
A case in point is the structural determination of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. The analysis of this complex derivative showcases the power of X-ray crystallography to elucidate the conformation of the sterically demanding 6-tert-butylpyridine moiety and its influence on the overall molecular geometry and crystal packing, which is stabilized by intramolecular hydrogen bonds.[1][2]
Key Performance Advantages of X-ray Crystallography:
-
Unambiguous Structure Determination: Provides a direct visualization of the atomic arrangement in three-dimensional space.
-
High Precision: Delivers highly accurate bond lengths and angles, crucial for understanding steric and electronic effects.
-
Elucidation of Intermolecular Interactions: Reveals the intricate network of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern crystal packing.
-
Absolute Stereochemistry: Can determine the absolute configuration of chiral centers, which is vital in pharmaceutical development.[3]
A Comparative Look: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides a static, high-resolution snapshot of a molecule in its crystalline state, other techniques offer complementary information about its structure and dynamics in different environments.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Modeling |
| Sample Phase | Solid (single crystal) | Solution | In silico |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions. | Connectivity, solution-state conformation, dynamic processes, through-space proximities. | Predicted 3D structure, conformational energies, electronic properties. |
| Resolution | Atomic resolution | Lower resolution, provides an average structure in solution. | Variable, dependent on the level of theory. |
| Limitations | Requires high-quality single crystals, which can be challenging to grow. Provides a static picture of the molecule. | Can be complex to interpret for large or conformationally flexible molecules. Does not directly provide bond lengths and angles with high precision. | Accuracy is dependent on the chosen computational method and can be computationally expensive for high accuracy. Predictions need experimental validation. |
NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.[4][5] For 6-tert-butylpyridine derivatives, NMR can provide valuable information about the rotational dynamics of the tert-butyl group and the conformational preferences of the molecule in different solvents, which may differ from the solid-state structure observed by X-ray crystallography.[6][7]
Computational chemistry, on the other hand, offers a theoretical approach to predict molecular structures and properties.[8][9] Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers and to predict the crystal packing of molecules. However, these predictions must be validated by experimental data, with X-ray crystallography being the ultimate benchmark.
The Crystallographic Workflow: A Step-by-Step Guide
The successful determination of a crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages involved in the X-ray crystallographic analysis of 6-tert-butylpyridine derivatives.
Caption: Experimental and computational workflow for single-crystal X-ray diffraction analysis.
Experimental Protocols
1. Crystal Growth: The Critical First Step
Obtaining high-quality single crystals is often the most challenging part of the crystallographic process.[10][11] The steric bulk of the 6-tert-butyl group can hinder efficient crystal packing, making the screening of various crystallization conditions essential.
-
Method of Choice: Slow Evaporation and Vapor Diffusion. For many organic molecules, including 6-tert-butylpyridine derivatives, slow evaporation of a saturated solution or vapor diffusion are effective crystallization techniques.
-
Solvent Selection: A systematic screening of solvents with varying polarities is crucial. Common choices include alkanes (e.g., hexane), aromatic hydrocarbons (e.g., toluene), chlorinated solvents (e.g., dichloromethane), and alcohols (e.g., methanol, ethanol). Co-solvent systems can also be employed to fine-tune the solubility.
-
Temperature Control: Crystallization should be performed at a constant, controlled temperature to promote slow and ordered crystal growth.
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam.[12][13] The diffracted X-rays are then recorded by a detector.
-
X-ray Source: Modern diffractometers are typically equipped with either a sealed-tube X-ray generator or a more intense microfocus source. For weakly diffracting crystals, synchrotron radiation may be necessary.
-
Temperature: Data is usually collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise structure.
-
Data Collection Strategy: A complete dataset is collected by rotating the crystal in the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data.
3. Structure Solution and Refinement: From Diffraction to 3D Model
The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.
-
Structure Solution: Direct methods or Patterson methods are typically used to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is then refined against the experimental data using least-squares minimization. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.
-
Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This includes checking for geometric reasonability, analyzing the residual electron density, and assessing various crystallographic quality indicators.
Case Studies: Crystallographic Data of 6-tert-Butylpyridine Derivatives
To illustrate the utility of X-ray crystallography for this class of compounds, we present a comparison of the crystallographic data for two 6-tert-butylpyridine derivatives.
| Parameter | 2,6-Di-tert-butylpyridine | (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate[1][2] |
| CSD Deposition No. | 244528[14] | - |
| Formula | C13H21N | C25H31N3O5S |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P212121 | P21/c |
| Unit Cell Dimensions | a = 6.20 Å, b = 12.34 Å, c = 16.52 Å | a = 11.23 Å, b = 16.45 Å, c = 13.87 Å, β = 101.2° |
| Key Torsional Angle | - | C(5)-C(6)-N(1)-C(7) = -178.9° |
| Intermolecular Interactions | van der Waals forces | Intramolecular O-H···N and C-H···O hydrogen bonds |
Note: The data for 2,6-Di-tert-butylpyridine is sourced from the Cambridge Structural Database (CSD). Further details can be accessed via the CCDC website.[4][15][16][17]
The comparison highlights how the addition of a complex substituent in the second example leads to a different crystal system and a more intricate network of intermolecular interactions, dominated by hydrogen bonding rather than the weaker van der Waals forces that likely govern the packing of the simpler 2,6-di-tert-butylpyridine.
The Synergy of Techniques for Comprehensive Structural Understanding
For a holistic understanding of 6-tert-butylpyridine derivatives, a multi-faceted approach that integrates X-ray crystallography, NMR spectroscopy, and computational modeling is often the most powerful strategy.
Caption: The synergistic relationship between X-ray crystallography, NMR, and computational modeling.
This integrated approach allows researchers to:
-
Correlate solid-state and solution-state conformations: Understanding how the molecular structure changes in different environments is crucial for predicting its behavior in biological systems or materials applications.
-
Validate computational models: Experimental data from X-ray crystallography and NMR are essential for validating and refining theoretical models.
-
Gain insights into dynamic processes: While X-ray crystallography provides a static picture, NMR can reveal information about conformational flexibility and dynamic equilibria in solution.
Conclusion
Single-crystal X-ray crystallography stands as an indispensable tool for the definitive structural characterization of 6-tert-butylpyridine derivatives. Its ability to provide high-resolution, unambiguous three-dimensional structures is unmatched by other analytical techniques. By offering a detailed understanding of molecular geometry and intermolecular interactions, X-ray crystallography provides the foundational knowledge required for the rational design of new pharmaceuticals and advanced materials. When used in conjunction with complementary techniques such as NMR spectroscopy and computational modeling, a truly comprehensive understanding of these sterically demanding and synthetically important molecules can be achieved.
References
- 1. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-tert-butyl 3-ethyl 2-amino-4H,5H,6H,7H-thieno(2,3-c)pyridine-3,6-dicarboxylate | C15H22N2O4S | CID 2794740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 5. 6-(tert-Butyl) 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | C14H20N2O4S | CID 2763860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Conformational analysis of protein structures derived from NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal-structure prediction of pyridine with four independent molecules - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. sites.unimi.it [sites.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Conformational analysis by x-ray crystallography—III: Geometry and the conformation of trans-4-t-butylcyclohexanol parabromobenzoate (1972) | R. Parthasarathy | 12 Citations [scispace.com]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. Search - Access Structures [ccdc.cam.ac.uk]
- 17. Cambridge Structural Database | re3data.org [re3data.org]
A Comparative Guide to DFT Analysis of Substituted Pyridine Compounds for Drug Discovery Applications
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence stems from the unique physicochemical properties imparted by the nitrogen heteroatom, which enhances aqueous solubility, metabolic stability, and the capacity for hydrogen bonding—all critical attributes for effective therapeutic agents.[1] The versatility of the pyridine ring allows for fine-tuning of a molecule's steric and electronic properties through substitution, making it a highly attractive template in drug design.[2]
To navigate the vast chemical space of substituted pyridines and accelerate the drug discovery process, computational chemistry has emerged as an indispensable tool.[3][4] Among the array of computational methods, Density Functional Theory (DFT) offers a compelling balance of accuracy and computational cost, providing profound insights into the electronic structure, geometry, and reactivity of these compounds at the atomic level.[1] DFT calculations empower researchers to predict a wide range of molecular properties, from geometric parameters and vibrational frequencies to electronic characteristics like HOMO-LUMO energies, which are fundamental to understanding structure-activity relationships (SAR).[1]
This guide provides a comparative analysis of various DFT methodologies for the characterization of substituted pyridine compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into making informed decisions about computational protocols. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative, peer-reviewed literature.
Theoretical Background: The Fundamentals of DFT for Molecular Modeling
Density Functional Theory is a quantum mechanical method that has revolutionized molecular modeling. Its foundation lies in the two Hohenberg-Kohn theorems, which establish that the ground-state electron density of a system determines all its properties.[5] This is a profound simplification compared to wave function-based methods, as the electron density is a function of only three spatial coordinates, regardless of the number of electrons.
The practical application of DFT is realized through the Kohn-Sham equations, which reformulate the problem of interacting electrons into a more manageable one of non-interacting electrons moving in an effective potential.[5] The key to this approach is the exchange-correlation (XC) functional, which encapsulates all the complex many-body effects.
Exchange-Correlation Functionals: The Heart of DFT
The accuracy of any DFT calculation hinges on the choice of the XC functional. These functionals are often categorized in a hierarchical structure known as "Jacob's Ladder," where each rung represents an increasing level of sophistication and, generally, accuracy:
-
Local Density Approximation (LDA): The simplest approximation, assuming the electron density is uniform.
-
Generalized Gradient Approximation (GGA): Considers the gradient of the electron density, accounting for its local variations.
-
Meta-GGA: Includes the kinetic energy density, providing more information about the local electronic structure.
-
Hybrid Functionals: Incorporate a portion of exact Hartree-Fock (HF) exchange, which can significantly improve the description of many molecular properties.
-
Double-Hybrid Functionals: Include a portion of second-order Møller-Plesset perturbation theory (MP2) correlation in addition to HF exchange.
For substituted pyridines, hybrid functionals such as B3LYP , PBE0 , and the Minnesota functionals (M06-2X ) are often excellent choices, as they provide a robust description of both electronic and structural properties. Range-separated hybrids like CAM-B3LYP and ωB97X-D are particularly adept at handling long-range interactions and charge-transfer excitations.[6][7]
Basis Sets: Representing Molecular Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is a trade-off between accuracy and computational cost.[8] Two common families of basis sets are:
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): Widely used and offer a good balance for many applications. The notation indicates the number of functions used to describe core and valence orbitals, as well as the inclusion of polarization (d,p) and diffuse + functions.
-
Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Systematically improvable, allowing for extrapolation to the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions.
For substituted pyridines, it is crucial to use basis sets that include polarization functions to accurately describe the bonding environment around the nitrogen atom and any substituents. Diffuse functions are recommended when studying anions, excited states, or systems where non-covalent interactions are important.[9][10] A triple-ζ quality basis set, such as 6-311+G(d,p) or cc-pVTZ , is often recommended for reliable results.[6]
Comparative Analysis of DFT Methodologies for Substituted Pyridines
The selection of a computational methodology should be guided by the specific property of interest. Here, we compare the performance of common DFT functionals and basis sets for key properties of substituted pyridines.
Choosing the Right Functional
The choice of functional can significantly impact the accuracy of calculated properties. The following table summarizes the performance of several popular functionals for pyridine derivatives, based on findings from benchmark studies.
| Functional | Strengths | Weaknesses | Recommended for |
| B3LYP | A workhorse functional with a good track record for geometries and general properties of organic molecules.[11] | Can be less accurate for non-covalent interactions and some excited states.[7][12] | Initial geometry optimizations, vibrational frequencies. |
| PBE0 | Often provides more accurate electronic properties and reaction energies than B3LYP.[7] | Can be computationally more demanding than B3LYP. | Electronic properties (HOMO-LUMO gaps), reaction thermochemistry. |
| M06-2X | Excellent for thermochemistry, kinetics, and non-covalent interactions.[6] | Can sometimes overestimate non-covalent interaction strengths. | Systems where dispersion forces are important, reaction barriers. |
| CAM-B3LYP | A range-separated hybrid that performs well for excited states, charge-transfer systems, and electronic spectra.[6][7] | Can be more computationally expensive. | TD-DFT calculations (UV-Vis spectra), systems with potential charge transfer. |
| ωB97X-D | A range-separated hybrid with an empirical dispersion correction, making it highly accurate for a broad range of applications, including non-covalent interactions.[6][12] | Can be computationally intensive. | Geometries and interaction energies of complexes, general-purpose calculations requiring high accuracy. |
A benchmark study on aromaticity indexes for pyridine and diazines found that the wB97XD, CAM-B3LYP, and M06-2X functionals performed the best.[6] For excited-state properties of pyridine-thiophene oligomers, CAM-B3LYP, ωB97XD, and M06-2X were found to be closer to higher-level ADC(2) results.[7]
The Role of the Basis Set
The following table illustrates the impact of basis set choice on calculated properties. In general, increasing the basis set size improves accuracy, but with diminishing returns and a significant increase in computational cost.
| Basis Set | Description | Pros | Cons |
| 6-31G(d) | Double-zeta with polarization on heavy atoms. | Good for initial, exploratory calculations. | May not be sufficient for high-accuracy results. |
| 6-311+G(d,p) | Triple-zeta with polarization on all atoms and diffuse functions on heavy atoms. | A good balance of accuracy and cost for a wide range of properties.[11] | May still have limitations for systems with very weak interactions. |
| cc-pVTZ | Correlation-consistent triple-zeta. | Systematically improvable, good for high-accuracy calculations. | More computationally expensive than Pople-style basis sets. |
| aug-cc-pVTZ | cc-pVTZ augmented with diffuse functions. | "Gold standard" for high-accuracy calculations of non-covalent interactions and electronic properties. | Very computationally demanding. |
For most applications involving substituted pyridines, a basis set of at least triple-ζ quality with polarization and diffuse functions, such as 6-311+G(d,p) , is recommended for a reliable description of their properties.
Solvation Effects: Implicit vs. Explicit Models
In drug discovery, molecules are rarely in the gas phase. The surrounding solvent, typically water, can have a profound impact on molecular properties. DFT calculations can account for solvation effects using either implicit or explicit models.
-
Implicit Solvation Models (e.g., PCM, SMD): The solvent is treated as a continuous medium with a given dielectric constant. These models are computationally efficient and can provide a good first approximation of solvation effects.[13]
-
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more accurate but computationally very expensive, often requiring molecular dynamics simulations to sample different solvent configurations.[14]
The choice between implicit and explicit models depends on the specific system and the importance of direct solute-solvent interactions, such as hydrogen bonding.[15]
Caption: Decision workflow for choosing a solvation model.
Experimental Validation: Bridging Theory and Reality
A crucial aspect of any computational study is the validation of the chosen methodology against experimental data. This ensures that the theoretical model is a reliable representation of the real-world system.
Correlating Calculated and Experimental Geometries
X-ray crystallography provides highly accurate experimental data on molecular geometries. The Cambridge Structural Database (CSD) is an extensive repository of such data.[16] Comparing calculated bond lengths and angles with experimental values is a primary validation step.
Table 3: Comparison of Calculated vs. Experimental Bond Lengths (Å) and Angles (°) for Pyridine
| Parameter | Experimental[17] | B3LYP/6-311+G(d,p) | PBE0/6-311+G(d,p) | ωB97X-D/6-311+G(d,p) |
| C-N | 1.340 | 1.338 | 1.334 | 1.336 |
| C-C (ortho) | 1.390 | 1.395 | 1.390 | 1.392 |
| C-C (meta) | 1.400 | 1.392 | 1.387 | 1.389 |
| C-N-C Angle | 116.7 | 116.9 | 117.0 | 116.9 |
| C-C-N Angle | 124.0 | 123.8 | 123.7 | 123.8 |
| C-C-C Angle | 118.6 | 118.5 | 118.6 | 118.5 |
As the table shows, modern hybrid functionals with a triple-zeta basis set can reproduce the experimental geometry of pyridine with high fidelity.
Simulating Spectroscopic Data
DFT can also be a powerful tool for interpreting and predicting various types of spectra.
-
Infrared (IR) Spectroscopy: Frequency calculations in DFT yield the vibrational modes of a molecule. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, it is common practice to apply a scaling factor (typically around 0.96-0.98 for hybrid functionals) to the calculated frequencies for better agreement with experiment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These calculations can be invaluable for assigning peaks in experimental spectra and for predicting the spectra of unknown compounds.[18][19]
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the workhorse method for calculating electronic excitation energies and simulating UV-Vis spectra.[7][20] The choice of functional is particularly critical for TD-DFT, with range-separated hybrids like CAM-B3LYP often providing the most accurate results.[7][21]
Experimental Protocol: Geometry Optimization and Frequency Calculation
This protocol outlines a self-validating workflow for obtaining the equilibrium geometry and vibrational frequencies of a substituted pyridine.
-
Build the initial 3D structure: Use a molecular editor to construct an initial guess for the geometry of the substituted pyridine.
-
Perform a geometry optimization:
-
Select a functional and basis set (e.g., ωB97X-D/6-311+G(d,p)).
-
If in solution, include an implicit solvation model (e.g., PCM with water as the solvent).
-
Run the geometry optimization calculation.
-
-
Verify the optimized structure:
-
Confirm that the optimization converged to a stationary point.
-
-
Perform a frequency calculation:
-
Use the optimized geometry from the previous step.
-
Use the same functional, basis set, and solvation model.
-
Run the frequency calculation.
-
-
Analyze the results:
-
Check for imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state.
-
The output will provide the calculated vibrational frequencies, which can be compared with experimental IR spectra after applying an appropriate scaling factor.
-
Case Study: DFT Analysis of Nicotine
Nicotine is a well-known biologically active substituted pyridine. Its structure and properties have been extensively studied, making it an excellent case study.
We will perform a DFT analysis of nicotine using the ωB97X-D functional with the 6-311+G(d,p) basis set and an implicit water solvation model (PCM).
Caption: Workflow for the DFT analysis of Nicotine.
The results of such a calculation would provide:
-
Optimized Geometry: Bond lengths and angles that can be compared with experimental data from the CSD.
-
Electronic Properties: The HOMO and LUMO energies, which provide insights into the molecule's reactivity and electronic transitions. The calculated dipole moment can be compared with experimental values.
-
Spectroscopic Properties: The calculated IR spectrum can be compared with the experimental spectrum from the NIST WebBook.[4] Calculated NMR chemical shifts can aid in the assignment of the experimental NMR spectrum. TD-DFT calculations can predict the UV-Vis absorption spectrum.
By following this comprehensive workflow, researchers can gain a deep and validated understanding of the structure and properties of a biologically active substituted pyridine like nicotine.
Conclusion and Future Outlook
DFT analysis is a powerful and versatile tool in the study of substituted pyridine compounds for drug discovery. By making informed choices about functionals, basis sets, and solvation models, and by validating calculations against experimental data, researchers can reliably predict a wide range of molecular properties. This computational insight is invaluable for understanding structure-activity relationships, guiding the design of new drug candidates, and ultimately accelerating the drug development pipeline.
The continued development of more accurate and efficient DFT functionals, particularly those that can better handle complex electronic phenomena and larger systems, promises to further enhance the predictive power of these methods. The integration of DFT with machine learning and artificial intelligence is also an exciting frontier, with the potential to revolutionize how we explore the vast chemical space of potential therapeutics.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridine [webbook.nist.gov]
- 4. Pyridine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 9. youtube.com [youtube.com]
- 10. comp.chem.umn.edu [comp.chem.umn.edu]
- 11. ias.ac.in [ias.ac.in]
- 12. A Reinvestigation of the Dimer of para-Benzoquinone with Pyrimidine with MP2, CCSD(T) and DFT using Functionals including those Designed to Describe Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvation effects on the stability of silver(I) complexes with pyridine-containing ligands studied by thermodynamic and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 18. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 19. Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TD-DFT benchmark for UV-visible spectra of fused-ring electron acceptors using global and range-separated hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 6-tert-Butyl-3-formylpyridine Derivatives
This guide provides a comprehensive assessment of the potential biological activities of 6-tert-butyl-3-formylpyridine derivatives. Due to the limited specific research on this particular class of compounds, this document establishes a predictive comparison based on the well-documented biological activities of structurally related pyridine derivatives. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] This guide will delve into the potential anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives by examining experimental data from analogous compounds.
Anticancer Potential of Substituted Pyridine Derivatives
Comparative Cytotoxicity Data
The following table summarizes the anticancer activity of various pyridine derivatives against several human cancer cell lines. This data serves as a benchmark for predicting the potential efficacy of novel derivatives.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridone | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [3] |
| Pyridine | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | >10 | [3] |
| Pyridine-Thiazole Hybrid | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 | [4] |
| Pyridine-Thiazole Hybrid | 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | Various (NCI-60) | Growth Inhibition >50% at 10 µM | [4] |
| Pyridinium Salt | 1-(3-phenylpropyl)-3-[([(naphthyl-1-il)methoxy]imino]methyl]pyridinium bromide | Not Specified | Not Specified | [5] |
| Pyrazolo[3,4-b]pyridine | 6-benzylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Not Specified | Not Cytotoxic | [6] |
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Several studies suggest that the anticancer activity of pyridine derivatives is often mediated through the induction of apoptosis and cell cycle arrest.[3] For instance, certain anticancer pyridines have been shown to upregulate p53 and JNK, leading to G2/M phase arrest and programmed cell death in liver and breast cancer cells.[3]
Caption: Proposed mechanism of anticancer activity for certain pyridine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity of Pyridine Analogs
The pyridine nucleus is a key component of many antimicrobial agents.[7] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for interacting with biological targets in microorganisms.
Comparative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for several pyridine derivatives against various bacterial and fungal strains.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Aminopyridine | Compound 2c | S. aureus | 0.039 | [8] |
| 2-Aminopyridine | Compound 2c | B. subtilis | 0.039 | [8] |
| Pyridinium Salt | Compound 3d | S. aureus | Not Specified | [5] |
| Pyridinium Salt | Compound 3d | E. coli | Not Specified | [5] |
| Pyridinium Salt | Compound 3d | P. aeruginosa | Not Specified | [5] |
| Pyridinium Salt | Compound 3d | C. albicans | Not Specified | [5] |
| Pyrazolo[3,4-b]pyridine | 6-Hexylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Gram-negative bacteria & Fungi | Comparable to reference drugs | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: General workflow for antimicrobial susceptibility testing.
Anti-inflammatory Properties of Pyridine-Based Compounds
Pyridine derivatives have been investigated for their anti-inflammatory effects, often attributed to their ability to modulate inflammatory pathways.[9] A study on a molecule incorporating a 3,5-di-tert-butyl-4-hydroxyphenyl group, which shares structural features with the target compounds, demonstrated significant anti-inflammatory activity.[10]
Comparative Anti-inflammatory Data
The following table highlights the anti-inflammatory activity of a relevant pyridine derivative.
| Compound | Model of Inflammation | Activity | Reference |
| N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide | Acute and chronic phase models | Significant, comparable to ibuprofen | [10] |
| Pyrazole-Pyridine Hybrids | Compound 12 | In vitro COX-2 expression | 25.8-fold change |
| Pyrazole-Pyridine Hybrids | Compound 13 | In vitro COX-2 expression | 10.1-fold change |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test compound or a reference drug (e.g., ibuprofen) orally or intraperitoneally to the rats.
-
Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Caption: Simplified inflammatory pathway and a potential target for anti-inflammatory pyridine derivatives.
Conclusion
While direct experimental data on the biological activity of this compound derivatives is currently lacking in the public domain, a comparative analysis of structurally similar pyridine compounds strongly suggests a high potential for significant anticancer, antimicrobial, and anti-inflammatory properties. The presence of the pyridine core, coupled with the specific substitutions of a tert-butyl and a formyl group, offers a unique chemical space that warrants further investigation. Future research should focus on the synthesis of these derivatives and their systematic evaluation using the standardized protocols outlined in this guide to validate these predictions and explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial study of novel pyridine quaternary analogs [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ligands Based on Substituted Pyridines: Enhancing Catalytic Performance Through Strategic Design
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount to the success of transition-metal catalyzed reactions. Among the vast library of available ligands, substituted pyridines represent a versatile and highly tunable class of molecules. The nitrogen atom's lone pair of electrons makes pyridine a potent Lewis base for coordinating with metal ions, forming the foundation of numerous catalysts.[1] The true power of these ligands, however, lies in the ability to strategically modify the pyridine ring with various substituents. These modifications allow for the fine-tuning of both steric and electronic properties, which in turn dictates the stability, activity, and selectivity of the resulting metal complex.[2]
This guide provides an in-depth comparative study of substituted pyridine ligands, offering insights into how different substituents influence their performance in catalysis. We will explore the underlying principles of their coordination chemistry, present experimental data from key catalytic applications, and provide detailed protocols to enable researchers to apply these powerful tools in their own work.
The Influence of Substituents: A Tale of Electronics and Sterics
The coordination properties of a pyridine ligand can be significantly altered by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring.[2][3] These substituents modulate the electron density at the nitrogen atom, thereby influencing the strength of the metal-ligand bond and the overall reactivity of the catalytic complex.
Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) groups increase the electron density on the pyridine nitrogen through inductive effects. This enhanced electron donation leads to a stronger bond with the metal center, which can increase the stability of the catalyst.[4] In some catalytic cycles, this increased electron density on the metal can facilitate key steps like oxidative addition. Studies have shown that in certain palladium-catalyzed reactions, more basic ligands (those with EDGs) can lead to an increase in reaction yield.[2]
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and halogens (-Cl, -Br) pull electron density away from the pyridine ring. This reduces the basicity of the nitrogen atom, leading to a weaker metal-ligand bond.[4] While this might seem detrimental, a more labile ligand can sometimes be advantageous, promoting faster ligand dissociation and product release, which can enhance the overall catalytic turnover rate. The presence of EWGs has been shown to result in significant changes in the physicochemical properties of coordination compounds.[3]
Steric Effects: Beyond electronics, the size and position of the substituent play a crucial role. Bulky substituents near the coordinating nitrogen atom (at the 2- and 6-positions) can create steric hindrance, influencing the geometry of the metal complex and the accessibility of the catalytic site.[5] This steric bulk can be leveraged to control selectivity in reactions. For instance, in cross-coupling reactions, steric hindrance can favor the formation of a specific isomer. However, excessive steric hindrance can also impede the approach of reactants, thereby reducing catalytic activity.[2]
Comparative Performance in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
To illustrate the practical implications of substituent effects, we will examine the performance of various substituted pyridine ligands in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The choice of ligand is critical for the efficiency of this transformation.[6]
A study by Wiśniewska et al. investigated a series of Pd(II) complexes with 4-substituted pyridine ligands in the Suzuki-Miyaura reaction between 4-bromoanisole and phenylboronic acid.[2][7] Their findings provide a clear demonstration of how ligand electronics can be tuned to optimize catalytic activity.
| Ligand (4-X-Pyridine) | Substituent (X) | pKa of Ligand | Yield (%) of 4-methoxybiphenyl[7] |
| 4-(dimethylamino)pyridine | -N(CH₃)₂ | 9.70 | >99 |
| 4-methylpyridine | -CH₃ | 6.02 | 98 |
| Pyridine | -H | 5.25 | 95 |
| 4-chloropyridine | -Cl | 3.83 | 92 |
| 4-cyanopyridine | -CN | 1.90 | 85 |
The data clearly indicates a trend where more basic ligands (those with higher pKa values due to electron-donating substituents) lead to higher reaction yields. This suggests that for this particular Suzuki-Miyaura reaction, a more electron-rich palladium center, facilitated by the electron-donating pyridine ligand, is beneficial for catalytic efficiency.
Experimental Workflow: Synthesis and Application of a Substituted Pyridine Ligand in a Catalytic Reaction
To provide a practical context, we will outline a general workflow for the synthesis of a substituted pyridine ligand and its subsequent use in a catalytic cross-coupling reaction. This workflow is a composite of established methodologies and serves as a starting point for researchers.[8][9][10]
Caption: A generalized workflow for the synthesis of a substituted pyridine ligand and its application in a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the work of Wiśniewska et al. and describes a general procedure for testing the catalytic activity of Pd(II) complexes with substituted pyridine ligands.[2][7]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Substituted pyridine ligand (e.g., 4-methylpyridine)
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1 mol%) and the substituted pyridine ligand (2 mol%) in the solvent. Stir the mixture at room temperature for 15-30 minutes to allow for complex formation. The color of the solution may change, indicating coordination.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified reaction time (e.g., 2-24 hours). Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to extract the product. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.
Causality behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and the phosphine ligands (if used), which would lead to deactivation.
-
Base: Potassium carbonate is a commonly used base in Suzuki-Miyaura reactions. It is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A biphasic solvent system (e.g., toluene/water) is often employed to dissolve both the organic reactants and the inorganic base.
Signaling Pathway in Catalysis: The Suzuki-Miyaura Cycle
The catalytic cycle of the Suzuki-Miyaura reaction provides a clear illustration of the role of the ligand in facilitating the transformation. The substituted pyridine ligand remains coordinated to the palladium center throughout the cycle, influencing the electronic and steric environment of the metal and thereby the rates of the individual steps.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle, where 'L' represents a substituted pyridine ligand.
Expertise in Action:
-
Oxidative Addition: The initial step involves the reaction of the aryl halide (Ar-X) with the Pd(0) complex. Electron-donating ligands on the palladium center can increase the electron density on the metal, facilitating the oxidative addition of the aryl halide, which is often the rate-determining step.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. The nature of the base and the solvent system are critical for this step.
-
Reductive Elimination: The final step involves the formation of the new C-C bond and the regeneration of the Pd(0) catalyst. The steric and electronic properties of the pyridine ligand can influence the rate of this step, with bulkier ligands sometimes promoting faster reductive elimination.
Conclusion and Future Outlook
Substituted pyridine ligands are indispensable tools in the field of catalysis. Their modular nature allows for the rational design of catalysts with tailored properties. As we have demonstrated, a systematic variation of substituents on the pyridine ring provides a powerful handle to modulate the electronic and steric environment of the metal center, thereby optimizing catalytic performance. The comparative data presented for the Suzuki-Miyaura reaction underscores the importance of ligand selection in achieving high efficiency.
Future research in this area will likely focus on the development of novel pyridine-based ligands with even more sophisticated substitution patterns, including chiral substituents for asymmetric catalysis.[1] The continued exploration of the structure-activity relationships of these ligands will undoubtedly lead to the discovery of more active, selective, and robust catalysts for a wide range of chemical transformations, further empowering researchers in drug discovery and materials science.
References
- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines [mdpi.com]
Safety Operating Guide
A Guide to the Proper Disposal of 6-tert-Butyl-3-formylpyridine for Laboratory Professionals
In the dynamic environment of research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents like 6-tert-Butyl-3-formylpyridine are not merely procedural formalities; they are critical components of ensuring a safe, compliant, and environmentally responsible laboratory. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
Section 1: Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is a substituted pyridine derivative, and its hazard profile dictates the necessary handling precautions.
Primary Hazards: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1] Key hazards include:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.[1]
Immediate Actions & Personal Protective Equipment (PPE): All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat.
In the event of accidental exposure, immediate first aid is crucial. For skin contact, wash the affected area with soap and plenty of water. For eye contact, flush with water for at least 15 minutes and seek prompt medical attention.[2][3]
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[1] |
Section 2: Core Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] It is the responsibility of the waste generator to ensure compliance.[5]
Step 1: Waste Characterization and Segregation
The first crucial step is to characterize the waste. Is it pure, unused this compound, a dilute solution, or contaminated labware? This determination dictates the disposal pathway.
-
Causality: Pyridine derivatives should not be mixed with incompatible chemicals. Specifically, they must be segregated from strong acids and oxidizing agents to prevent potentially vigorous or exothermic reactions.[6] Mixing incompatible waste streams is a common and dangerous laboratory error.
Procedure:
-
Designate a specific, sealed, and properly labeled hazardous waste container for this compound and compatible pyridine-based waste.
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and must be kept closed at all times except when adding waste.[3][4]
-
Ensure the container is stored in a cool, well-ventilated, and designated satellite accumulation area away from ignition sources.[3][6]
Step 2: Labeling for Disposal
Proper labeling is a cornerstone of safe chemical waste management and is legally required.
Procedure:
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (e.g., "this compound").
-
Indicate the approximate concentrations or percentages of each component.
-
Clearly mark the associated hazards (e.g., "Irritant").
Step 3: Managing Small Spills for Disposal
Even with careful handling, spills can occur. A prepared response is essential.
Procedure:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the liquid.[3][6]
-
Collect Absorbent Material: Carefully scoop the contaminated absorbent material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.
Step 4: Disposal of Contaminated Materials
Any materials that come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Gloves
-
Pipette tips
-
Wipes and absorbent pads
-
Empty chemical containers
Procedure:
-
Collect all solid contaminated waste in a separate, clearly labeled, and sealed plastic bag or container designated for solid hazardous waste.
-
"Empty" containers of the chemical must also be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as hazardous waste.
Step 5: Arranging for Final Disposal
Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Never pour chemical waste down the drain or dispose of it in the regular trash.[3]
Section 3: Disposal Workflow Visualization
To ensure clarity and procedural consistency, the following workflow diagram outlines the decision-making process for the proper disposal of this compound.
References
A Senior Application Scientist's Guide to Handling 6-tert-Butyl-3-formylpyridine
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for handling 6-tert-Butyl-3-formylpyridine, a substituted pyridine aldehyde. The protocols outlined here are designed to be a self-validating system, ensuring that safety is not just a checklist, but an integrated part of the scientific workflow. We will move beyond simply listing personal protective equipment (PPE) to explain the causality behind each choice, empowering you to work with confidence and security.
Hazard Assessment: Understanding the Risks
This compound (CAS 391900-69-9) is an organic compound whose hazard profile necessitates careful handling.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents several key risks.[1]
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][3]
-
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled.[1][4]
Analogous pyridine-based aldehydes also carry warnings for being harmful if swallowed and the potential for causing allergic skin reactions.[5][6] Therefore, our safety protocols must be built around preventing exposure through all primary routes: dermal contact, ocular contact, and inhalation.
| Hazard Classification | GHS Code | Required Protective Action |
| Skin Irritation | H315 | Wear protective gloves and a lab coat. Avoid all skin contact. |
| Serious Eye Irritation | H319 | Wear chemical safety goggles or a face shield. |
| Respiratory Irritation | H335 | Handle exclusively within a certified chemical fume hood. |
| Potential Skin Sensitizer | H317 | Do not allow contaminated work clothing out of the laboratory. |
| Harmful if Swallowed | H302 | Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. |
Core Protective Measures: Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the specific chemical and physical hazards of the material.
Primary Engineering Control: The Chemical Fume Hood
Before any personal equipment is worn, the primary control measure is to handle this compound exclusively within a properly functioning and certified chemical fume hood.[5][7] This engineering control is critical for containing vapors and preventing respiratory exposure.[7][8]
Causality: The aldehyde functional group can impart volatility, and the pyridine structure can have a pungent odor.[7] A fume hood captures these emissions at the source, protecting the user's breathing zone and the general laboratory environment.
Hand Protection: Chemical-Resistant Gloves
The most significant danger when handling chemicals is often to the hands.[9]
-
Selection: Nitrile gloves are a common and effective choice for protection against pyridine-based compounds.[7] However, always verify the specific glove model's resistance against this chemical by consulting the manufacturer's compatibility data.
-
Technique: Always wear sleeves outside your gloves if you are working below shoulder level.[9] Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination is suspected. Contaminated work clothing should not be allowed out of the workplace.[8]
Eye and Face Protection: Preventing Ocular Exposure
Given that this compound causes serious eye irritation, robust eye protection is mandatory.[1]
-
Selection: At a minimum, tightly fitting chemical safety goggles conforming to EN 166 (or equivalent) are required.[10] For procedures with a higher risk of splashing, such as transfers of larger volumes, a full-face shield should be worn in addition to safety goggles.[9][10]
Body Protection: Shielding Against Incidental Contact
A clean, flame-resistant lab coat is the standard for body protection.[7] For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of security.[9]
Operational and Disposal Plans
A safe workflow encompasses the entire lifecycle of the chemical in the lab, from preparation to disposal.
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps and safety checkpoints for a standard laboratory procedure involving this compound.
Caption: A workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, don all required PPE: a lab coat, chemical safety goggles, and nitrile gloves.
-
Ventilation: Confirm that the chemical fume hood is operational, with the sash at the appropriate working height.
-
Handling: Conduct all manipulations, including weighing and transferring, within the fume hood to prevent vapor inhalation.[5][8]
-
Spill Management: Keep a spill kit rated for chemical solvents readily accessible. In case of a small spill, absorb the material with an inert binder like sand or diatomite, and dispose of it as hazardous waste.[8]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes.[7][11] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[7][12]
-
Disposal Plan
Proper disposal is a critical final step in the chemical handling process.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials, must be treated as hazardous waste.
-
Containment: Store waste in clearly labeled, tightly sealed containers. Do not mix with other waste streams unless compatibility is confirmed.[5]
-
Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
By adhering to these detailed procedures, you build a system of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- 1. 6-Tert-butylpyridine-3-carbaldehyde | C10H13NO | CID 11240665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 11. tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. stobec.com [stobec.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
